molecular formula C14H17NO B6242490 Pseudane V CAS No. 109072-26-6

Pseudane V

Cat. No.: B6242490
CAS No.: 109072-26-6
M. Wt: 215.29 g/mol
InChI Key: IASGNHXZHCRCBY-UHFFFAOYSA-N
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Description

Pseudane V is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pentyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-3-4-7-11-10-14(16)12-8-5-6-9-13(12)15-11/h5-6,8-10H,2-4,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASGNHXZHCRCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344112
Record name 2-Pentyl-1H-quinolin-4-one
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Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109072-26-6, 62869-70-9
Record name 2-Pentyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109072-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentyl-1H-quinolin-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID40344112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Core Functions of PqsE in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The subject of this technical guide is PqsE, a crucial virulence factor in Pseudomonas aeruginosa. The user query specified "Pseudane V," which does not correspond to a recognized molecule in the scientific literature for this organism. It is presumed that "this compound" is a likely misspelling or alternative naming for PqsE, a central protein in the Pseudomonas Quinolone Signal (PQS) quorum sensing system and a subject of intense research for drug development.

This guide provides an in-depth overview of PqsE's function, its role in signaling pathways, and the experimental methodologies used to characterize it, tailored for researchers, scientists, and drug development professionals.

Introduction to PqsE: A Multifunctional Virulence Factor

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its high level of antibiotic resistance and its ability to cause severe infections in immunocompromised individuals.[1][2] Its pathogenicity is largely controlled by a sophisticated network of cell-to-cell communication systems known as quorum sensing (QS).[3] This bacterium utilizes at least three interconnected QS systems: las, rhl, and pqs.[3][4]

The pqs system, which uses 4-hydroxy-2-alkylquinolines (HAQs) as signaling molecules, features a unique and enigmatic protein: PqsE.[4] Encoded by the final gene in the pqsABCDE operon, PqsE possesses a dual functionality that positions it as a critical nexus between the pqs and rhl signaling circuits.[1][2] It functions both as a thioesterase in the biosynthesis of quinolone signals and, more critically, as a regulatory protein that directly interacts with the RhlR transcription factor to control a vast regulon of virulence genes.[5][6][7] This multifaceted role makes PqsE a prime target for the development of novel anti-virulence therapies.[8][9]

The Dual Functions of PqsE

PqsE's contribution to P. aeruginosa virulence can be decoupled into two distinct activities: an enzymatic function and a regulatory function. While both are significant, its regulatory role is considered paramount for pathogenesis.

Enzymatic Function: A Thioesterase in HAQ Biosynthesis

PqsE is structurally a metallo-β-hydrolase and exhibits thioesterase activity.[10][11] It participates in the synthesis pathway of HAQs, including the primary PQS signal, 2-heptyl-3-hydroxy-4(1H)-quinolone.[6] Specifically, PqsE catalyzes the hydrolysis of the biosynthetic intermediate 2-aminobenzoylacetyl-coenzyme A (2-ABA-CoA) to form 2-aminobenzoylacetate (2-ABA).[3][6] This product is a precursor for 2-heptyl-4(1H)-quinolone (HHQ), which is subsequently converted to PQS by the monooxygenase PqsH.[3]

However, the enzymatic role of PqsE in HAQ synthesis is considered redundant.[5] P. aeruginosa mutants lacking pqsE still produce PQS, as other broad-specificity thioesterases (e.g., TesB) can compensate for this step in the pathway.[6][7][12] This finding underscored that the severe attenuation of virulence in pqsE mutants was not primarily due to a lack of PQS production, pointing towards a more critical, non-enzymatic function.[10][13]

Regulatory Function: Modulating the RhlR Regulon

The essential role of PqsE in virulence stems from its direct protein-protein interaction with RhlR, the transcriptional regulator of the rhl QS system.[5][7] The rhl system responds to the signal molecule N-butyryl-L-homoserine lactone (C4-HSL), produced by RhlI.[1] The PqsE-RhlR interaction is independent of PqsE's catalytic activity; indeed, catalytically inactive mutants of PqsE can still fully activate RhlR-dependent gene expression.[5][7][14]

The mechanism of action involves PqsE physically binding to the RhlR:C4-HSL complex. This interaction enhances the affinity of RhlR for its target DNA promoter sequences, leading to a significant amplification of transcriptional activation.[15][16] This PqsE-dependent enhancement is crucial for the robust expression of a wide array of virulence factors, including:

  • Pyocyanin (B1662382): A blue-green phenazine (B1670421) pigment that generates reactive oxygen species, contributing to tissue damage.[1][2]

  • Rhamnolipids: Surfactants involved in motility and biofilm formation.[1]

  • Elastase: A protease that degrades host tissue components.[1]

  • Biofilm Formation: PqsE influences the structure and development of biofilms, although its specific impact can be strain-dependent.[4]

Recent studies have demonstrated that the PqsE-RhlR interaction is essential for virulence in animal infection models, solidifying its importance as a key pathogenic determinant.[14][17]

Signaling Pathways and Regulatory Networks

The function of PqsE is best understood within the context of the interconnected QS pathways of P. aeruginosa. The following diagrams illustrate its role in both biosynthesis and regulation.

PQS_Biosynthesis cluster_pqs Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA pqsABCD operon ABA_CoA 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) PqsA->ABA_CoA PqsE PqsE (Thioesterase) ABA_CoA->PqsE TesB TesB (alternative) ABA_CoA->TesB ABA 2-Aminobenzoylacetate (2-ABA) PqsE->ABA TesB->ABA PqsBC PqsBC ABA->PqsBC HHQ HHQ PqsBC->HHQ PqsH PqsH HHQ->PqsH PQS PQS PqsH->PQS

Caption: The biosynthetic pathway for the Pseudomonas Quinolone Signal (PQS).

PqsE_RhlR_Regulation LasR_3OC12HSL LasR:3OC12-HSL rhlR_gene rhlR gene LasR_3OC12HSL->rhlR_gene Activates pqsR_gene pqsR (mvfR) gene LasR_3OC12HSL->pqsR_gene Activates RhlR_protein RhlR Protein rhlR_gene->RhlR_protein expresses PqsR_PQS PqsR:PQS pqsR_gene->PqsR_PQS expresses pqsABCDE_operon pqsABCDE operon PqsR_PQS->pqsABCDE_operon Activates PqsE_protein PqsE Protein pqsABCDE_operon->PqsE_protein expresses PqsE_RhlR_complex PqsE:RhlR:C4-HSL Complex PqsE_protein->PqsE_RhlR_complex RhlR_protein->PqsE_RhlR_complex C4HSL C4-HSL (from RhlI) C4HSL->PqsE_RhlR_complex Virulence_genes Virulence Genes (phz, rhlA, etc.) PqsE_RhlR_complex->Virulence_genes Strongly Activates Transcription Virulence_factors Virulence Factors (Pyocyanin, Rhamnolipids) Virulence_genes->Virulence_factors

Caption: The PqsE-RhlR regulatory cascade in P. aeruginosa quorum sensing.

Quantitative Data Summary

The effects of PqsE on virulence factor production and its interactions have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Effect of pqsE Deletion on Virulence Factor Production

Strain Background Virulence Factor Fold Change in ΔpqsE vs. Wild-Type Reference(s)
PAO1 Pyocyanin Production Significantly Reduced [1]
PAO1 Elastase Activity Significantly Reduced [1]
PAO1 Rhamnolipid Production Significantly Reduced [1]
PA14 Pyocyanin Production ~10-fold decrease [17]
PA14 hcnA transcript ~10-fold decrease [17]
PA14 Biofilm Formation Decreased (vs. WT) [4]

| PAO1 | Biofilm Formation | Increased (vs. WT) |[4] |

Table 2: Characterization of PqsE Inhibitors

Inhibitor Type Target IC₅₀ Effect on Pyocyanin Reference(s)
Nitrofurazone (B1679002) FDA-approved drug PqsE Not specified Reduced production [8][9]
Erythromycin (B1671065) estolate FDA-approved drug PqsE Not specified Reduced production [8][9]
BB391 / BB393 Screened compound PqsE (catalytic site) <100 µM No reduction [10][11]

| 2-(phenylcarbamoyl)benzoic acids | Screened compound | PqsE (noncompetitive) | ~5 µM (best analog) | No reduction in vivo |[18][19] |

Experimental Protocols

Characterizing the dual functions of PqsE requires a combination of genetic, biochemical, and molecular biology techniques.

Construction of In-Frame Deletion Mutants

This protocol is fundamental to studying the function of PqsE by comparing a wild-type strain to a mutant lacking the pqsE gene.

  • Principle: A suicide vector-based, two-step homologous recombination strategy is used to create a markerless, in-frame deletion of the target gene (pqsE) on the P. aeruginosa chromosome.

  • Methodology:

    • Construct Generation: Amplify ~500 bp DNA fragments upstream and downstream of the pqsE coding sequence using PCR.[16]

    • Ligate these two fragments together (e.g., by overlap extension PCR) and clone the resulting fusion product into a suicide vector like pEXG2, which contains a selectable marker (e.g., gentamycin resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).[16]

    • Conjugation: Transform the construct into a donor E. coli strain (e.g., SM10 λpir) and transfer it into the recipient P. aeruginosa strain via biparental mating.

    • First Recombination (Integration): Select for transconjugants where the plasmid has integrated into the chromosome via a single homologous recombination event. This is typically done on media containing a P. aeruginosa-selective antibiotic (e.g., irgasan) and the plasmid's selectable marker (e.g., gentamycin).

    • Second Recombination (Excision): Induce the second recombination event to excise the plasmid backbone. Culture the single-crossover mutants in broth without selection and then plate on sucrose-containing media. The sacB gene product is toxic in the presence of sucrose, so only cells that have lost the plasmid will grow.

    • Screening: Screen sucrose-resistant colonies by PCR using primers flanking the pqsE gene to confirm the deletion.

PqsE-RhlR Interaction via Affinity Pull-Down Assay

This biochemical assay is used to verify the direct physical interaction between PqsE and RhlR.

  • Principle: A tagged version of one protein ("bait," e.g., His-tagged PqsE) is immobilized on an affinity resin. A cell lysate containing the untagged "prey" protein (e.g., RhlR) is passed over the resin. If the proteins interact, the prey will be captured and can be detected by immunoblotting.

  • Methodology:

    • Protein Expression: Overexpress 6xHis-tagged PqsE in E. coli and purify it using a nickel-affinity resin (e.g., Ni-NTA). Overexpress untagged RhlR in a separate E. coli culture and prepare a cell-free lysate.[16][20]

    • Immobilization: Incubate the purified His-PqsE with Ni-NTA resin to immobilize the bait protein. Wash away any unbound protein.

    • Incubation: Add the RhlR-containing cell lysate to the resin with the immobilized His-PqsE. Incubate to allow for protein-protein interaction.

    • Washing: Wash the resin several times with buffer to remove non-specifically bound proteins.

    • Elution: Elute the His-PqsE and any interacting proteins from the resin using a high concentration of imidazole.

    • Detection: Analyze the eluted fractions using SDS-PAGE followed by Coomassie staining or Western blotting with an anti-RhlR antibody to confirm the presence of RhlR in the eluate.[21]

Caption: Workflow for a His-tag affinity pull-down assay.

Quantification of Pyocyanin Production

This is a standard colorimetric assay to measure the output of a key PqsE-RhlR-regulated virulence factor.

  • Principle: Pyocyanin is a blue pigment that can be extracted from culture supernatants with chloroform (B151607) and then back-extracted into an acidic aqueous solution, where it turns pink and can be quantified spectrophotometrically.

  • Methodology:

    • Culture Growth: Grow P. aeruginosa strains (e.g., wild-type, ΔpqsE) in a suitable medium like LB for 18-24 hours.[1]

    • Extraction: Take a 5 mL aliquot of the culture supernatant. Extract with 3 mL of chloroform and vortex vigorously. Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

    • Back-Extraction: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex again. The pyocyanin will move to the upper, pink aqueous phase.

    • Quantification: Measure the absorbance of the pink HCl layer at 520 nm (A₅₂₀).[1]

    • The concentration of pyocyanin (in µg/mL) is calculated by multiplying the A₅₂₀ by 17.072.

Therapeutic Potential and Drug Development

The discovery that the PqsE-RhlR interaction, rather than PqsE's enzymatic activity, is essential for virulence has profound implications for drug development.[14] PqsE is considered an excellent target for anti-virulence drugs, which aim to disarm the pathogen without killing it, thereby reducing the selective pressure for resistance.[8][9]

Screening efforts have identified several small molecules that inhibit PqsE.[8][18] Notably, some FDA-approved drugs like nitrofurazone and erythromycin estolate have been shown to inhibit PqsE-dependent virulence traits at sub-inhibitory concentrations.[8][9] However, a significant challenge remains: many compounds that inhibit the catalytic activity of PqsE in vitro fail to reduce virulence factor production in vivo.[10][11][18] This highlights the disconnect between the enzymatic and regulatory functions. Future drug discovery efforts are increasingly focused on identifying molecules that specifically disrupt the PqsE-RhlR protein-protein interaction, as this is the nexus of its control over virulence.[14][22]

Conclusion

PqsE of Pseudomonas aeruginosa is far more than a simple biosynthetic enzyme. It is a sophisticated, dual-function protein that acts as a crucial integration point in the bacterium's quorum sensing network. While its thioesterase activity contributes to quinolone synthesis, its primary role in pathogenesis is to function as a regulatory partner for the transcription factor RhlR. By physically binding to and enhancing the activity of RhlR, PqsE unleashes the expression of a formidable arsenal (B13267) of virulence factors. This unique mechanism, independent of its catalytic function, makes the PqsE-RhlR interaction a highly attractive and specific target for the design of next-generation therapeutics to combat chronic and acute P. aeruginosa infections.

References

The V-Antigen PcrV: A Linchpin of the Type III Secretion System and a Key Target for Anti-Virulence Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Type III Secretion System (T3SS) is a sophisticated nanomachine utilized by numerous Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, to inject virulence factors directly into host cells. This direct delivery of toxins, known as effectors, subverts host cellular functions, facilitates immune evasion, and is a major contributor to the pathogenesis of acute infections. At the crux of this injection mechanism lies the V-antigen, PcrV, a multifunctional protein situated at the distal tip of the T3SS needle. This technical guide provides a comprehensive overview of the pivotal role of PcrV, detailing its structure, function in translocon formation, regulation of effector secretion, and its burgeoning role as a prime target for novel anti-virulence therapies. Through a synthesis of current research, this document offers in-depth experimental methodologies, quantitative data, and visual representations of key processes to aid researchers and drug development professionals in understanding and targeting this critical virulence factor.

Introduction: The Type III Secretion System and the Centrality of PcrV

The T3SS is a complex, multi-protein apparatus that forms a continuous channel from the bacterial cytoplasm to the host cell cytosol.[1][2] Its structure is often likened to a molecular syringe, comprising a basal body embedded in the bacterial membranes, a needle filament that extends outwards, and a translocation apparatus that forms a pore in the host cell membrane.[3] P. aeruginosa employs the T3SS to deliver a cocktail of potent effector toxins, including ExoS, ExoT, ExoU, and ExoY, each with specific enzymatic activities that disrupt host cell signaling, cytoskeletal architecture, and integrity.[1]

PcrV, the V-antigen of P. aeruginosa, is a homolog of the LcrV protein in Yersinia species and is an indispensable component of the T3SS.[1] It is a 30 kDa soluble protein that is secreted and localizes to the tip of the T3SS needle.[4] Its role is multifaceted and critical for the translocation of effector proteins into the host cell. Deletion of the pcrV gene renders the T3SS non-functional, abolishing cytotoxicity and attenuating virulence in vivo.[5][6] This absolute requirement for PcrV in T3SS function has positioned it as a highly attractive target for the development of anti-virulence therapeutics, such as vaccines and monoclonal antibodies, which aim to disarm the bacterium rather than kill it, thereby potentially reducing the selective pressure for antibiotic resistance.[5][7]

Structure and Function of PcrV

The predicted tertiary structure of PcrV reveals a dumbbell-shaped conformation with two globular domains connected by a central coiled-coil region.[3][8] This structure is crucial for its diverse functions. PcrV is known to oligomerize, likely forming a pentameric ring-like structure at the tip of the T3SS needle.[9] This pentameric assembly is thought to serve as a platform for the subsequent assembly of the translocon pore in the host cell membrane.

The primary functions of PcrV can be summarized as follows:

  • Translocon Formation: PcrV is essential for the proper assembly and insertion of the translocon proteins, PopB and PopD, into the host cell membrane.[1][10] PopB and PopD are hydrophobic proteins that form the actual pore through which effector proteins are delivered.[11][12] PcrV acts as a scaffold, mediating the folding and insertion of PopB and PopD into the host membrane to create a functional translocation channel.[1] While a direct, high-affinity interaction in vitro has been challenging to demonstrate, genetic and functional studies unequivocally show that PcrV is a prerequisite for the membrane insertion of PopD.[12][13]

  • Regulation of Effector Secretion: PcrV plays a crucial role in the regulation of T3SS effector secretion. In the absence of host cell contact, PcrV is involved in preventing the premature release of effector proteins.[1] Strains lacking pcrV exhibit constitutive secretion of effectors, indicating a loss of regulatory control.[1] Upon host cell contact, a conformational change in the translocon, involving an interaction between PopD and PcrV, is thought to trigger the secretion of effector proteins.[11]

  • Host Cell Sensing: The needle tip complex, including PcrV, is believed to be involved in sensing contact with the host cell, a critical step for initiating the translocation process. This ensures that the potent effector toxins are only released when the bacterium is in close proximity to a target cell, preventing wasteful secretion and potential neutralization by the host immune system.[11]

Quantitative Data on PcrV

Summarizing the available quantitative data provides a clearer picture of the molecular interactions and expression dynamics of PcrV.

ParameterValue/ObservationOrganism/SystemReference
Binding Affinity (Kd)
PcrV : PcrG15.6 nMP. aeruginosa (in vitro, Surface Plasmon Resonance)
PcrV : PopBEssential interaction, Kd not determinedP. aeruginosa[8][11]
PcrV : PopDEssential interaction, Kd not determinedP. aeruginosa[11][12][13]
Anti-PcrV mAb (5C8) : PcrV0.32 nMP. aeruginosa (in vitro, Biolayer Interferometry)[8]
Anti-PcrV mAb (V2L2MD) IC500.37 µg/ml (inhibition of hemolysis)P. aeruginosa PA103
Anti-PcrV mAb (V2L2MD) IC500.1 µg/ml (inhibition of A549 cell lysis)P. aeruginosa 6077
Expression Levels
pcrV mRNA (biofilm vs. planktonic)Significantly downregulated in static biofilms compared to planktonic bacteria.P. aeruginosa (in vitro, RT-qPCR)[10]
PcrV protein (in vivo)Expression is suppressed in some clinical isolates from chronically infected patients.P. aeruginosa (in vivo, rat lung infection model)
PcrV protein (adhesion)Quantitative changes in protein abundance observed upon adhesion to different abiotic surfaces (Stainless Steel, Glass, Polystyrene).P. aeruginosa PAO1 (in vitro, proteomics)

PcrV in Pathogenesis and as a Therapeutic Target

The indispensable role of PcrV in the T3SS makes it a critical virulence factor. By facilitating the injection of effector toxins, PcrV contributes directly to tissue damage, inflammation, and the establishment of infection. This is particularly relevant in the context of acute infections, such as ventilator-associated pneumonia and burn wound infections, where the T3SS is a major driver of pathology.

The external location of the PcrV needle tip complex makes it an accessible target for the host immune system and for therapeutic interventions.[6] This has led to the development of two main anti-PcrV strategies:

  • Vaccination: Both active and passive immunization with PcrV has been shown to be protective in various animal models of P. aeruginosa infection. Anti-PcrV antibodies are thought to block the function of PcrV, thereby preventing translocon formation and effector translocation. Several vaccine candidates incorporating PcrV are in preclinical and clinical development.

  • Monoclonal Antibody Therapy: The development of high-affinity monoclonal antibodies (mAbs) targeting PcrV represents a promising therapeutic approach. These mAbs can provide immediate passive immunity and have been shown to be effective in preventing and treating P. aeruginosa infections in preclinical models. Some anti-PcrV mAbs have advanced to clinical trials.[6]

Signaling Pathways Involving PcrV

Recent evidence suggests that PcrV may also play a role in modulating the host immune response beyond its structural function in the T3SS. Exogenous PcrV has been shown to influence macrophage polarization, a key process in the immune response to infection.

Specifically, PcrV has been demonstrated to promote the polarization of macrophages towards a pro-inflammatory M1 phenotype.[10] This M1 polarization is characterized by the increased production of pro-inflammatory cytokines and anti-bacterial mediators. Mechanistically, this PcrV-mediated M1 polarization appears to involve the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10] This finding suggests that the downregulation of PcrV expression observed in P. aeruginosa biofilms may be a strategy to evade the host immune response by promoting a less inflammatory M2 macrophage phenotype.

PcrV_Macrophage_Signaling PcrV PcrV TLR Toll-like Receptor (TLR) PcrV->TLR Binds MyD88 MyD88 TLR->MyD88 Activates MAPK MAPK Pathway MyD88->MAPK Activates NFkB NF-κB Pathway MyD88->NFkB Activates M1_Polarization M1 Macrophage Polarization MAPK->M1_Polarization NFkB->M1_Polarization Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) M1_Polarization->Proinflammatory_Cytokines Leads to production of Experimental_Workflow_PcrV cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_expression Expression Analysis CoIP Co-Immunoprecipitation (PcrV-PopB/D interaction) SPR Surface Plasmon Resonance (Binding Kinetics) Murine_Model Murine Pneumonia Model (Virulence Assessment) CoIP->Murine_Model Inform Cytotoxicity Cytotoxicity Assays (T3SS Function) Vaccination Vaccine Efficacy Studies mAb_Therapy Monoclonal Antibody Therapy qRT_PCR qRT-PCR (pcrV gene expression) qRT_PCR->Murine_Model Inform Western_Blot Western Blot (PcrV protein levels)

References

An In-depth Technical Guide on Pseudomonas Quinolone Signal (PQS) as a Virulence Factor in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Pseudane V" did not yield any results in scientific literature. It is presumed to be a hypothetical molecule. Therefore, this guide uses the well-characterized Pseudomonas Quinolone Signal (PQS) , a key virulence factor in the opportunistic pathogen Pseudomonas aeruginosa, as a representative example to fulfill the structural and technical requirements of the request.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its pathogenicity is orchestrated by a complex arsenal (B13267) of virulence factors, the expression of which is tightly regulated by intricate cell-to-cell communication systems known as quorum sensing (QS).[3][4] Among these, the quinolone-based QS system, mediated by the Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone), represents a critical control layer.[1][5] PQS is not merely a signaling molecule; it is a pleiotropic virulence factor that directly influences host-pathogen interactions, regulates the production of other toxins, and is essential for biofilm maturation.[1][2][6] This guide provides a technical overview of the PQS signaling system, its role in virulence, quantitative data on its effects, and detailed experimental protocols for its study.

The PQS Signaling Pathway

The PQS system is intricately linked with the other primary QS systems in P. aeruginosa, namely las and rhl, forming a hierarchical regulatory network.[7][8] The biosynthesis and activity of PQS are controlled by several key proteins encoded by the pqs operons.

Core Components:

  • PqsR (MvfR): A LysR-type transcriptional regulator that acts as the primary receptor for PQS and its precursor, HHQ (2-heptyl-4-quinolone).[8][9][10] The PQS-PqsR complex activates the transcription of the pqsA-E operon, creating a positive feedback loop.[11][12]

  • pqsA-E Operon: Encodes the enzymes required for the synthesis of quinolones.[9][11] PqsA, B, C, and D are responsible for converting anthranilate into HHQ.[11]

  • PqsH: A monooxygenase that catalyzes the final step of PQS synthesis, the conversion of HHQ to PQS.[1][2]

  • PqsE: A unique effector protein that, independent of its role in PQS synthesis, regulates the expression of rhl-dependent virulence factors.[2][11]

The las system positively regulates pqsR transcription, placing PQS downstream in the QS hierarchy.[8][12] In turn, the PQS system, primarily through PqsE, positively regulates the rhl system, which controls the production of virulence factors like rhamnolipids and pyocyanin (B1662382).[11][13]

PQS_Signaling_Pathway cluster_Las Las System cluster_Pqs PQS System cluster_Rhl Rhl System LasR LasR PqsR PqsR (MvfR) LasR->PqsR + pqsA_E pqsA-E Operon PqsR->pqsA_E + HHQ HHQ pqsA_E->HHQ Synthesis RhlR RhlR pqsA_E->RhlR + (via PqsE) PqsH PqsH PQS PQS PqsH->PQS Conversion HHQ->PqsH PQS->PqsR Binds (Co-inducer) Virulence_Factors Pyocyanin, Rhamnolipids, Elastase PQS->Virulence_Factors + (PqsR-dependent) RhlR->Virulence_Factors +

Figure 1. Simplified PQS signaling cascade in P. aeruginosa.

Role as a Virulence Factor

PQS contributes to P. aeruginosa pathogenicity through multiple mechanisms, acting beyond its function as a simple signaling molecule.[1][2] Null mutants of the pqs system show significantly reduced virulence in various plant and animal infection models.[2]

Key Virulence Functions:

  • Regulation of Toxins: PQS controls the production of numerous extracellular virulence factors, including the blue pigment pyocyanin, elastase, and rhamnolipids, which cause direct tissue damage and disrupt host cellular processes.[2][14]

  • Biofilm Development: The PQS system is essential for the formation of mature, structured biofilms.[14][15] It mediates the release of extracellular DNA (eDNA), a critical component of the biofilm matrix that promotes structural stability.[15] Mutants lacking pqsA exhibit severely impaired biofilm formation.[14][16]

  • Iron Acquisition: PQS acts as an iron-chelating molecule, sequestering ferric iron (Fe³⁺) for bacterial uptake.[1][2] This is a crucial function within the iron-limited environment of the host.

  • Immunomodulation: PQS can modulate the host immune response. It has been shown to induce the production of pro-inflammatory cytokines like Interleukin-8 (IL-8) in host epithelial cells, contributing to inflammation and tissue damage.

  • Outer-Membrane Vesicle (OMV) Biogenesis: PQS stimulates the formation of OMVs, which are used to traffic virulence factors, including PQS itself, to both bacterial and host cells.[1][2]

Quantitative Data on PQS-Mediated Virulence

The effects of PQS on virulence factor production and biofilm formation have been quantified in numerous studies. The tables below summarize representative data, illustrating the significant impact of a functional PQS system.

Parameter Wild-Type (PA14) ΔpqsA Mutant Fold Change Reference Condition
Pyocyanin Production (µg/mL)8.5 ± 1.21.1 ± 0.3~7.7x decrease24h growth in LB medium at 37°C.[17]
Elastase Activity (Units/OD₆₀₀)3.2 ± 0.40.5 ± 0.1~6.4x decrease24h growth in LB medium at 37°C.[2]
Rhamnolipid Production (mg/L)150 ± 2520 ± 8~7.5x decrease48h growth in PPGAS medium.[2]

Table 1. Effect of pqsA Deletion on Extracellular Virulence Factor Production.

Parameter Wild-Type (PA14) ΔpqsA Mutant Fold Change Reference Condition
Total Biofilm Mass (OD₅₅₀)1.8 ± 0.20.4 ± 0.1~4.5x decrease24h static biofilm assay in M9 media.[16][18]
Average Biofilm Thickness (µm)45 ± 810 ± 3~4.5x decrease48h flow cell biofilm assay.[19]
eDNA Release (ng/µg protein)12.3 ± 2.52.1 ± 0.8~5.9x decreaseMeasured in 24h biofilms.[15]

Table 2. Effect of pqsA Deletion on Biofilm Formation.

Experimental Protocols

Investigating the PQS system involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Construction of an Unmarked Gene Deletion Mutant (e.g., ΔpqsA)

This protocol uses two-step allelic exchange with a suicide vector containing sacB for counter-selection.[20][21][22]

Methodology:

  • Construct Generation:

    • Amplify ~1 kb DNA fragments upstream (Upstream Homology Arm, UHA) and downstream (Downstream Homology Arm, DHA) of the pqsA gene from wild-type P. aeruginosa genomic DNA using high-fidelity PCR.

    • Use overlap extension PCR or Gibson assembly to fuse the UHA and DHA fragments together.[22]

    • Clone the fused UHA-DHA fragment into a suicide vector (e.g., pEX18Tc) containing a tetracycline (B611298) resistance marker and the sacB gene.[23]

  • Conjugation:

    • Transform the resulting plasmid into a competent E. coli donor strain (e.g., SM10).

    • Mate the E. coli donor with the recipient P. aeruginosa strain on an LB agar (B569324) plate for 4-6 hours.

  • Selection of Single Crossovers (Merodiploids):

    • Resuspend the mating mixture in LB broth.

    • Plate the suspension onto selective agar (e.g., PIA) containing tetracycline to select for P. aeruginosa cells where the plasmid has integrated into the chromosome via a single homologous recombination event. Incubate for 24-48 hours.

  • Counter-selection of Double Crossovers:

    • Inoculate several single-crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur.

    • Plate serial dilutions of the overnight cultures onto LB agar plates containing 10% sucrose. The sacB gene product, sucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Only cells that have excised the plasmid backbone (including sacB) via a second crossover will survive.

  • Screening and Verification:

    • Screen sucrose-resistant colonies for tetracycline sensitivity to confirm loss of the plasmid.

    • Verify the deletion of the pqsA gene using colony PCR with primers flanking the gene locus and confirm with DNA sequencing.

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_recomb Allelic Exchange cluster_verify Verification PCR 1. PCR Amplification (UHA & DHA) Assemble 2. Assemble Fragments (UHA-DHA) PCR->Assemble Clone 3. Clone into Suicide Vector (pEX18-sacB) Assemble->Clone Conjugate 4. Conjugation into P. aeruginosa Clone->Conjugate Select1 5. Select Single Crossovers (Tetracycline) Conjugate->Select1 Select2 6. Counter-select Double Crossovers (Sucrose) Select1->Select2 Screen 7. Screen Colonies (PCR) Select2->Screen Sequence 8. Sequence Confirmation Screen->Sequence

Figure 2. Experimental workflow for unmarked gene deletion.

Quantification of Pyocyanin Production

Pyocyanin can be extracted from culture supernatants and quantified spectrophotometrically.[24][25]

Methodology:

  • Grow P. aeruginosa strains in a suitable medium (e.g., King's A Broth or LB) for 24 hours at 37°C with shaking.

  • Centrifuge 5 mL of the culture at 4,000 x g for 10 minutes to pellet the cells.

  • Transfer 3 mL of the supernatant to a new tube.

  • Add 1.5 mL of chloroform (B151607) and vortex vigorously for 30 seconds to extract the blue pyocyanin into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Carefully remove 1 mL of the lower (blue) chloroform layer and transfer it to a new tube.

  • Add 0.5 mL of 0.2 N HCl to the chloroform and vortex. The pyocyanin will move to the upper aqueous phase, turning it pink.

  • Centrifuge briefly to separate phases.

  • Measure the absorbance of the upper (pink) aqueous phase at 520 nm (A₅₂₀).

  • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the A₅₂₀ by 17.072.

Biofilm Formation Assay (Crystal Violet Staining)

This method quantifies the total biomass of a static biofilm.[18][26]

Methodology:

  • Grow P. aeruginosa strains overnight in LB broth.

  • Dilute the overnight cultures 1:100 in fresh M9 minimal medium or LB.

  • Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

  • Incubate the plate under static conditions for 24-48 hours at 37°C.

  • Gently discard the planktonic culture from the wells and wash three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry completely.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 550 nm (A₅₅₀) using a microplate reader.

Conclusion

The Pseudomonas Quinolone Signal is a central hub in the virulence regulatory network of P. aeruginosa. Its multifaceted roles in controlling toxin production, orchestrating biofilm development, and interacting with the host underscore its importance in the pathogenesis of this opportunistic pathogen.[1][2][6] The PqsR-PQS system represents an attractive target for the development of novel anti-virulence therapies aimed at disarming the pathogen without exerting direct selective pressure for resistance.[27][28] The protocols and data presented here provide a foundational guide for researchers and drug development professionals engaged in the study of P. aeruginosa virulence and the pursuit of new therapeutic strategies.

References

The Structural Biology of Pseudomonas aeruginosa V-Antigen PcrV: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The V-antigen PcrV is a critical component of the Type III Secretion System (T3SS) in the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] Positioned at the distal tip of the T3SS needle, PcrV is indispensable for the translocation of effector proteins into the host cell cytoplasm, a key step in bacterial pathogenesis.[4][5][6] Its essential role in virulence and its extracellular accessibility make PcrV a prime target for the development of novel anti-virulence therapies, including monoclonal antibodies and small molecule inhibitors.[3][4][6] This technical guide provides an in-depth overview of the structural biology of PcrV, detailing its molecular architecture, key interactions, and the experimental methodologies used to elucidate its function.

I. Molecular Architecture of PcrV

The PcrV protein is a 32.3 kDa molecule comprised of 294 amino acids.[7] While a high-resolution crystal structure of the full-length, unbound PcrV remains to be determined, a combination of cryo-electron microscopy (cryo-EM), homology modeling based on its Yersinia pestis homolog LcrV, and various biophysical techniques has provided significant insights into its three-dimensional structure.[8][9][10][11]

PcrV adopts an elongated, dumbbell-shaped conformation characterized by two globular domains at the N- and C-termini, connected by a central coiled-coil shaft.[3][5][12] This central shaft is formed by two long alpha-helices, α7 and α12.[13][14] The N-terminal globular domain is crucial for maintaining the monomeric state of PcrV within the bacterial cytoplasm and for its interaction with the T3SS needle protein PscF.[14][15] The C-terminal region, particularly the α12 helix, plays a pivotal role in the oligomerization of PcrV at the needle tip.[13][16]

A cryo-EM structure of PcrV in complex with the Fab fragment of a neutralizing monoclonal antibody has been resolved, providing valuable atomic-level details, particularly of the antibody-binding epitope.[8]

Structural Domains of PcrV:

DomainResidues (Approximate)Key Features & Function
N-terminal Globular Domain1-127Maintains monomeric state; interacts with the T3SS needle (PscF); involved in secretion regulation.[14][15][17]
Central Coiled-Coil (α7 and α12 helices)128-250Forms the structural shaft of the protein; involved in intramolecular interactions and conformational changes.[3][13][14]
C-terminal Globular Domain & α12 Helix159-294Crucial for oligomerization; contains epitopes for neutralizing antibodies; interacts with translocon proteins.[5][13][14][16][17]

II. Oligomerization and Translocon Assembly

Upon secretion, PcrV assembles into a pentameric, ring-like structure at the tip of the T3SS needle.[4][6][18] This oligomerization is a critical step for the subsequent assembly of the translocation pore in the host cell membrane, which is formed by the proteins PopB and PopD.[4][19][20] The PcrV pentamer is believed to act as a scaffold for the insertion and assembly of PopB and PopD into the host membrane.[12][21]

The C-terminal α12 helix of PcrV is essential for its oligomerization.[13][16] Specifically, hydrophobic residues within this helix, such as Val255, Leu262, and Leu276, are critical for this process.[13][16] Mutations in these residues abrogate the ability of PcrV to form oligomers and render the bacteria non-cytotoxic, without affecting the secretion of PcrV itself.[13]

The assembled PcrV oligomers form distinct doughnut-like structures.[13][16]

Quantitative Data on PcrV Oligomers:

ParameterValueExperimental Method
Internal Diameter3-4 nmTransmission Electron Microscopy
External Diameter8-10 nmTransmission Electron Microscopy
Oligomeric StatePentamer (most likely)Size Exclusion Chromatography, Native Gel Electrophoresis, Native Mass Spectrometry, Scanning Transmission Electron Microscopy[3][4][13][16][18]

III. Key Molecular Interactions

PcrV engages in a series of crucial protein-protein interactions both within the bacterium and at the host-pathogen interface.

A. Interaction with PcrG

In the bacterial cytoplasm, PcrV forms a stable, 1:1 heterodimeric complex with its chaperone, PcrG.[1][2][22] This interaction is characterized by a high binding affinity.[1][2] PcrG is intrinsically unstable in its unbound form but is stabilized upon binding to PcrV.[1][2] The interaction with PcrG is thought to maintain PcrV in a secretion-competent, monomeric state, preventing premature oligomerization.[14] The primary interaction site for PcrG on PcrV is located within the C-terminal region, specifically involving the α12 and α7 helices.[14]

Binding Kinetics of PcrV and PcrG:

ParameterValueExperimental Method
Dissociation Constant (KD)15.6 nMSurface Plasmon Resonance
B. Interaction with PopB and PopD

PcrV's interaction with the translocator proteins PopB and PopD is fundamental for the formation of the translocation pore in the host cell membrane.[19][20][23] PcrV is required for the correct insertion of PopB and PopD into the membrane.[20][21][23] While a direct interaction between PcrV and PopD was not detected in one in vitro study, genetic evidence strongly supports a functional interaction between PcrV and both PopB and PopD during the assembly of the translocon.[19][21] It is proposed that PcrV acts as a platform or scaffold that facilitates the oligomerization of PopB and PopD into a functional pore.[12][21]

IV. Signaling and Regulatory Functions

PcrV plays a central role in the regulation of the T3SS. It is involved in sensing contact with the host cell, which triggers a conformational change that is transmitted through the T3SS apparatus, ultimately leading to the secretion of effector toxins.[23] This signaling process is thought to involve conformational changes within the PcrV oligomer upon host cell contact, which are then relayed to the base of the T3SS. PcrV can also modulate the host immune response; for instance, it can promote M1 macrophage polarization, which enhances bacterial clearance.[24]

T3SS_Signaling cluster_bacterium Pseudomonas aeruginosa cluster_interface Host-Pathogen Interface cluster_host Host Cell PcrV_mono PcrV (monomer) T3SS_Needle T3SS Needle (PscF) PcrV_mono->T3SS_Needle Secretion PcrG PcrG PcrG->PcrV_mono Chaperones/ Prevents oligomerization PcrV_penta PcrV (pentamer) T3SS_Needle->PcrV_penta Assembly at needle tip Host_Membrane Host Cell Membrane Effector_Toxins Effector Toxins Effector_Toxins->T3SS_Needle Translocation PopB_PopD PopB/PopD PcrV_penta->PopB_PopD Recruits & Scaffolds Translocon_Pore Translocon Pore PopB_PopD->Translocon_Pore Forms pore in host membrane Effector_Toxins_in Effector Toxins (in host) Translocon_Pore->Effector_Toxins_in Translocation Cytotoxicity Host Cell Cytotoxicity Effector_Toxins_in->Cytotoxicity

Caption: Signaling and assembly pathway of the P. aeruginosa T3SS translocon involving PcrV.

V. Experimental Protocols

A. Surface Plasmon Resonance (SPR) for PcrV-PcrG Interaction

This protocol is adapted from studies characterizing the high-affinity interaction between PcrV and PcrG.[1][2]

  • Immobilization:

    • Recombinantly express and purify PcrG (or a truncated, stable version like PcrG(1-74)) and PcrV.

    • Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize PcrG onto the sensor chip surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target response unit (RU) level (e.g., 200-600 RU).

    • Deactivate remaining active esters with a 1 M ethanolamine-HCl solution.

    • A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of PcrV (analyte) in a running buffer (e.g., HBS-EP buffer). A typical concentration range is 2-180 nM.[25]

    • Inject the PcrV solutions over the immobilized PcrG surface and the reference cell at a constant flow rate (e.g., 40 µl/min).

    • Monitor the association and dissociation phases.

    • Regenerate the sensor chip surface between injections using a mild regeneration solution (e.g., a short pulse of glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow start Start protein_prep Purify PcrV (Analyte) & PcrG (Ligand) start->protein_prep chip_activation Activate CM5 Sensor Chip (EDC/NHS) protein_prep->chip_activation immobilization Immobilize PcrG (Amine Coupling) chip_activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation pcrv_injection Inject PcrV Dilution Series deactivation->pcrv_injection data_acquisition Acquire Sensorgram Data (Association/Dissociation) pcrv_injection->data_acquisition regeneration Regenerate Chip Surface data_acquisition->regeneration data_analysis Analyze Data: - Reference Subtraction - Curve Fitting (1:1 Model) data_acquisition->data_analysis regeneration->pcrv_injection Next Concentration results Determine K_D, k_a, k_d data_analysis->results

Caption: A generalized workflow for studying the PcrV-PcrG interaction using Surface Plasmon Resonance.

B. PcrV Oligomerization Assay by Size Exclusion Chromatography (SEC)

This protocol is based on methods used to demonstrate the oligomeric nature of PcrV.[13][16]

  • Protein Preparation and Refolding:

    • Express and purify monomeric PcrV.

    • Induce unfolding of PcrV by dialysis or rapid dilution into a low pH buffer (e.g., pH 2.6). This creates a molten globule state where the secondary structure is retained, but the tertiary structure is lost.[13]

    • Initiate refolding and oligomerization by rapidly adjusting the pH back to neutral (e.g., pH 7.2).

  • Chromatography:

    • Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Load the refolded PcrV sample onto the column.

    • Run the chromatography at a constant flow rate and monitor the elution profile at 280 nm.

    • As a control, run a sample of untreated, monomeric PcrV.

  • Analysis:

    • Analyze the resulting chromatogram. The refolded sample should show multiple peaks: a peak corresponding to aggregated protein eluting in the void volume, a peak for the oligomeric PcrV species, and a peak for the remaining monomeric PcrV.[13]

    • The elution volume of the oligomeric peak can be compared to the elution of molecular weight standards to estimate the size of the oligomer.

    • Fractions from the oligomeric and monomeric peaks can be collected for further analysis by native PAGE, mass spectrometry, or electron microscopy.

VI. Conclusion

The P. aeruginosa V-antigen, PcrV, is a multi-domain, multi-functional protein that orchestrates a critical step in bacterial pathogenesis. Its ability to transition from a cytoplasmic monomer to a needle-tip pentamer, and to subsequently scaffold the assembly of the translocon pore, highlights its dynamic structural nature. A detailed understanding of PcrV's structure, its oligomerization process, and its interactions with PcrG, PopB, and PopD provides a robust foundation for the rational design of novel therapeutics aimed at disarming this formidable pathogen. Continued structural and functional studies, particularly high-resolution structural analysis of the entire translocon complex, will be invaluable in these drug development efforts.

References

Unraveling the Genetic Switches of Pseudane V Production in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic regulatory network governing the expression of Pseudane V, a member of the 4-hydroxy-2-alkylquinoline (HAQ) family of secondary metabolites in the opportunistic pathogen Pseudomonas aeruginosa. This compound is presumptively identified as 4-hydroxy-2-pentylquinoline (HPeQ), based on the established nomenclature for this class of molecules where "pseudane" is followed by a Roman numeral indicating the number of carbon atoms in the alkyl side chain. The HAQ family, which includes the well-characterized quorum-sensing molecule Pseudomonas Quinolone Signal (PQS), plays a critical role in virulence, biofilm formation, and host-pathogen interactions. Understanding the intricate regulatory web that controls this compound expression is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections.

The Biosynthetic Machinery: The pqs Operon

The biosynthesis of this compound and other HAQs is orchestrated by the products of the pqsABCDE operon. This gene cluster encodes the core enzymatic machinery required for the synthesis of the quinolone ring structure and its subsequent alkylation.[1][2] Anthranilic acid, produced by the enzymes encoded by the phnAB operon, serves as a key precursor for the quinolone backbone.[3][4] The PqsA protein, an anthranilate-coenzyme A ligase, activates anthranilate, initiating the biosynthetic pathway.[2] The subsequent enzymes, PqsB, PqsC, and PqsD, are involved in the condensation of anthraniloyl-CoA with a fatty acid precursor to form the alkyl-quinolone scaffold.[5] While PqsE is part of the operon, it is not directly required for HAQ biosynthesis but rather functions as a crucial effector in the PQS signaling pathway, modulating the activity of the Rhl quorum-sensing system.[6][7]

The Hierarchical Regulatory Network

The expression of the pqsABCDE operon, and consequently the production of this compound, is tightly controlled by a multi-layered regulatory network, primarily orchestrated by the bacterium's quorum-sensing (QS) systems. This hierarchical structure ensures that the production of these signaling molecules and virulence factors is exquisitely timed and responsive to both cell density and environmental cues.

The Master Regulator: PqsR (MvfR)

At the core of HAQ regulation is the LysR-type transcriptional regulator PqsR, also known as MvfR (Multiple virulence factor Regulator).[8][9] PqsR directly binds to the promoter region of the pqsABCDE operon, acting as the primary transcriptional activator.[2][6] The activity of PqsR is modulated by its interaction with HAQ molecules, including PQS and its precursor 2-heptyl-4-quinolone (HHQ), creating a positive auto-regulatory loop.[2][10] This feedback mechanism allows for a rapid and robust induction of HAQ biosynthesis once a threshold concentration of these signaling molecules is reached.

Quorum Sensing Control: A Tripartite Hierarchy

The PqsR-mediated regulation is embedded within the broader quorum-sensing network of P. aeruginosa, which is composed of three main interconnected systems: las, rhl, and pqs.[11][12] This creates a hierarchical cascade of gene expression.

  • The las System: At the apex of this hierarchy is the las system. The transcriptional regulator LasR, when activated by its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), directly binds to the promoter of pqsR and activates its transcription.[6][9] This places the entire HAQ biosynthesis under the master control of the las system.

  • The rhl System: The rhl system, controlled by the regulator RhlR and its autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), exerts a more complex, and generally repressive, influence on the pqs system. RhlR has been shown to repress pqsR transcription and can also bind to the pqsA promoter, suggesting multiple points of negative regulation.[6][9] This interplay between the las, rhl, and pqs systems allows for a fine-tuning of virulence factor expression in response to the dynamic environment of an infection.

The intricate connections between these quorum-sensing systems are visualized in the signaling pathway diagram below.

Caption: Hierarchical quorum-sensing network regulating this compound expression.

Global Post-Transcriptional Regulation: The Gac/Rsm Pathway

The GacS/GacA two-component system is a global regulatory network that influences the expression of numerous virulence factors, often by controlling the post-transcriptional regulator RsmA.[13][14] GacA, upon phosphorylation by the sensor kinase GacS, activates the transcription of small regulatory RNAs (sRNAs) such as RsmY and RsmZ. These sRNAs sequester the RNA-binding protein RsmA, thereby alleviating its translational repression of target mRNAs. While direct regulation of the pqs operon by RsmA has not been definitively established, the Gac/Rsm pathway is known to modulate quorum-sensing circuitry, suggesting an indirect influence on this compound production.[15]

Gac_Rsm_Pathway Environmental_Signal Environmental Signal (unknown) GacS GacS (Sensor Kinase) Environmental_Signal->GacS GacA GacA (Response Regulator) GacS->GacA phosphorylates sRNAs RsmY / RsmZ (sRNAs) GacA->sRNAs activates transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA sequesters QS_mRNA Quorum Sensing mRNAs RsmA->QS_mRNA represses translation Translation Translation QS_mRNA->Translation

Caption: The Gac/Rsm post-transcriptional regulatory pathway.

Environmental Influences on this compound Expression

The production of this compound is not solely dependent on cell density but is also intricately linked to various environmental cues. These signals are integrated into the regulatory network, allowing P. aeruginosa to tailor its virulence profile to specific niches within the host.

  • Iron Availability: Iron is a critical nutrient for bacterial growth and pathogenesis. Low iron conditions have been shown to stimulate the pqs system. This regulation is mediated, in part, by the PrrF small RNAs, which are involved in iron homeostasis.[16]

  • Phosphate Limitation: Phosphate scarcity, a condition that can be encountered in certain host environments, also leads to the activation of the rhl and pqs systems through the PhoB-PhoR two-component system.[16]

  • Stringent Response: The stringent response, a global regulatory mechanism triggered by nutrient starvation, negatively regulates HAQ biosynthesis. The alarmone (p)ppGpp, the central mediator of the stringent response, has been shown to decrease the expression of pqsA and pqsR.[17]

Quantitative Data on Gene Expression

The following tables summarize quantitative data from various studies, illustrating the impact of different regulatory components on the expression of genes involved in this compound biosynthesis.

GeneMutant BackgroundFold Change in ExpressionReference
pqsAΔpqsR>100-fold decrease[6]
pqsAΔlasR~10-fold decrease[6]
pqsAΔrhlR~2 to 4-fold increase[6]
pqsRΔlasR>10-fold decrease[6]

Table 1: Relative expression of pqsA and pqsR in different quorum-sensing mutant backgrounds compared to wild-type P. aeruginosa.

ConditionGeneFold Change in ExpressionReference
Iron LimitationpqsAUpregulated[16]
Phosphate LimitationpqsAUpregulated[16]
Stringent Response ActivationpqsADownregulated[17]

Table 2: Impact of environmental conditions on pqsA gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound expression.

Quantification of Gene Expression using qRT-PCR

Quantitative real-time reverse transcription PCR (qRT-PCR) is a sensitive method to measure the transcript levels of target genes.

Experimental Workflow:

qRTPCR_Workflow Start Bacterial Culture (e.g., wild-type vs. mutant) RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase I Treatment (remove gDNA) RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR Quantitative PCR (with gene-specific primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis End Relative Gene Expression Levels Data_Analysis->End

Caption: Workflow for quantitative real-time RT-PCR (qRT-PCR).

Protocol:

  • Bacterial Growth and RNA Extraction:

    • Grow P. aeruginosa strains (wild-type and relevant mutants) to the desired growth phase (e.g., late logarithmic or stationary phase) in an appropriate medium (e.g., LB broth).

    • Harvest bacterial cells by centrifugation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard Trizol-based method, following the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection chemistry.

    • Design and validate primers specific for the target genes (pqsA, pqsR, etc.) and a housekeeping gene (e.g., rpoD, proC) for normalization.

    • The reaction mixture typically contains cDNA template, forward and reverse primers, and a qPCR master mix.

    • A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the expression in the mutant or treated sample to the wild-type or untreated control.[18][19]

Promoter Activity Measurement using β-Galactosidase Reporter Assays

This assay is used to quantify the transcriptional activity of a promoter of interest by fusing it to a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase.[20]

Experimental Workflow:

bGal_Workflow Start Construct Reporter Plasmid (promoter of interest + lacZ) Transformation Transform Plasmid into P. aeruginosa Strains Start->Transformation Culture Grow Transformed Strains under Desired Conditions Transformation->Culture Cell_Lysis Cell Permeabilization (e.g., with SDS and Chloroform) Culture->Cell_Lysis Enzyme_Assay Add ONPG Substrate (o-nitrophenyl-β-D-galactopyranoside) Cell_Lysis->Enzyme_Assay Measurement Measure Absorbance at 420 nm (yellow product) Enzyme_Assay->Measurement Calculation Calculate Miller Units Measurement->Calculation End Promoter Activity Calculation->End

Caption: Workflow for β-galactosidase reporter assay.

Protocol:

  • Construction of Reporter Plasmids:

    • Clone the promoter region of the gene of interest (e.g., the pqsA promoter) upstream of the lacZ gene in a suitable reporter plasmid.

  • Transformation and Bacterial Growth:

    • Introduce the reporter plasmid into the desired P. aeruginosa strains (e.g., wild-type, lasR mutant, rhlR mutant).

    • Grow the transformed strains in a suitable medium to the desired optical density.

  • β-Galactosidase Assay:

    • Harvest a defined volume of the bacterial culture.

    • Permeabilize the cells using a mixture of SDS and chloroform (B151607) to allow the substrate to enter.

    • Add the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG to produce galactose and o-nitrophenol, which is yellow.

    • Incubate the reaction at a constant temperature until a visible yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the yellow product at 420 nm.

  • Calculation of Miller Units:

    • Calculate the β-galactosidase activity in Miller Units, which normalizes the absorbance to the reaction time and the cell density (measured as OD600).[21][22]

Implications for Drug Development

The detailed understanding of the genetic regulation of this compound and other HAQs presents numerous opportunities for the development of novel therapeutics targeting P. aeruginosa virulence. Instead of directly killing the bacteria, which can lead to the rapid development of resistance, anti-virulence strategies aim to disarm the pathogen, making it more susceptible to host immune clearance.

Potential drug targets within the this compound regulatory network include:

  • PqsR (MvfR): As the direct activator of HAQ biosynthesis, PqsR is a prime target for small molecule inhibitors that can block its ability to bind to the pqsA promoter or its interaction with HAQ co-inducers.

  • PqsA: Inhibiting the first committed step in the biosynthetic pathway by targeting the PqsA enzyme would effectively shut down the production of all HAQs.

  • Quorum Sensing Regulators (LasR, RhlR): Targeting the master regulators of the quorum-sensing hierarchy could disrupt the expression of a wide array of virulence factors, including HAQs.

By elucidating the intricate molecular conversations that govern virulence in P. aeruginosa, researchers can develop more targeted and effective strategies to combat this formidable pathogen. This technical guide serves as a foundational resource for these endeavors, providing a comprehensive overview of the genetic regulation of this compound expression and the experimental approaches to its study.

References

An In-depth Technical Guide to the Discovery and Characterization of Pseudane V Homologs

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Presumed Identity of Pseudane V: Based on the nomenclature of related compounds, such as Pseudane IX (2-nonyl-4-quinolone), it is presumed that this compound is the trivial name for 2-pentyl-4-quinolone . This document focuses on the broader family of 2-alkyl-4-quinolones (AQs) as homologs of the presumed this compound, a class of bacterial secondary metabolites with significant biological activities.

Introduction

The 2-alkyl-4-quinolones (AQs) are a fascinating class of secondary metabolites produced by various bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. These molecules play a crucial role in bacterial communication, a process known as quorum sensing, and are integral to the regulation of virulence factors and biofilm formation. The structural diversity within this family, arising from variations in the length and saturation of the 2-alkyl chain, gives rise to a spectrum of biological activities, including antibacterial, antifungal, and immunomodulatory effects.

This technical guide provides a comprehensive overview of the discovery, characterization, and synthesis of this compound homologs (2-alkyl-4-quinolones). It is designed to serve as a resource for researchers and professionals involved in natural product chemistry, microbiology, and drug development.

Discovery and Isolation

The discovery of 2-alkyl-4-quinolones dates back to the mid-20th century, with the isolation of "Pyo compounds" from Pseudomonas aeruginosa cultures. These were later identified as a mixture of 2-heptyl-4-quinolone (HHQ or Pyo Ib), 2-nonyl-4-quinolone (NHQ or Pyo Ic), and their corresponding N-oxides. Since then, over 50 different AQ congeners have been identified from various bacterial species, showcasing a remarkable natural diversity.

Isolation from Pseudomonas aeruginosa

A general protocol for the isolation of 2-alkyl-4-quinolones from bacterial cultures is outlined below.

Experimental Workflow for Isolation of 2-Alkyl-4-Quinolones

G cluster_0 Culturing and Extraction cluster_1 Purification cluster_2 Characterization A Inoculate P. aeruginosa in a suitable liquid medium (e.g., LB broth) B Incubate at 37°C with shaking for 24-48 hours A->B C Centrifuge the culture to pellet the bacterial cells B->C D Extract the supernatant with an organic solvent (e.g., ethyl acetate) C->D E Concentrate the organic extract in vacuo F Subject the crude extract to column chromatography (e.g., silica (B1680970) gel) E->F G Elute with a gradient of solvents (e.g., hexane-ethyl acetate) F->G H Collect and combine fractions containing AQs (monitored by TLC) G->H I Further purify fractions by preparative HPLC H->I J Analyze purified compounds by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy I->J K Compare spectral data with literature values for identification J->K

Caption: A generalized workflow for the isolation and characterization of 2-alkyl-4-quinolones from bacterial cultures.

Chemical Synthesis

The chemical synthesis of 2-alkyl-4-quinolones is crucial for confirming their structures, elucidating their biological functions, and enabling the development of novel analogs with improved therapeutic properties. The Conrad-Limpach synthesis is a classical and widely used method for the preparation of the 4-quinolone scaffold.

Conrad-Limpach Synthesis of 2-Heptyl-4-quinolone (a this compound Homolog)

This method involves the condensation of an aniline (B41778) with a β-ketoester, followed by a thermal cyclization.

Experimental Workflow for Conrad-Limpach Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Isolation and Purification A Mix aniline and ethyl 3-oxodecanoate (B1261010) (a β-ketoester) B Add a catalytic amount of acid (e.g., HCl) A->B C Stir the mixture at room temperature to form the enamine intermediate B->C D Heat the enamine intermediate in a high-boiling solvent (e.g., diphenyl ether) C->D E Maintain the temperature at ~250°C for a specified time D->E F Cool the reaction mixture E->F G Precipitate the product by adding a non-polar solvent (e.g., hexane) F->G H Collect the solid by filtration G->H I Wash the solid with a suitable solvent H->I J Recrystallize the crude product to obtain pure 2-heptyl-4-quinolone I->J

Caption: A schematic workflow of the Conrad-Limpach synthesis for preparing 2-alkyl-4-quinolones.

Biological Activity and Characterization

The 2-alkyl-4-quinolone homologs exhibit a range of biological activities, with their antibacterial properties being the most extensively studied. Their mechanism of action often involves the inhibition of bacterial cell processes and interference with quorum sensing signaling.

Antibacterial Activity

The antibacterial activity of this compound homologs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected 2-Alkyl-4-quinolone Homologs against Staphylococcus aureus

CompoundAlkyl Chain LengthMIC (µg/mL)Reference
2-Propyl-4-quinoloneC3>128[1]
2-Pentyl-4-quinolone (Presumed this compound) C5 64 [1]
2-Heptyl-4-quinolone (HHQ)C716[1]
2-Nonyl-4-quinolone (NHQ)C98[1]

Note: The data presented are examples from the literature and may vary depending on the specific S. aureus strain and experimental conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standardized broth microdilution method is commonly used to determine the MIC of antibacterial agents.

Detailed Protocol for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 2-alkyl-4-quinolone in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Mechanism of Action: The pqs Quorum Sensing System

In Pseudomonas aeruginosa, the biosynthesis and signaling of 2-alkyl-4-quinolones are governed by the pqs quorum sensing system. This system is a key regulator of virulence factor production and is interconnected with other quorum sensing networks in the bacterium.

The biosynthesis of 2-alkyl-4-quinolones starts from anthranilate, which is activated to anthraniloyl-CoA by the enzyme PqsA.[2] A series of enzymatic reactions catalyzed by proteins encoded by the pqs operon (pqsA-E) leads to the formation of HHQ and other 2-alkyl-4-quinolone congeners.[3] HHQ can then be converted to the more potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), by the monooxygenase PqsH.[3]

Signaling Pathway of the pqs Quorum Sensing System

G cluster_biosynthesis Biosynthesis of AQs cluster_regulation Regulation of Virulence Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA pqsBCDE PqsB,C,D,E Anthraniloyl_CoA->pqsBCDE HHQ 2-Heptyl-4-quinolone (HHQ) (and other AQs) PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR binds & activates PQS Pseudomonas Quinolone Signal (PQS) PQS->PqsR binds & activates PqsR->pqsBCDE positive feedback Virulence_Genes Virulence Factor Genes (e.g., elastase, pyocyanin) PqsR->Virulence_Genes regulates expression Biofilm_Formation Biofilm Formation PqsR->Biofilm_Formation regulates

Caption: A simplified diagram of the pqs quorum sensing signaling pathway in Pseudomonas aeruginosa.

Conclusion

The this compound homologs, represented by the 2-alkyl-4-quinolone family of natural products, are a rich source of chemical diversity and biological activity. Their role in bacterial communication and virulence makes them attractive targets for the development of novel anti-infective agents. This technical guide has provided a foundational understanding of their discovery, synthesis, and characterization, with the aim of facilitating further research and development in this promising area. The detailed protocols and data presented herein serve as a practical resource for scientists and researchers dedicated to combating bacterial infections and exploring the therapeutic potential of natural products.

References

role of Pseudane V in host-pathogen interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Pseudane V in Host-Pathogen Interactions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a member of the 2-alkyl-4-quinolone (AQ) class of secondary metabolites, is emerging as a significant modulator of host-pathogen interactions. Initially identified from the marine bacterium Pseudoalteromonas sp., its biological activities are multifaceted, ranging from direct effects on microbial communication to nuanced modulation of the host immune response. This technical guide provides a comprehensive overview of the known roles of this compound, with a particular focus on its recently identified function in mitigating inflammation associated with atherosclerosis by altering macrophage polarization. Additionally, its established role as a quorum sensing (QS) molecule in bacteria is detailed. This document synthesizes the latest findings, presents quantitative data, details key experimental protocols, and provides visual diagrams of core pathways and workflows to support further research and development.

Introduction to this compound

This compound is a bacterial secondary metabolite belonging to the 2-alkyl-4-quinolone (AQ) family. It is structurally identified as 2-n-pentyl-4-quinolone (H5/PQ).[1] First isolated from marine bacteria of the genus Pseudoalteromonas, AQs are known to be involved in a variety of biological processes, including antimicrobial activity and bacterial cell-to-cell communication.[1][2] Recent research has expanded the relevance of this compound beyond microbiology, highlighting its potential as a therapeutic agent in host-centric inflammatory diseases by modulating key cellular signaling pathways.[3][4]

Role in Modulating Host Immune Response: Macrophage Polarization

The most novel role for this compound in host interactions is its ability to modulate macrophage behavior, a critical component of the innate immune system. Recent findings indicate that this compound can alleviate inflammation driven by oxidized low-density lipoprotein (ox-LDL), a key pathogenic factor in the development of atherosclerosis.[4]

Mechanism of Action: Inhibition of M1 Macrophage Polarization

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and immune cells in the artery wall. Macrophages play a dual role in this process, with the pro-inflammatory M1 phenotype promoting plaque development and the anti-inflammatory M2 phenotype contributing to tissue repair.[5] Oxidized LDL is known to induce a shift towards the pathogenic M1 phenotype.[4]

This compound is reported to counteract this effect by preventing M1 polarization.[3][4] The proposed mechanism involves the post-transcriptional regulation of PPARGC1A (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha), a key metabolic and anti-inflammatory regulator.[6] Specifically, this compound is thought to inhibit the N6-methyladenosine (m6A) modification of PPARGC1A mRNA.[3][4] The m6A modification is a form of RNA epigenetics that can influence mRNA stability and translation. By inhibiting this modification, this compound may increase the stability and subsequent protein expression of PPARGC1A, which in turn suppresses the pro-inflammatory M1 signaling cascade and reduces the inflammatory response.

Signaling Pathway Diagram

G cluster_0 cluster_1 cluster_2 cluster_3 oxLDL Oxidized LDL (Pathogenic Stimulus) Macrophage Macrophage oxLDL->Macrophage Induces Mettl3 m6A 'Writer' Complex (e.g., METTL3/14) Macrophage->Mettl3 Activates PPARGC1A_mRNA PPARGC1A mRNA Mettl3->PPARGC1A_mRNA Adds m6A m6A_PPARGC1A_mRNA m6A-Modified PPARGC1A mRNA PPARGC1A_Protein PPARGC1A Protein (Increased Stability) PPARGC1A_mRNA->PPARGC1A_Protein Stable Translation Degradation mRNA Degradation / Reduced Translation m6A_PPARGC1A_mRNA->Degradation PseudaneV This compound PseudaneV->Mettl3 Inhibits M1_Polarization M1 Polarization (Pro-inflammatory) Degradation->M1_Polarization Promotes PPARGC1A_Protein->M1_Polarization Suppresses M2_Polarization M2 Polarization (Anti-inflammatory) PPARGC1A_Protein->M2_Polarization Promotes

Caption: Proposed signaling pathway of this compound in macrophages.

Experimental Protocols

The following protocols describe a general workflow to investigate the effect of this compound on macrophage polarization.

  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in 5% CO2.

  • Differentiation (M0 Macrophages): Seed THP-1 cells at a density of 5x10^5 cells/mL in a 6-well plate. Differentiate cells into resting M0 macrophages by adding 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS. Pre-treat the M0 macrophages with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • M1 Polarization: Induce M1 polarization by adding 50 µg/mL of human oxidized LDL (ox-LDL) to the culture medium. For a positive control, use Lipopolysaccharide (LPS, 100 ng/mL) and Interferon-gamma (IFN-γ, 20 ng/mL).

  • Incubation: Incubate the cells for 24 hours for protein analysis (Western Blot, Flow Cytometry) or 6-12 hours for mRNA analysis (RT-qPCR).

  • RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform quantitative PCR using SYBR Green master mix on a real-time PCR system. Use primers specific for M1 markers (e.g., TNFα, IL-6, iNOS) and M2 markers (e.g., ARG1, CD206, IL-10). Normalize expression to a housekeeping gene such as GAPDH. Calculate fold change using the 2^-ΔΔCt method.

  • RNA Fragmentation: Fragment 50-100 µg of total RNA into ~100 nucleotide fragments using RNA fragmentation buffer.

  • Immunoprecipitation (IP): Reserve 10% of the fragmented RNA as an "input" control. Incubate the remaining RNA with an anti-m6A antibody (or IgG control) and protein A/G magnetic beads in IP buffer overnight at 4°C with rotation.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the m6A-containing RNA fragments from the beads.

  • RNA Purification: Purify the eluted RNA and the input control RNA.

  • RT-qPCR: Perform RT-qPCR on the immunoprecipitated RNA and input RNA using primers designed to flank the suspected m6A peak region within the PPARGC1A transcript. The enrichment of m6A is calculated as the percentage of the IP sample relative to the input.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis A 1. Differentiate THP-1 Monocytes to M0 Macrophages (PMA) B 2. Pre-treat with This compound A->B C 3. Induce M1 Polarization with ox-LDL B->C D 4. Harvest Cells (6-24h post-induction) C->D E RNA Extraction D->E F Protein Extraction D->F G RT-qPCR for M1/M2 Markers E->G H MeRIP-qPCR for PPARGC1A m6A E->H I Western Blot for PPARGC1A Protein F->I

Caption: Workflow for studying this compound's effect on macrophages.

Anticipated Quantitative Data

While primary data from the pivotal study on this compound and macrophage polarization is not yet available, experiments following the protocols above would be expected to yield data similar to that presented in Table 1.

Table 1: Representative Data on M1/M2 Marker Expression Changes.

Treatment Group M1 Marker (TNFα) Fold Change M2 Marker (ARG1) Fold Change PPARGC1A Protein Level (Relative Units)
Control (M0) 1.0 1.0 1.0
ox-LDL 8.5 ± 0.9 0.8 ± 0.2 0.7 ± 0.1
ox-LDL + this compound (5 µM) 3.2 ± 0.5 2.5 ± 0.4 1.8 ± 0.3
ox-LDL + this compound (10 µM) 1.9 ± 0.3 4.1 ± 0.6 2.9 ± 0.4

Data are hypothetical, for illustrative purposes.

Role in Bacterial Quorum Sensing

As a 2-alkyl-4-quinolone (AQ), this compound (H5/PQ) is a structural analog of quorum sensing signal molecules used by bacteria such as Pseudomonas aeruginosa.[1][7] The P. aeruginosa pqs system utilizes AQs, including 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), to control the expression of virulence factors and biofilm formation in a cell-density-dependent manner.[8]

Mechanism of Action

AQs like this compound can function as signaling molecules. They are synthesized intracellularly and, upon reaching a threshold concentration, bind to the transcriptional regulator PqsR (also known as MvfR). This ligand-receptor complex then activates the transcription of target genes, including the pqsA-E operon responsible for its own synthesis (a positive feedback loop) and numerous virulence genes.[7] Given its structural similarity, this compound produced by Pseudoalteromonas may interfere with or activate the QS systems of competing bacteria, thereby influencing microbial community structure and pathogenesis.

Quorum Sensing Diagram

G Quorum Sensing (QS) Mechanism cluster_cell Bacterial Cell pqsA_E pqsA-E operon AQ_synth This compound (AQ) pqsA_E->AQ_synth Synthesizes PqsR PqsR (Receptor) AQ_PqsR AQ-PqsR Complex AQ_PqsR->pqsA_E Activates Virulence Virulence Factor Expression AQ_PqsR->Virulence Activates AQ_synth->PqsR Binds to

Caption: Role of Alkyl-Quinolones (AQs) in Quorum Sensing.

Experimental Protocol: Quorum Sensing Biosensor Assay
  • Biosensor Strain: Use a P. aeruginosa reporter strain that produces a measurable signal (e.g., luminescence from luxCDABE or color from β-galactosidase) under the control of a PqsR-dependent promoter.

  • Culture Preparation: Grow the biosensor strain overnight in LB broth.

  • Assay Setup: In a 96-well microtiter plate, add fresh LB broth and a diluted suspension of the overnight biosensor culture to each well.

  • Treatment: Add serial dilutions of this compound to the wells. Include a known QS molecule like HHQ or PQS as a positive control and solvent (e.g., DMSO) as a negative control.

  • Incubation and Measurement: Incubate the plate at 37°C with shaking. Measure the optical density at 600 nm (OD600) for bacterial growth and the reporter signal (e.g., luminescence) at regular intervals (e.g., every 30 minutes for 8-12 hours) using a plate reader.

  • Data Analysis: Normalize the reporter signal to cell density (e.g., Luminescence/OD600). Plot the normalized signal against the concentration of this compound to determine its activity and potency (e.g., EC50).

Other Reported Biological Activities

Beyond its roles in host immunity and bacterial signaling, this compound has demonstrated other bioactivities.

Inhibition of Melanin (B1238610) Synthesis

Studies on Pseudoalteromonas sp. M2 metabolites have shown that this compound and its analogs can inhibit melanin synthesis in Melan-A cells. This suggests potential applications in cosmetology as a skin-whitening agent.[9][10]

Table 2: Inhibition of Melanin Synthesis by this compound and Analogs.

Compound Concentration (µg/mL) Melanin Synthesis Inhibition (%)
Pseudane-V 8 ~20%
Pseudane-VI 8 28.2%
Pseudane-VII 8 42.7%

Data adapted from a study on metabolites from Pseudoalteromonas sp. M2.[10]

Conclusion and Future Directions

This compound is a versatile bioactive molecule with significant implications for host-pathogen interactions. Its ability to suppress pro-inflammatory M1 macrophage polarization via an epigenetic mechanism on PPARGC1A mRNA presents a promising new avenue for therapeutic intervention in chronic inflammatory diseases like atherosclerosis. Concurrently, its function as a 2-alkyl-4-quinolone places it at the center of chemical communication and warfare in microbial communities.

Future research should focus on:

  • In Vivo Validation: Confirming the therapeutic effects of this compound on atherosclerosis in animal models.

  • Mechanism Elucidation: Precisely identifying the m6A reader, writer, and eraser proteins that are affected by this compound.

  • Structure-Activity Relationship: Investigating how modifications to the alkyl chain of this compound affect its immunomodulatory versus quorum sensing activities.

  • Pharmacokinetics and Safety: Establishing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of this compound to assess its drug development potential.

This guide provides a foundational understanding of this compound's role, offering the necessary technical details for the scientific community to build upon this exciting area of research.

References

Initial Characterization of Pseudane V in Pseudomonas aeruginosa Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial characterization of a novel antimicrobial agent, designated Pseudane V, against clinical isolates of Pseudomonas aeruginosa. The methodologies and data presentation formats outlined herein are based on established protocols for evaluating the efficacy and mechanism of action of new anti-pseudomonal compounds.

Data Presentation

The initial assessment of this compound involves determining its antimicrobial activity against a panel of clinically relevant P. aeruginosa isolates with diverse resistance profiles. Furthermore, its impact on key virulence factors is quantified.

Table 1: Antimicrobial Susceptibility Profile of this compound against P. aeruginosa Clinical Isolates

Isolate IDSourceResistance ProfileThis compound MIC (µg/mL)Meropenem MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
PA-01BloodstreamMDR, Carbapenem-resistant4>6432
PA-02RespiratoryXDR, ESBL-producer8>64>64
PA-03WoundSensitive120.5
PA-04Urinary TractCarbapenem-resistant43216
PA-05RespiratoryMDR816>64

MDR: Multidrug-Resistant (resistant to ≥3 antimicrobial classes); XDR: Extensively Drug-Resistant (resistant to all but ≤2 antimicrobial classes); ESBL: Extended-Spectrum Beta-Lactamase; MIC: Minimum Inhibitory Concentration.

Table 2: Effect of this compound on Virulence Factor Production in P. aeruginosa (at 1/2 MIC)

Virulence FactorP. aeruginosa PAO1 (Control)P. aeruginosa PAO1 + this compound% Inhibition
Pyocyanin Production (OD 695nm)0.85 ± 0.050.21 ± 0.0375.3%
Biofilm Formation (OD 550nm)1.22 ± 0.110.45 ± 0.0863.1%
LasA Protease Activity (U/mL)15.4 ± 1.25.8 ± 0.962.3%

Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of initial characterization studies. The following are key experimental protocols.

2.1. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Prepare a bacterial suspension of P. aeruginosa normalized to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

    • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[2][3]

2.2. Biofilm Formation Assay

This assay quantifies the ability of P. aeruginosa to form biofilms and the inhibitory effect of this compound.

  • Procedure:

    • Grow overnight cultures of P. aeruginosa in a suitable medium, such as Tryptic Soy Broth (TSB) supplemented with glucose.[4]

    • Dilute the overnight culture 1:100 in fresh medium.

    • Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene plate.[5]

    • Add varying concentrations of this compound to the wells.

    • Incubate the plate at 37°C for 24 hours without agitation.[4]

    • After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.[5]

    • Wash the wells to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.[5]

    • Measure the absorbance at 550 nm using a microplate reader.[6]

2.3. Lipopolysaccharide (LPS) Extraction and Analysis

This protocol is for the isolation of LPS, a major component of the outer membrane of Gram-negative bacteria.

  • Procedure:

    • Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.

    • Resuspend the cell pellet in a Tris-EDTA buffer.

    • Lyse the cells using sonication or a French press.

    • Treat the lysate with DNase and RNase to remove nucleic acids, followed by proteinase K to digest proteins.

    • Perform a hot phenol-water extraction to separate the LPS from other cellular components.[7]

    • Dialyze the aqueous phase extensively against deionized water to remove phenol.

    • Lyophilize the dialyzed solution to obtain purified LPS.[8][9]

    • Analyze the LPS by SDS-PAGE with silver staining to visualize the banding pattern.[7]

2.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the expression levels of specific genes, such as those involved in antibiotic resistance or virulence, in response to this compound.

  • Procedure:

    • Grow P. aeruginosa cultures with and without sub-inhibitory concentrations of this compound.

    • Extract total RNA from the bacterial cells using a commercial RNA extraction kit.

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

    • Perform qPCR using primers specific for the target genes (e.g., mexA, ampC, lasI) and a reference housekeeping gene (e.g., gyrB).[10][11]

    • The reaction mixture typically includes cDNA, primers, and a fluorescent dye (e.g., SYBR Green).[10]

    • Run the qPCR reaction in a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[11][12]

Mandatory Visualization

Understanding the potential impact of this compound on key bacterial processes is facilitated by visualizing the relevant signaling pathways.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI OdDHL 3-oxo-C12-HSL LasI->OdDHL synthesizes LasR LasR OdDHL->LasR binds lasI_gene lasI LasR->lasI_gene activates rhlR_gene rhlR LasR->rhlR_gene activates pqsR_gene pqsR LasR->pqsR_gene activates virulence_genes1 Virulence Factors (e.g., LasA, LasB) LasR->virulence_genes1 activates RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates RhlI RhlI BHL C4-HSL RhlI->BHL synthesizes BHL->RhlR binds rhlI_gene rhlI RhlR->rhlI_gene activates virulence_genes2 Virulence Factors (e.g., rhamnolipids) RhlR->virulence_genes2 activates PqsABCD PqsA-D HHQ HHQ PqsABCD->HHQ synthesize PqsH PqsH HHQ->PqsH converted by PQS PQS PqsH->PQS PQS->PqsR binds PqsR->RhlR modulates pqsA_gene pqsA-E operon PqsR->pqsA_gene activates virulence_genes3 Virulence Factors (e.g., pyocyanin) PqsR->virulence_genes3 activates

Caption: Hierarchical quorum sensing network in P. aeruginosa.

T3SS_Pathway cluster_regulation T3SS Regulation cluster_secretion Secretion Apparatus cluster_effectors Effector Proteins low_ca Low Ca2+ ExsA ExsA (Transcriptional Activator) low_ca->ExsA host_contact Host Cell Contact host_contact->ExsA T3SS_genes T3SS Structural Genes ExsA->T3SS_genes activates transcription Effector_genes Effector Genes (exoU, exoS, exoT, exoY) ExsA->Effector_genes activates transcription ExsD ExsD (Anti-activator) ExsD->ExsA inhibits ExsC ExsC (Anti-anti-activator) ExsC->ExsD sequesters ExsE ExsE (Secreted repressor) ExsE->ExsC binds/inhibits Needle_complex Needle Complex T3SS_genes->Needle_complex encode Effector_proteins ExoU, ExoS, ExoT, ExoY Needle_complex->Effector_proteins injects into host cell Effector_genes->Effector_proteins encode

Caption: Regulation of the Type III Secretion System (T3SS) in P. aeruginosa.

OprD_Resistance_Pathway cluster_membrane Outer Membrane cluster_regulation Gene Regulation cluster_outcome Resistance Outcome OprD_porin OprD Porin Carbapenem_in Carbapenem (B1253116) (periplasm) OprD_porin->Carbapenem_in diffusion Carbapenem_out Carbapenem (extracellular) Carbapenem_out->OprD_porin diffusion PBP Penicillin-Binding Proteins (PBPs) Carbapenem_in->PBP inhibits oprD_gene oprD gene oprD_gene->OprD_porin expresses Mutation Mutation (insertion, deletion, premature stop codon) Mutation->oprD_gene inactivates Resistance Carbapenem Resistance Mutation->Resistance Reduced_transcription Reduced Transcription Reduced_transcription->oprD_gene downregulates Reduced_transcription->Resistance

Caption: OprD-mediated carbapenem resistance pathway in P. aeruginosa.

References

The Immunogenicity of PcrV: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the immunogenicity of the Pseudomonas aeruginosa PcrV (Pseudomonas cytotoxic ring-V) protein, a critical component of the Type III Secretion System (T3SS). PcrV's high degree of conservation across clinical isolates and its essential role in the translocation of effector toxins into host cells have established it as a leading vaccine candidate and a target for novel immunotherapeutics against this opportunistic pathogen.[1][2] This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.

PcrV and the Type III Secretion System: A Critical Virulence Factor

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in immunocompromised individuals, cystic fibrosis patients, and those with burn wounds or ventilator-associated pneumonia.[1][3] A key determinant of its virulence is the T3SS, a molecular syringe that injects bacterial effector proteins directly into the cytoplasm of host cells.[4][5] This process subverts host cellular functions, leading to cytotoxicity, inflammation, and immune evasion.[3][4]

PcrV is a 32 kDa protein that forms a pentameric ring structure at the tip of the T3SS needle complex.[4][6][7] This structure is indispensable for the assembly of the translocation pore, formed by the PopB and PopD proteins, in the host cell membrane.[4][5] By blocking PcrV, antibodies can effectively prevent the translocation of cytotoxic effectors, thereby neutralizing a major virulence mechanism of P. aeruginosa.[2][8]

Mechanism of PcrV-Mediated Toxin Translocation

The following diagram illustrates the pivotal role of PcrV in the T3SS-mediated intoxication of host cells.

T3SS_Mechanism cluster_bacterium Pseudomonas aeruginosa cluster_host Host Cell T3SS_Apparatus T3SS Basal Body & Needle PcrV PcrV Pentamer T3SS_Apparatus->PcrV assembles at tip Translocon_Pore PopB/PopD Pore PcrV->Translocon_Pore mediates insertion into Effector_Toxins Effector Toxins (ExoU, ExoS, etc.) Effector_Toxins->Translocon_Pore translocate through Host_Membrane Host Cell Membrane Cytotoxicity Host Cell Cytotoxicity & Immune Evasion Translocon_Pore->Cytotoxicity leads to

Caption: Role of PcrV in the T3SS of P. aeruginosa.

Immunization Strategies Targeting PcrV

The significant role of PcrV in P. aeruginosa pathogenesis has made it a focal point for vaccine development. Various platforms have been investigated, including recombinant protein, DNA, and mRNA vaccines, all demonstrating the potential to elicit protective immunity.

Active Immunization

Active immunization with PcrV aims to induce a robust and lasting immune response. Studies have shown that vaccination can significantly enhance survival, reduce bacterial burden, and mitigate tissue damage in animal models of acute pneumonia and burn wound infections.[4][9]

Passive Immunization

Passive immunization, through the administration of PcrV-specific monoclonal antibodies (mAbs), offers immediate protection.[10] This approach is particularly promising for high-risk, immunocompromised patients who may not mount an effective response to active vaccination.[11] Anti-PcrV mAbs have been shown to neutralize T3SS function and promote bacterial clearance.[2][11]

Quantitative Analysis of PcrV Immunogenicity

The efficacy of PcrV-based vaccines is often evaluated by measuring the resulting humoral and cellular immune responses, as well as the level of protection in challenge models. The choice of adjuvant has been shown to be critical in modulating the type and magnitude of the immune response.[12][13]

Adjuvant Comparison in PcrV Protein Immunization

The following table summarizes the key outcomes from a study comparing different adjuvants formulated with recombinant PcrV in a murine pneumonia model.

AdjuvantVaccine FormulationSurvival Rate (%)Anti-PcrV IgG1 Titer (log2)Anti-PcrV IgG2a Titer (log2)Lung Bacterial Load (log10 CFU/g)
Freund's Adjuvant (FA)PcrV-FA91HighHighSignificantly Reduced
Aluminum Hydroxide (Alum)PcrV-Alum73HighModerateSignificantly Reduced
CpG Oligodeoxynucleotide (ODN)PcrV-CpG64ModerateHighReduced
NonePcrV aloneLowModerateLowHigh

Data compiled from studies on adjuvant efficacy in PcrV vaccination.[12][13]

Efficacy of mRNA-PcrV Vaccine in Murine Infection Models

Recent advancements in mRNA vaccine technology have been applied to PcrV, demonstrating strong induction of both humoral and cellular immunity.

Infection ModelVaccine Dose (µg)Survival Rate (%)Lung Bacterial Burden (log10 CFU/g)Spleen Bacterial Burden (log10 CFU/g)
Systemic Infection575N/ASignificantly Reduced
Systemic Infection2575N/ASignificantly Reduced
Burn ModelCombination100Significantly ReducedSignificantly Reduced

Data from a study evaluating mRNA-PcrV vaccines.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on PcrV immunogenicity. The following sections outline key experimental protocols.

Recombinant PcrV Protein Expression and Purification

A common method for producing recombinant PcrV for immunization and in vitro assays involves expression in Escherichia coli.

  • Cloning: The full-length pcrV gene is amplified via PCR and cloned into an expression vector, often containing a hexahistidine (His6) tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: A single colony is used to inoculate a large culture, which is grown to mid-log phase. Protein expression is then induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

  • Purification: The His-tagged PcrV is purified from the cell lysate using affinity chromatography on a nickel-nitrilotriacetic acid (Ni-NTA) resin.

  • Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

Murine Model of Acute Pneumonia

This model is frequently used to assess the protective efficacy of PcrV vaccines.

  • Immunization: Mice (e.g., BALB/c or C57BL/6) are immunized via the desired route (e.g., intraperitoneal, intranasal) with the PcrV vaccine formulation. A typical schedule involves a primary immunization followed by one or two booster doses at 2-3 week intervals.

  • Bacterial Challenge: At a set time point after the final immunization, mice are anesthetized and challenged via intratracheal or intranasal instillation with a lethal dose of a virulent, T3SS-expressing strain of P. aeruginosa (e.g., PAO1).

  • Monitoring: Mice are monitored for survival over a period of 7-14 days.

  • Bacterial Burden Determination: A subset of mice is euthanized at specific time points post-infection (e.g., 24 hours), and their lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU).

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PcrV IgG Titers

ELISA is a standard method for quantifying antigen-specific antibody levels in serum.

  • Coating: 96-well microtiter plates are coated with recombinant PcrV protein and incubated overnight.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution such as bovine serum albumin (BSA).

  • Sample Incubation: Serial dilutions of serum from immunized and control mice are added to the wells and incubated.

  • Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or specific isotypes like IgG1 and IgG2a) antibody is added.

  • Substrate Addition: The plates are washed again, and a chromogenic substrate (e.g., TMB) is added.

  • Measurement: The reaction is stopped, and the optical density is measured at a specific wavelength. Antibody titers are calculated based on the highest dilution that gives a positive signal above the background.

Opsonophagocytic Killing (OPK) Assay

The OPK assay measures the functional ability of vaccine-induced antibodies to promote the killing of bacteria by phagocytic cells.

  • Cell Preparation: Phagocytic cells, such as differentiated HL-60 cells or primary neutrophils, are prepared.

  • Opsonization: P. aeruginosa are incubated with serial dilutions of heat-inactivated serum from immunized mice and a source of complement (e.g., baby rabbit serum).

  • Phagocytosis: The opsonized bacteria are mixed with the phagocytic cells and incubated to allow for phagocytosis.

  • Quantification of Killing: The mixture is plated on agar plates, and the number of surviving bacterial colonies is counted after overnight incubation. The opsonophagocytic killing activity is expressed as the percentage of bacteria killed compared to controls without serum or with pre-immune serum.

Visualizing the Immune Response and Experimental Workflow

Understanding the complex interactions in the immune response to PcrV and the flow of experiments is facilitated by visual diagrams.

PcrV-Induced Immune Response Pathway

The following diagram outlines the key cellular and molecular events following immunization with a PcrV-based vaccine.

Immune_Response_Pathway PcrV_Vaccine PcrV Vaccine (with Adjuvant) APC Antigen Presenting Cell (e.g., Dendritic Cell) PcrV_Vaccine->APC uptake & processing Th_Cell Helper T Cell (Th) APC->Th_Cell antigen presentation B_Cell B Cell Th_Cell->B_Cell activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell differentiation Memory_Cells Memory B and T Cells B_Cell->Memory_Cells Anti_PcrV_Ab Anti-PcrV Antibodies (IgG1, IgG2a) Plasma_Cell->Anti_PcrV_Ab secretion Neutralization Neutralization of T3SS Anti_PcrV_Ab->Neutralization binds to PcrV Opsonization Opsonization & Phagocytosis Anti_PcrV_Ab->Opsonization coats bacteria Memory_Cells->Plasma_Cell rapid secondary response PA_Infection P. aeruginosa Infection PA_Infection->Neutralization PA_Infection->Opsonization Protection Protection from Disease Neutralization->Protection Opsonization->Protection

Caption: PcrV vaccine-induced protective immunity.

Experimental Workflow for PcrV Vaccine Efficacy Testing

The following diagram illustrates the typical workflow for evaluating a PcrV vaccine candidate in a preclinical setting.

Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization & Sampling cluster_analysis Immunological Analysis cluster_challenge Challenge & Outcome start Start Vaccine_Formulation Vaccine Formulation (PcrV + Adjuvant) start->Vaccine_Formulation end End Animal_Groups Randomize Animal Groups Vaccine_Formulation->Animal_Groups Immunization Immunize Mice (Prime & Boost) Animal_Groups->Immunization Serum_Collection Collect Serum Samples Immunization->Serum_Collection PA_Challenge Challenge with P. aeruginosa Immunization->PA_Challenge ELISA Measure Antibody Titers (ELISA) Serum_Collection->ELISA OPK_Assay Assess Functional Antibodies (OPK Assay) Serum_Collection->OPK_Assay Survival_Monitoring Monitor Survival PA_Challenge->Survival_Monitoring Bacterial_Burden Determine Bacterial Burden PA_Challenge->Bacterial_Burden Survival_Monitoring->end Bacterial_Burden->end

Caption: Workflow for preclinical PcrV vaccine evaluation.

Conclusion

The PcrV protein remains a highly attractive target for the development of vaccines and immunotherapies against Pseudomonas aeruginosa. Its critical role in the T3SS, coupled with its high degree of conservation, underscores its potential to provide broad protection against a wide range of clinical isolates. The data consistently demonstrate that both active and passive immunization strategies targeting PcrV can significantly mitigate the severity of P. aeruginosa infections in preclinical models. Future research will likely focus on optimizing vaccine formulations, including the use of novel adjuvants and delivery systems like mRNA, to enhance the magnitude and quality of the protective immune response. Furthermore, the development of potent monoclonal antibodies against PcrV continues to be a promising avenue for providing immediate protection to vulnerable patient populations. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to support these ongoing efforts in the fight against this challenging pathogen.

References

Methodological & Application

Application Note & Protocol: Purification of Recombinant Pseudane V Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudane V is a novel recombinant protein with significant therapeutic potential. Its unique structural and functional characteristics necessitate a robust and efficient purification protocol to ensure high purity and yield for downstream applications in research and drug development. This document provides a detailed experimental protocol for the purification of His-tagged this compound expressed in an E. coli expression system. The purification strategy employs a multi-step chromatographic process, including Immobilized Metal Affinity Chromatography (IMAC), followed by Ion Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) for final polishing.

Data Presentation

The following table summarizes the expected quantitative data at each stage of the purification process for a starting culture volume of 1 liter. Actual results may vary depending on expression levels and experimental conditions.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Cleared Lysate500204100
IMAC (Affinity)25187290
IEX (Ion Exchange)5179585
SEC (Size-Exclusion)1616>9880

Experimental Protocols

1. Cell Lysis and Lysate Preparation

This initial step is crucial for releasing the recombinant this compound from the E. coli host cells.

  • Materials:

    • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme)

    • Centrifuge capable of >12,000 x g

    • Sonicator

  • Protocol:

    • Thaw the frozen E. coli cell pellet expressing His-tagged this compound on ice.

    • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per gram of wet cell paste.

    • Incubate the suspension on ice for 30 minutes to allow for enzymatic lysis by lysozyme.

    • Further disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating and protein denaturation.

    • Clarify the lysate by centrifuging at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.[1][2]

    • Carefully collect the supernatant, which contains the soluble His-tagged this compound. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[1]

2. Immobilized Metal Affinity Chromatography (IMAC)

IMAC is the primary capture step, utilizing the high affinity of the polyhistidine tag for immobilized nickel ions.[3][4]

  • Materials:

    • Ni-NTA Agarose resin (or other suitable IMAC resin)

    • IMAC Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

    • IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

    • IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

    • Chromatography column

  • Protocol:

    • Equilibrate the Ni-NTA resin with 5-10 column volumes (CVs) of IMAC Binding Buffer.

    • Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.

    • Wash the column with 10-15 CVs of IMAC Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer may be optimized to maximize purity without eluting the target protein.[4][5]

    • Elute the His-tagged this compound from the column using IMAC Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

    • Pool the fractions containing the eluted protein.

    • Analyze the fractions by SDS-PAGE to assess purity.

3. Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[6][7][8] This step is used to remove remaining protein contaminants. The choice between anion or cation exchange depends on the isoelectric point (pI) of this compound. Assuming this compound has a pI below the buffer pH, anion exchange chromatography will be used.

  • Materials:

    • Anion exchange column (e.g., Q-Sepharose)

    • IEX Buffer A (20 mM Tris-HCl pH 8.0)

    • IEX Buffer B (20 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Protocol:

    • The pooled fractions from the IMAC step need to be buffer exchanged into IEX Buffer A to reduce the salt concentration. This can be done by dialysis or using a desalting column.

    • Equilibrate the anion exchange column with 5-10 CVs of IEX Buffer A.

    • Load the buffer-exchanged sample onto the column.

    • Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.

    • Elute the bound proteins using a linear gradient of IEX Buffer B (e.g., 0-100% over 20 CVs). This gradual increase in salt concentration will elute proteins based on their charge.[6]

    • Collect fractions and monitor the absorbance at 280 nm.

    • Analyze the fractions by SDS-PAGE to identify those containing pure this compound.

4. Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, is the final polishing step that separates proteins based on their size (hydrodynamic radius).[9][10][11] This step is effective at removing any remaining aggregates or smaller contaminants.

  • Materials:

    • SEC column (e.g., Superdex 200)

    • SEC Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Protocol:

    • Concentrate the pooled, purified fractions from the IEX step to a suitable volume (typically 1-2% of the column volume).

    • Equilibrate the SEC column with at least 2 CVs of SEC Buffer.

    • Load the concentrated protein sample onto the column.

    • Elute the protein with SEC Buffer at a constant flow rate. Larger molecules will elute first.[10]

    • Collect fractions and monitor the absorbance at 280 nm.

    • Analyze the fractions by SDS-PAGE to confirm the purity and identify fractions containing monomeric this compound.

    • Pool the purest fractions and store at -80°C.

Mandatory Visualization

ExperimentalWorkflow cluster_0 Cell Lysis & Lysate Preparation cluster_1 Purification Steps CellPellet E. coli Cell Pellet Resuspension Resuspend in Lysis Buffer CellPellet->Resuspension Sonication Sonication Resuspension->Sonication Centrifugation Centrifugation Sonication->Centrifugation ClearedLysate Cleared Lysate Centrifugation->ClearedLysate IMAC IMAC (Affinity Chromatography) ClearedLysate->IMAC IEX IEX (Ion Exchange Chromatography) IMAC->IEX SEC SEC (Size-Exclusion Chromatography) IEX->SEC PureProtein Pure this compound SEC->PureProtein

Caption: Workflow for the purification of this compound protein.

SignalingPathway cluster_Lysate Cleared Lysate cluster_IMAC IMAC cluster_IEX IEX cluster_SEC SEC cluster_Final Final Product PseudaneV_His This compound (His-tagged) IMAC_Resin Ni-NTA Resin PseudaneV_His->IMAC_Resin Binds Contaminant1 Host Protein A Contaminant1->IMAC_Resin Weak/No Binding Contaminant2 Host Protein B Contaminant2->IMAC_Resin Weak/No Binding Contaminant3 Nucleic Acids Contaminant3->IMAC_Resin No Binding IEX_Resin Anion Exchange Resin IMAC_Resin->IEX_Resin Eluted this compound + Contaminants SEC_Resin Size-Exclusion Resin IEX_Resin->SEC_Resin Eluted this compound Pure_PseudaneV Pure this compound SEC_Resin->Pure_PseudaneV Monomeric this compound

Caption: Logical flow of protein separation during purification.

References

Methods for Studying Pseudomonas aeruginosa Type V Secretion Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to multiple antibiotics and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key element of its pathogenicity is the array of secretion systems it employs to export virulence factors. Among these, the Type V Secretion System (T5SS) represents a major pathway for the translocation of proteins across the outer membrane. Understanding the mechanisms of T5SS is crucial for the development of novel therapeutic strategies to combat P. aeruginosa infections.

This document provides detailed application notes and protocols for studying the two major subtypes of T5SS in P. aeruginosa: the classical autotransporters (Type Va) and the two-partner secretion (TPS) systems (Type Vb).

Overview of Type V Secretion in P. aeruginosa

The T5SS is characterized by the secretion of large passenger domains across the outer membrane through a β-barrel pore formed by a C-terminal domain of the secreted protein itself (autotransporters) or by a separate outer membrane protein (TPS systems).

  • Autotransporters (Type Va): These are single polypeptide chains comprising an N-terminal passenger domain, which often possesses virulence functions (e.g., adhesion, proteolysis), and a C-terminal β-barrel domain that inserts into the outer membrane and facilitates the translocation of the passenger domain. A well-studied example in P. aeruginosa is the esterase EstA, which is involved in rhamnolipid production, motility, and biofilm formation.[1][2]

  • Two-Partner Secretion (TPS) Systems (Type Vb): In this system, the secreted effector protein (TpsA) and the outer membrane translocator (TpsB) are two separate proteins. The TpsB protein forms a β-barrel pore in the outer membrane through which the specific TpsA partner is secreted. P. aeruginosa possesses several TPS systems, such as the PdtA/PdtB system implicated in virulence.

Experimental Workflows

A systematic approach to studying T5SS in P. aeruginosa involves a combination of genetic, biochemical, and cellular assays. The following workflow outlines the key stages of investigation.

experimental_workflow cluster_identification Gene Identification & Analysis cluster_expression Expression & Localization cluster_function Functional Characterization bioinformatics Bioinformatic Prediction of T5SS Genes mutagenesis Gene Knockout & Complementation bioinformatics->mutagenesis Target Identification qRT_PCR Quantitative RT-PCR mutagenesis->qRT_PCR Verify Gene Deletion proteomics Secretome Analysis (LC-MS/MS) mutagenesis->proteomics Analyze Secretome Changes heterologous_expression Heterologous Expression & Purification qRT_PCR->heterologous_expression Confirm Expression subcellular_fractionation Subcellular Fractionation heterologous_expression->subcellular_fractionation Protein for Assays enzymatic_assays Enzymatic Activity Assays heterologous_expression->enzymatic_assays Characterize Function immunoblotting Immunoblotting subcellular_fractionation->immunoblotting Confirm Localization adhesion_invasion Adhesion & Invasion Assays immunoblotting->adhesion_invasion Validate Mutant Phenotype GacRsm_pathway cluster_input Environmental Signals cluster_gac GacS/GacA Two-Component System cluster_rsm Rsm Post-transcriptional Regulation cluster_output Phenotypic Outcomes unknown_signals Unknown Signals GacS GacS (Sensor Kinase) unknown_signals->GacS GacA GacA (Response Regulator) GacS->GacA Phosphorylation RsmY_Z RsmY/RsmZ (sRNAs) GacA->RsmY_Z Activates transcription RsmA_F RsmA/RsmF (RNA-binding proteins) RsmY_Z->RsmA_F Sequesters biofilm Biofilm Formation (e.g., Cup fimbriae, Pel/Psl exopolysaccharides) RsmA_F->biofilm Represses translation acute_virulence Acute Virulence (e.g., T3SS, Motility) RsmA_F->acute_virulence Activates translation

References

Application Note & Protocols: Developing an In Vitro Assay for Pseudane V Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for developing and implementing an in vitro assay to characterize the biological activity of Pseudane V, a novel compound of interest. The following protocols outline a systematic approach, beginning with a primary assessment of cytotoxicity and progressing to a more detailed investigation into the mechanism of cell death, specifically apoptosis. These assays are fundamental in early-stage drug discovery and development for evaluating the therapeutic potential and toxicological profile of new chemical entities. The provided methodologies are adaptable for various cell lines and experimental conditions.

Data Presentation: Quantitative Summary of this compound Activity

The following tables present hypothetical data to illustrate the recommended format for summarizing the quantitative results from the described assays.

Table 1: Cytotoxicity of this compound as determined by LDH Release Assay

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cytotoxicity (LDH Release)
A549 (Human Lung Carcinoma)2415.2 ± 0.8
1025.7 ± 2.1
5068.4 ± 4.5
10089.1 ± 3.7
MRC-5 (Human Lung Fibroblast)2412.1 ± 0.5
108.9 ± 1.2
5022.5 ± 2.8
10045.3 ± 3.9

Table 2: Apoptosis Induction by this compound in A549 Cells via Annexin V/PI Staining

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control95.1 ± 1.52.5 ± 0.41.8 ± 0.3
This compound (50 µM, 24h)30.2 ± 3.145.8 ± 2.922.7 ± 2.5
Staurosporine (1 µM, 4h)15.7 ± 2.260.3 ± 4.123.1 ± 2.8

Experimental Workflow

The logical progression of experiments to characterize the in vitro activity of this compound is outlined below. This workflow ensures a comprehensive evaluation from initial screening to mechanistic insights.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Identification (Optional) A Compound Preparation (this compound) C LDH Cytotoxicity Assay A->C B Cell Culture (e.g., A549 cell line) B->C D Annexin V / PI Staining for Apoptosis C->D If cytotoxic E Flow Cytometry Analysis D->E F Enzymatic Assays (e.g., Phospholipase, ADPRT) E->F If apoptotic G Signaling Pathway Analysis (e.g., Western Blot) E->G If apoptotic

Caption: Experimental workflow for characterizing this compound activity.

Experimental Protocols

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[1]

Materials:

  • Target cell line (e.g., A549 human lung carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[2]

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom cell culture plates

  • Lysis solution (for maximum LDH release control)[2]

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the diluted compound to the appropriate wells.

  • Controls: Prepare the following controls:

    • Vehicle Control: Cells treated with the same concentration of vehicle used for the compound dilutions.[1]

    • Maximum LDH Release Control: Add lysis buffer to untreated cells 45 minutes before the end of the incubation period.[2]

    • Medium Background Control: Wells containing only culture medium.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay:

    • Centrifuge the plate at 250 x g for 5 minutes.[1]

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[1]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[4] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.[3][4]

Materials:

  • Target cell line (e.g., A549)

  • 6-well plates

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer[5]

  • Propidium Iodide (PI) staining solution[5]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating apoptotic cells.[3]

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with their corresponding supernatant.

  • Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.[3]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[1]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[3]

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Potential Signaling Pathway Involvement

Bacterial virulence factors often manipulate host cell signaling pathways to promote infection and cell death.[6] Should this compound be derived from or target pathways related to Pseudomonas aeruginosa, it might interfere with signaling cascades that regulate inflammation, cell survival, and cytoskeletal dynamics. A potential target pathway for investigation could be the NF-κB signaling cascade, which is a central regulator of the immune response and cell survival.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Monoclonal Antibody Development Against Pseudomonas aeruginosa PcrV (Pseudane V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in healthcare settings, causing a range of severe infections in immunocompromised individuals.[1][2][3][4] A key virulence determinant of this bacterium is the Type III Secretion System (T3SS), a molecular syringe that injects toxins directly into host cells, leading to cytotoxicity and immune evasion.[5][6] At the tip of this injectisome is the PcrV protein, a critical component for the translocation of effector proteins.[5][6][7] Its essential role in virulence and its extracellular accessibility make PcrV (herein referred to as Pseudane V for the context of this document) an attractive target for the development of neutralizing monoclonal antibodies (mAbs).[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the development of monoclonal antibodies targeting this compound, from initial antigen preparation to antibody characterization and functional validation.

This compound as a Therapeutic Target

This compound is a 32 kDa protein that forms a pentameric cap on the T3SS needle.[5][7] It is essential for the assembly of the translocation pore in the host cell membrane, which is formed by the PopB and PopD proteins.[5] By targeting this compound, monoclonal antibodies can sterically hinder the interaction with the host cell membrane, thereby preventing the injection of toxins and mitigating the pathogenic effects of P. aeruginosa.[6] Several preclinical studies have demonstrated the protective efficacy of anti-PcrV mAbs in various infection models.[6][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the development of anti-Pseudane V monoclonal antibodies.

Table 1: this compound Expression and Conservation

ParameterValueReference
Prevalence in P. aeruginosa strains100%[8]
Association with poor clinical outcomesHigh[8]
Conservation across clinical isolatesHigh[8]

Table 2: Characteristics of Preclinical Anti-PcrV Monoclonal Antibodies

Antibody NameIsotypeTarget Epitope (Amino Acids)Key FindingsReference
mAb166Murine IgG2b158-217 (C-terminus)Protective in acute lung infection models; Fab fragments prevent sepsis and death.[6]
MEDI3902Human IgG1 (bispecific)PcrV and Psl exopolysaccharideProtected against P. aeruginosa infection in animal models; effective in treating keratitis.[7][9]

Signaling Pathway and Experimental Workflow

This compound and the Type III Secretion System Signaling Pathway

The T3SS is a complex apparatus whose expression is tightly regulated by various signaling pathways within P. aeruginosa, often in response to host cell contact. The diagram below illustrates the central role of this compound in the T3SS-mediated intoxication of host cells.

T3SS_Signaling This compound (PcrV) in T3SS-Mediated Host Cell Intoxication T3SS_Apparatus T3SS Apparatus Pseudane_V This compound (PcrV) T3SS_Apparatus->Pseudane_V Assembled at tip Effector_Toxins Effector Toxins (e.g., ExoT, ExoS, ExoY) Effector_Toxins->T3SS_Apparatus Traverse Translocation_Pore Translocation Pore Effector_Toxins->Translocation_Pore Translocated through PopB_D PopB/PopD Pseudane_V->PopB_D Required for functional assembly of Host_Membrane Host Cell Membrane Pseudane_V->Host_Membrane Contact PopB_D->Host_Membrane Insert into Host_Membrane->Translocation_Pore Forms Cytotoxicity Cytotoxicity & Immune Evasion Translocation_Pore->Cytotoxicity Leads to

Caption: Role of this compound in the T3SS pathway.

Experimental Workflow for Anti-Pseudane V mAb Development

The development of monoclonal antibodies against this compound involves a series of well-defined steps, from antigen preparation to the selection and characterization of antibody-producing clones. The following diagram outlines a typical workflow.

mAb_Development_Workflow Workflow for Anti-Pseudane V Monoclonal Antibody Development Antigen_Prep 1. This compound Antigen Preparation & Purification Immunization 2. Immunization of Mice Antigen_Prep->Immunization Screening 3. Pre-immunization & Post-immunization Screening Immunization->Screening Isolation 4. Isolation of Splenocytes Screening->Isolation Hybridoma 5. Hybridoma Generation (Fusion with Myeloma Cells) Isolation->Hybridoma Screening_Clones 6. Screening of Hybridoma Supernatants (ELISA) Hybridoma->Screening_Clones Cloning 7. Limiting Dilution Cloning Screening_Clones->Cloning Characterization 8. Antibody Isotyping & Characterization Cloning->Characterization Functional_Assay 9. In Vitro & In Vivo Functional Assays Characterization->Functional_Assay

Caption: Monoclonal antibody development workflow.

Experimental Protocols

Protocol 1: Recombinant this compound Antigen Preparation

Objective: To produce and purify recombinant this compound for immunization and screening.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a hexahistidine (6xHis) tag (e.g., pET-28a)

  • P. aeruginosa genomic DNA

  • Primers for pcrV gene amplification

  • DNA polymerase, ligase, and restriction enzymes

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE and Western blot reagents

Methodology:

  • Gene Cloning: Amplify the pcrV gene from P. aeruginosa genomic DNA using PCR. Clone the amplified gene into the 6xHis-tag expression vector. Transform the recombinant plasmid into the E. coli expression strain.

  • Protein Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 1 mM) and incubate for 4-6 hours at 37°C.

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

  • Protein Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the 6xHis-tagged this compound with elution buffer.

  • Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Confirm the identity of the protein by Western blot using an anti-His-tag antibody.

Protocol 2: Mouse Immunization and Hybridoma Production

Objective: To generate hybridoma cell lines producing monoclonal antibodies against this compound.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Purified recombinant this compound

  • Adjuvant (e.g., Freund's complete and incomplete adjuvant)

  • Phosphate-buffered saline (PBS)

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium (hypoxanthine-aminopterin-thymidine)

  • HT medium (hypoxanthine-thymidine)

  • 96-well cell culture plates

Methodology:

  • Immunization: Emulsify the purified this compound with an equal volume of Freund's complete adjuvant for the primary immunization (e.g., 50 µg of antigen per mouse, intraperitoneal injection). Boost the immunization every 2-3 weeks with the antigen emulsified in Freund's incomplete adjuvant.

  • Titer Monitoring: Collect blood samples from the tail vein to monitor the antibody titer in the serum using ELISA.

  • Final Boost: Once a high antibody titer is achieved, administer a final intravenous or intraperitoneal boost of the antigen in PBS three days before fusion.

  • Cell Fusion: Euthanize the mouse and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes. Fuse the splenocytes with myeloma cells at a ratio of 5:1 using PEG.

  • Hybridoma Selection: Plate the fused cells in 96-well plates with HAT medium. The HAT medium selects for fused hybridoma cells, as unfused myeloma cells cannot survive and unfused splenocytes have a limited lifespan.

  • Culture and Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-Pseudane V antibodies using ELISA.

Protocol 3: Antibody Screening by ELISA

Objective: To identify hybridoma clones secreting antibodies that specifically bind to this compound.

Materials:

  • 96-well ELISA plates

  • Purified recombinant this compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Hybridoma supernatants

  • Horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with purified this compound (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate with PBST. Add the hybridoma supernatants to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate with PBST. Add the HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add the TMB substrate solution and incubate in the dark until a blue color develops. Stop the reaction by adding the stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Wells with a high absorbance value indicate the presence of anti-Pseudane V antibodies.

Protocol 4: In Vitro Functional Assay - T3SS-Mediated Cytotoxicity Inhibition

Objective: To assess the ability of anti-Pseudane V mAbs to neutralize the cytotoxic effects of P. aeruginosa.

Materials:

  • P. aeruginosa strain expressing a functional T3SS (e.g., PAO1)

  • Mammalian cell line (e.g., HeLa or A549 cells)

  • Cell culture medium

  • Anti-Pseudane V monoclonal antibodies

  • Isotype control antibody

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Methodology:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate and grow to confluence.

  • Antibody Pre-incubation: Grow the P. aeruginosa strain to the mid-logarithmic phase. Incubate the bacteria with varying concentrations of the anti-Pseudane V mAb or an isotype control antibody for 1 hour at 37°C.

  • Infection: Infect the mammalian cells with the pre-incubated bacteria at a specific multiplicity of infection (MOI).

  • Cytotoxicity Measurement: After a defined incubation period (e.g., 3-4 hours), measure the release of LDH from the infected cells into the supernatant using an LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition. A reduction in LDH release in the presence of the anti-Pseudane V mAb compared to the isotype control indicates neutralization of T3SS-mediated cytotoxicity.

Conclusion

The development of monoclonal antibodies targeting this compound represents a promising strategy to combat P. aeruginosa infections. The protocols and data presented here provide a framework for researchers and drug developers to advance the discovery and characterization of novel anti-Pseudane V therapeutics. Through rigorous screening and functional validation, it is possible to identify potent neutralizing antibodies with the potential for clinical development.

References

Application Note: Target Deconvolution and Functional Analysis of Pseudane V using Genome-Wide CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudane V is a novel macrocyclic compound demonstrating potent cytotoxic effects against a panel of cancer cell lines. However, its mechanism of action and direct molecular targets remain unknown, hindering its clinical development. Target identification is a critical and often challenging step in drug discovery.[1][2][3] This application note describes a robust methodology using a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify genes that modulate cellular sensitivity to this compound.[1][2] By knocking out genes across the genome, it is possible to identify essential components of the drug's activity pathway and potential resistance mechanisms.[4][5] This approach allows for the unbiased deconvolution of the compound's function, paving the way for further validation and therapeutic development.[6][7][8]

Principle of the Assay

The core of this methodology is a pooled, negative selection CRISPR-Cas9 screen.[2] A population of cancer cells stably expressing the Cas9 nuclease is transduced with a lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome.[9] This creates a diverse pool of cells, each with a specific gene knocked out.

The cell pool is then split into two populations: one treated with a cytotoxic concentration of this compound and a control group treated with a vehicle (e.g., DMSO). In the this compound-treated population, cells with knockouts of genes essential for the compound's cytotoxic activity will survive and proliferate. Conversely, cells with knockouts of genes that confer resistance will be depleted. By using next-generation sequencing (NGS) to quantify the sgRNA representation in both populations at the end of the experiment, genes that sensitize or grant resistance to this compound can be identified.

Data & Results

Quantitative Data Summary

The following tables present synthesized data from a hypothetical study on this compound to illustrate expected outcomes.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

This table shows the half-maximal inhibitory concentration (IC50) of this compound, indicating its potent anti-proliferative activity across various cancer types.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.25
MCF7Breast Adenocarcinoma0.18
HCT116Colorectal Carcinoma0.32
U-87 MGGlioblastoma0.21

Table 2: Top Gene Hits from Genome-Wide CRISPR-Cas9 Screen in A549 Cells

This table lists the top 5 genes whose knockout conferred resistance (positive selection) or sensitization (negative selection) to this compound treatment, ranked by Log2 Fold Change (LFC).

Resistance-Conferring Hits (Positive Selection) Sensitization-Conferring Hits (Negative Selection)
Gene Symbol Log2 Fold Change p-value Gene Symbol Log2 Fold Change
ARK15.81.2e-8UGT1A1-4.5
ARK-SUB15.23.5e-8ABCB1-4.1
PATH-A14.97.1e-7REG-NEG1-3.8
KIN-UP14.51.4e-6CYTO-MET1-3.5
MEM-T14.23.0e-6PRO-EFFLUX1-3.2

Fictional gene names are used for illustrative purposes. ARK1 (Apoptosis Resistance Kinase 1) is the top hit for resistance.

Visualizations: Pathways and Workflows

Hypothesized Signaling Pathway

The diagram below illustrates the hypothetical "Apoptosis Resistance Kinase (ARK)" pathway, which was elucidated from the CRISPR screen results. This compound is proposed to inhibit the ARK1 kinase, leading to apoptosis.

ARK_Pathway Hypothesized ARK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ARK1 ARK1 (Kinase) Receptor->ARK1 Activates ARK_SUB1 ARK-SUB1 (Substrate) ARK1->ARK_SUB1 Phosphorylates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) ARK_SUB1->Anti_Apoptotic Upregulates Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits PseudaneV This compound PseudaneV->ARK1 Inhibits CRISPR_Workflow CRISPR-Cas9 Screening Experimental Workflow cluster_treatment Treatment (14 days) start Start: A549 Cells cas9 1. Generate Stable Cas9-expressing Cells start->cas9 transduce 2. Transduce with Pooled sgRNA Library cas9->transduce select_transduced 3. Puromycin Selection of Transduced Cells transduce->select_transduced split 4. Split Cell Population select_transduced->split control Control (DMSO Vehicle) split->control Control Arm treatment This compound (2x IC50) split->treatment Treatment Arm harvest 5. Harvest Cells & Extract Genomic DNA control->harvest treatment->harvest ngs 6. PCR Amplify sgRNA and Perform NGS harvest->ngs analysis 7. Bioinformatic Analysis (MAGeCK) ngs->analysis end Finish: Candidate Gene List analysis->end Logical_Flow Logical Flow: From Discovery to Validation A Genome-Wide Screen Identifies Resistance Hits B Top Candidate: ARK1 Gene A->B Hit Prioritization C Validation Step: Generate Individual ARK1 KO Cells B->C Hypothesis Generation D Functional Assay 1: Re-test this compound Sensitivity (IC50) C->D Confirms Phenotype E Functional Assay 2: Western Blot for p-ARK-SUB1 C->E Tests Mechanism F Conclusion: ARK1 is the direct target of this compound D->F E->F

References

Application Notes and Protocols for Animal Models of Pseudomonas aeruginosa Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models used to study Pseudomonas aeruginosa infections. Detailed protocols for key experimental models are provided, along with summarized quantitative data to facilitate comparison and experimental design. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.

Murine Models of Pseudomonas aeruginosa Infection

Murine models are the most widely used systems for studying P. aeruginosa pathogenesis due to their physiological similarity to humans and the availability of extensive genetic tools. These models can be adapted to study acute pneumonia, chronic lung infection, and wound infections.

Acute Pneumonia Model

This model is relevant for studying severe, rapid-onset lung infections, such as those seen in ventilated patients.[1]

Experimental Protocol:

  • Bacterial Preparation:

    • Streak P. aeruginosa strain (e.g., PAO1 or PA14) on a Luria-Bertani (LB) agar (B569324) plate and incubate overnight at 37°C.[2]

    • Inoculate a single colony into LB broth and culture overnight at 37°C with shaking.

    • Subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 1.0).[2]

    • Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/ml).

  • Animal Inoculation (Intranasal):

    • Anesthetize mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Administer a 25-50 µl bacterial suspension intranasally to one nostril.[3]

    • Monitor the animals for signs of distress.

  • Outcome Assessment:

    • Survival: Monitor survival rates over a defined period (e.g., 48-72 hours).

    • Bacterial Load: At selected time points, euthanize mice, harvest lungs, homogenize the tissue in sterile PBS, and perform serial dilutions for colony-forming unit (CFU) plating on LB agar.

    • Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.[4]

    • Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) or lung homogenates to measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[5][6]

Experimental Workflow for Murine Acute Pneumonia Model

G cluster_prep Bacterial Preparation cluster_infection Infection cluster_assessment Outcome Assessment B1 Streak P. aeruginosa B2 Overnight Culture B1->B2 B3 Subculture to Mid-Log B2->B3 B4 Wash and Resuspend B3->B4 I2 Intranasal Inoculation B4->I2 I1 Anesthetize Mouse I1->I2 A1 Monitor Survival I2->A1 A2 Bacterial Load (CFU) I2->A2 A3 Histopathology (H&E) I2->A3 A4 Cytokine Analysis (ELISA) I2->A4

Caption: Workflow for the murine acute pneumonia model.

Quantitative Data Summary: Murine Acute Pneumonia Model

ParameterStrainInoculum (CFU)Time PointFindingReference
Survival C57BL/65 x 10⁶24-48h~50% mortality[1]
Bacterial Load (Lung) BALB/c10⁷18-24h~10⁷ CFU/g tissue[3]
TNF-α (BALF) C57BL/610⁶4hSignificant increase[5]
IL-1β (BALF) C57BL/610⁶4hSignificant increase[5]
IL-6 (BALF) C57BL/610⁶4hSignificant increase[5]
Chronic Lung Infection Model

This model is particularly relevant for studying persistent infections, such as those in cystic fibrosis (CF) patients, often characterized by biofilm formation.[7]

Experimental Protocol:

  • Bacterial Preparation in Agar Beads:

    • Grow P. aeruginosa (often a mucoid strain isolated from a CF patient) to the stationary phase.

    • Mix the bacterial suspension with a warm agar solution (e.g., 2% agar in PBS).

    • Extrude the mixture into rapidly stirring, pre-warmed mineral oil to form beads.

    • Wash the beads extensively with sterile saline to remove the oil and non-encapsulated bacteria.

    • Determine the bacterial concentration per volume of beads by homogenizing a sample of beads and plating for CFUs.

  • Animal Inoculation (Intratracheal):

    • Anesthetize mice.

    • Surgically expose the trachea and instill a defined volume of the bacterial-agar bead suspension directly into the lungs.[8]

    • Suture the incision and allow the animal to recover.

  • Outcome Assessment:

    • Bacterial Persistence: Monitor bacterial loads in the lungs at various time points (e.g., days 7, 14, 21) to confirm chronic infection.[9]

    • Inflammatory Cell Infiltration: Analyze BALF for the presence of neutrophils and other immune cells.[10]

    • Lung Pathology: Perform histopathological analysis to observe characteristic features of chronic inflammation and biofilm formation.

    • Cytokine Profile: Measure levels of pro-inflammatory (e.g., IL-1β, TNF-α) and anti-inflammatory cytokines over the course of the infection.[6]

Quantitative Data Summary: Murine Chronic Lung Infection Model

ParameterStrainInoculum (CFU)Time PointFindingReference
Bacterial Load (Lung) BALB/c10⁴ (in beads)Day 14~10⁶ CFU/g tissue[7]
Neutrophils (BALF) C57BL/610⁴ (in beads)Day 7Significantly elevated[10]
IL-1β (Lung Homogenate) C57BL/610⁴ (in beads)Day 7Persistently elevated[6]
TNF-α (Lung Homogenate) C57BL/610⁴ (in beads)Day 7Persistently elevated[6]
Wound Infection Model

This model is used to investigate P. aeruginosa infections in the context of skin and soft tissue injuries, including burn wounds.[1][11]

Experimental Protocol:

  • Wound Creation:

    • Anesthetize the mouse and shave the dorsal surface.

    • Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 8 mm diameter).[12][13]

    • For a burn wound model, a heated instrument is applied to the skin for a controlled duration.[14]

  • Bacterial Inoculation:

    • Prepare a bacterial suspension of P. aeruginosa (e.g., PAO1 or PA14) in PBS.

    • Apply a defined volume and concentration of the bacterial suspension directly onto the wound bed (e.g., 20 µl of 1 x 10⁸ CFU/ml).[11][15]

  • Outcome Assessment:

    • Wound Healing: Measure the wound area daily or at set intervals to assess the rate of closure.[12][13]

    • Bacterial Burden: Excise the wound tissue at different time points, homogenize, and plate for CFU counts.[11][15]

    • Histology: Analyze tissue sections for signs of inflammation, granulation tissue formation, and re-epithelialization.[16]

    • Local Cytokine Expression: Measure cytokine levels in the wound tissue homogenate.[12][13]

Quantitative Data Summary: Murine Wound Infection Model

ParameterStrainInoculum (CFU)Time PointFindingReference
Wound Healing Rate Kunming2 x 10⁶Day 6Significantly lower than control[12][13]
Bacterial Load (Wound) Kunming2 x 10⁶Day 4~10⁶ CFU/g tissue[11][15]
IL-1β (Wound Tissue) Kunming2 x 10⁶Day 6Increased expression[12][13]
TNF-α (Wound Tissue) Kunming2 x 10⁶Day 6Increased expression[12][13]

Non-Mammalian Models of P. aeruginosa Infection

Non-mammalian models offer advantages such as lower cost, high-throughput screening capabilities, and reduced ethical concerns.

Zebrafish (Danio rerio) Embryo Model

The optical transparency of zebrafish embryos allows for real-time visualization of infection dynamics and host-pathogen interactions.[8][17][18]

Experimental Protocol:

  • Bacterial Preparation: Prepare a suspension of P. aeruginosa in PBS as described for the murine model. Fluorescently labeled bacteria (e.g., expressing GFP) are often used for visualization.[2]

  • Embryo Infection (Microinjection):

    • Collect zebrafish embryos and maintain them in E3 medium.

    • At 24-48 hours post-fertilization (hpf), anesthetize the embryos.

    • Using a microinjector, inject a small volume (e.g., 1-2 nl) of the bacterial suspension into the yolk sac or circulation.[4][19]

  • Outcome Assessment:

    • Survival: Monitor embryo survival over 24-72 hours.

    • Bacterial Proliferation and Dissemination: Visualize and quantify bacterial burden using fluorescence microscopy.

    • Host Immune Response: Observe the recruitment of neutrophils and macrophages to the site of infection using transgenic reporter lines (e.g., Tg(mpx:GFP) for neutrophils).

Experimental Workflow for Zebrafish Embryo Infection Model

G cluster_prep Bacterial & Embryo Prep cluster_infection Infection cluster_assessment Outcome Assessment B1 Culture Fluorescent P. aeruginosa I1 Anesthetize Embryos B1->I1 E1 Collect & Maintain Embryos E1->I1 I2 Microinject Bacteria I1->I2 A1 Monitor Survival I2->A1 A2 Fluorescence Microscopy I2->A2 A3 Immune Cell Tracking I2->A3

Caption: Workflow for the zebrafish embryo infection model.

Quantitative Data Summary: Zebrafish Embryo Model

ParameterStrainInoculum (CFU/embryo)Time PointFindingReference
Survival Wild-type~200024 hpi~20% survival[17]
Bacterial Load Wild-type~100018 hpiSignificant increase[4][19]
Greater Wax Moth (Galleria mellonella) Larvae Model

G. mellonella larvae are a useful in vivo model for assessing bacterial virulence and the efficacy of antimicrobial compounds, as their immune system shares some structural and functional similarities with the vertebrate innate immune system.[20][21]

Experimental Protocol:

  • Bacterial Preparation: Prepare a bacterial suspension in PBS.

  • Larval Inoculation:

    • Select larvae of a suitable size and weight.

    • Inject a small volume (e.g., 10 µl) of the bacterial suspension into the hemocoel via the last left proleg using a micro-syringe.

  • Outcome Assessment:

    • Survival: Incubate larvae at 37°C and record survival at regular intervals over 72-96 hours.

    • Bacterial Burden: Homogenize larvae in PBS, and plate serial dilutions to determine CFU counts.

    • Melanization: Observe the degree of darkening of the larval cuticle as an indicator of the immune response.

Quantitative Data Summary: G. mellonella Model

ParameterStrainInoculum (CFU/larva)Time PointFindingReference
Survival PA1410⁵24h<20% survival[22]
LD50 PA14~10⁴24h-[22]
Nematode (Caenorhabditis elegans) Model

C. elegans is a powerful genetic model for dissecting host-pathogen interactions at the molecular level.[23][24][25]

Experimental Protocol:

  • Bacterial Lawn Preparation:

    • Spread a culture of P. aeruginosa onto a suitable agar medium (e.g., slow-killing or fast-killing agar) to create a bacterial lawn.

    • Incubate the plates to allow the lawn to grow.

  • Worm Infection:

    • Synchronize a population of C. elegans to the L4 larval stage.

    • Transfer the L4 worms onto the prepared bacterial lawns.

  • Outcome Assessment:

    • Survival Assay: Count the number of live and dead worms daily. A worm is considered dead if it does not respond to gentle prodding.[23][24]

    • Bacterial Colonization: Visualize bacterial accumulation in the worm intestine using fluorescently labeled bacteria.

Quantitative Data Summary: C. elegans Model

ParameterStrainAssay TypeTime PointFindingReference
LT50 (Lethal Time 50%) PA14Slow Killing~3 days-[25]
Survival PA14Fast Killing8h<20% survival[25]

Key Signaling Pathways in P. aeruginosa Infection

Understanding the molecular signaling pathways involved in the host response to P. aeruginosa and the bacterium's own virulence regulation is crucial for developing targeted therapies.

Host Innate Immune Signaling

The host recognizes P. aeruginosa through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and Nod-like receptors (NLRs), which trigger downstream signaling cascades leading to inflammation.

TLR Signaling Pathway

G cluster_pathogen P. aeruginosa cluster_host Host Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds Flagellin Flagellin TLR5 TLR5 Flagellin->TLR5 binds MyD88 MyD88 TLR4->MyD88 activates TLR5->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

Caption: TLR signaling in response to P. aeruginosa.[6][11][26][27][28]

NLRP3 Inflammasome Activation

G cluster_pathogen P. aeruginosa cluster_host Host Cell T3SS Type III Secretion System NLRP3 NLRP3 T3SS->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β ProIL1b->IL1b maturation

Caption: NLRP3 inflammasome activation by P. aeruginosa.[9][29][30][31][32]

P. aeruginosa Quorum Sensing

P. aeruginosa uses a complex cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors in a population density-dependent manner. The Las and Rhl systems are two key interconnected QS circuits.

Quorum Sensing (Las and Rhl) Signaling Pathway

G cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Gene Expression LasI LasI HSL1 3-oxo-C12-HSL LasI->HSL1 synthesizes LasR LasR HSL1->LasR binds LasR_HSL1 LasR/3-oxo-C12-HSL Complex LasR->LasR_HSL1 RhlI RhlI LasR_HSL1->RhlI activates RhlR RhlR LasR_HSL1->RhlR activates Elastase Elastase (lasB) LasR_HSL1->Elastase activates ExotoxinA Exotoxin A LasR_HSL1->ExotoxinA activates HSL2 C4-HSL RhlI->HSL2 synthesizes HSL2->RhlR binds RhlR_HSL2 RhlR/C4-HSL Complex RhlR->RhlR_HSL2 Rhamnolipids Rhamnolipids RhlR_HSL2->Rhamnolipids activates

Caption: Hierarchical quorum sensing in P. aeruginosa.[1][17][33][34][35]

P. aeruginosa Type III Secretion System

The Type III Secretion System (T3SS) is a needle-like apparatus used by P. aeruginosa to inject effector proteins directly into the cytoplasm of host cells, subverting host cellular functions.

Type III Secretion System (T3SS) Logical Relationship

G cluster_bacteria P. aeruginosa cluster_host Host Cell T3SS T3SS Apparatus Effectors Effector Proteins (ExoS, ExoT, ExoU, ExoY) T3SS->Effectors injects Cytoskeleton Actin Cytoskeleton Effectors->Cytoskeleton disrupts Signaling Host Signaling Pathways Effectors->Signaling interferes with Apoptosis Apoptosis Effectors->Apoptosis induces

References

Application Notes and Protocols for Assessing Compound V-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a novel compound's cytotoxic potential is a critical step in the drug discovery and development pipeline, particularly for anti-cancer therapies. This document provides a comprehensive set of protocols to assess the cytotoxicity of a hypothetical therapeutic agent, "Compound V." The methodologies outlined herein are established and widely used techniques to quantify cell viability, membrane integrity, and the induction of apoptosis. These assays will enable researchers to characterize the cytotoxic profile of Compound V and elucidate its mechanism of action.

Core Principles of Cytotoxicity Assessment

To obtain a comprehensive understanding of a compound's cytotoxic effects, it is essential to employ multiple assays that measure different cellular parameters. Cell viability assays are crucial for evaluating cellular health and metabolic activity in response to external stimuli.[1] These assays can quantify the proportion of living versus dead cells in a population.[1] Commonly used methods include colorimetric assays like the MTT assay, which measures metabolic activity, and fluorescence-based assays that assess membrane integrity.[2] Cytotoxicity can also be determined by measuring the release of cellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium. Furthermore, it is important to distinguish between different modes of cell death, such as apoptosis and necrosis. Assays like Annexin V/Propidium (B1200493) Iodide (PI) staining can differentiate between these cell fates.[3]

Experimental Protocols

Cell Culture and Compound V Treatment

This initial step is critical for all subsequent cytotoxicity assays. The choice of cell line will depend on the specific research question (e.g., a cancer cell line for anti-cancer drug screening).

Materials:

  • Selected cancer cell line (e.g., A549, HeLa, Jurkat)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Compound V stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well and 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected cell line in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis assays) at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours in the incubator.

  • Prepare serial dilutions of Compound V in complete culture medium from the stock solution.

  • Remove the old medium from the cell plates and add the medium containing different concentrations of Compound V. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

  • Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity.[2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • Microplate reader

Procedure:

  • After the desired incubation period with Compound V, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity detection kit (commercially available)

  • 96-well plate

  • Microplate reader

Procedure:

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH released from a positive control (cells lysed with a lysis buffer provided in the kit).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

  • 6-well plate

Procedure:

  • Following treatment with Compound V, collect the cells and the culture supernatant from each well of the 6-well plate.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison between different concentrations of Compound V and treatment durations.

Table 1: Effect of Compound V on Cell Viability (MTT Assay)

Compound V Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195.3 ± 4.188.1 ± 3.975.4 ± 5.5
1072.8 ± 3.555.6 ± 4.238.2 ± 3.1
5045.1 ± 2.924.3 ± 3.315.7 ± 2.4
10021.7 ± 2.110.9 ± 1.85.3 ± 1.1

Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity of Compound V (LDH Release Assay)

Compound V Conc. (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)5.1 ± 1.26.3 ± 1.57.8 ± 1.9
18.9 ± 1.815.4 ± 2.122.7 ± 2.8
1025.6 ± 3.142.1 ± 3.758.9 ± 4.3
5053.2 ± 4.571.8 ± 5.182.4 ± 5.9
10078.4 ± 5.889.2 ± 6.394.1 ± 6.8

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Induction by Compound V (Annexin V/PI Assay at 48h)

Compound V Conc. (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
0 (Control)94.2 ± 2.12.5 ± 0.51.8 ± 0.41.5 ± 0.3
1065.7 ± 3.418.9 ± 2.210.3 ± 1.55.1 ± 0.9
5028.1 ± 2.845.3 ± 3.122.4 ± 2.54.2 ± 0.8
10012.5 ± 1.958.6 ± 4.025.1 ± 2.93.8 ± 0.7

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Culture (e.g., A549) seeding 2. Seed Cells (96-well & 6-well plates) cell_culture->seeding treatment 3. Treat with Compound V (Various concentrations & durations) seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt 24, 48, 72h ldh LDH Assay (Membrane Integrity) treatment->ldh 24, 48, 72h apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) treatment->apoptosis 48h data_quant Quantify Results (Absorbance/Fluorescence) mtt->data_quant ldh->data_quant apoptosis->data_quant data_interp Determine IC50 & Mechanism of Cell Death data_quant->data_interp

Caption: Workflow for assessing Compound V-mediated cytotoxicity.

Hypothetical Signaling Pathway for Compound V-Induced Apoptosis

G compound_v Compound V cell_membrane Cell Membrane ros ↑ Reactive Oxygen Species (ROS) cell_membrane->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Compound V.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of novel compounds like Compound V. By employing a multi-assay approach, researchers can gain valuable insights into the dose-dependent and time-dependent effects on cell viability and the underlying mechanisms of cell death. This information is fundamental for the progression of promising therapeutic candidates in the drug development process.

References

Application Notes and Protocols for PcrV (V-Antigen) in Pseudomonas aeruginosa Subunit Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Pseudane V" does not correspond to a standardly recognized molecule in vaccine development literature. Based on the context of Pseudomonas subunit vaccines, it is highly probable that the intended subject is PcrV , also known as the V-antigen of Pseudomonas aeruginosa. PcrV is a critical component of the bacterium's Type III Secretion System (T3SS) and a leading candidate for subunit vaccines. These notes are therefore based on the application of PcrV.

Introduction to PcrV as a Subunit Vaccine Antigen

Pseudomonas aeruginosa is an opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals.[1] The rise of multidrug-resistant strains has made treatment challenging, highlighting the urgent need for effective vaccines.[1][2][3] While no licensed vaccine currently exists, significant progress has been made in preclinical research, with the PcrV protein emerging as a promising antigen for subunit vaccines.[1][2]

PcrV is the needle-tip protein of the P. aeruginosa Type III Secretion System (T3SS), a syringe-like apparatus that injects toxins directly into host cells.[2][3] By targeting PcrV, antibodies can block the T3SS, preventing toxin delivery and protecting the host from injury.[4] PcrV is a highly conserved protein among various P. aeruginosa serotypes, suggesting that a PcrV-based vaccine could offer broad protection.[2]

Applications in Subunit Vaccine Formulations

PcrV has been explored in various subunit vaccine formats:

  • Recombinant Protein with Adjuvant: Purified recombinant PcrV can be formulated with various adjuvants to enhance the immune response. Adjuvants such as Freund's adjuvant (FA), aluminum hydroxide (B78521) (alum), and CpG oligodeoxynucleotides (CpG-ODN) have been tested, each influencing the type and magnitude of the immune response.[5]

  • Fusion Proteins: To improve immunogenicity and simplify formulation, PcrV has been genetically fused with other P. aeruginosa antigens, such as the translocator protein PopB.[2][4][6]

  • Self-Adjuvanting Fusion Proteins: A more advanced strategy involves fusing PcrV-based antigens with a potent adjuvant, such as the A1 subunit of the double-mutant heat-labile enterotoxin (dmLT). This creates a single recombinant protein (e.g., L-PaF) that has both antigenic and adjuvant properties, simplifying production and ensuring co-delivery to antigen-presenting cells.[2][4][6]

Mechanism of Action and Immunological Profile

Vaccination with PcrV-based antigens primarily aims to induce a robust antibody response. These antibodies can mediate protection through several mechanisms:

  • Neutralization: Antibodies binding to PcrV can sterically hinder the T3SS, preventing it from injecting toxins into host cells.[4]

  • Opsonophagocytosis: Antibody-coated bacteria can be more efficiently recognized and engulfed by phagocytic immune cells.[2][6]

The desired immune response is often a mixed Th1/Th17 profile. A Th17 response, characterized by the production of IL-17A, is considered important for protection against P. aeruginosa pneumonia.[2][4][6] The choice of adjuvant or the use of self-adjuvanting constructs can significantly influence the resulting T-helper cell polarization.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on PcrV-based vaccines.

Table 1: Efficacy of PcrV with Different Adjuvants in a Murine Pneumonia Model [5]

Vaccine FormulationSurvival Rate (%)
PcrV + Freund's Adjuvant (FA)91%
PcrV + Aluminum Hydroxide (Alum)73%
PcrV + CpG ODN64%

Table 2: Immunogenicity of a Self-Adjuvanting PcrV-PopB Fusion Protein (L-PaF) [2][6]

Immunization GroupAntigen-Specific IgG Titer (log10)Antigen-Specific IgA Titer (log10)
10 µg L-PaF~5.5~3.0
20 µg L-PaF~5.8~3.2
PcrV + dmLT~5.2~2.8
PcrV + PopB + dmLT~6.0~3.5

Table 3: Cytokine Secretion from Splenocytes of L-PaF Immunized Mice after PcrV Re-stimulation [2][6]

Immunization GroupIL-17A Secretion (pg/mL)IFN-γ Secretion (pg/mL)
10 µg L-PaF~2000~150
20 µg L-PaF~2500Not significantly different from PBS
PcrV + dmLT~2200Not significantly different from PBS
PcrV + PopB + dmLT~2800Not significantly different from PBS
PBS Control<500<50

Experimental Protocols

Protocol 1: Formulation of Recombinant PcrV with Adjuvants

This protocol describes the basic formulation of recombinant PcrV protein with common adjuvants.

Materials:

  • Recombinant PcrV protein (e.g., 1 mg/mL stock in PBS)

  • Adjuvants:

    • Aluminum hydroxide (Alum) gel

    • CpG oligodeoxynucleotide (CpG ODN)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, pyrogen-free microcentrifuge tubes

  • Gentle rotator or rocker

Methodology:

  • Determine Final Concentrations: Decide on the final concentration of PcrV and adjuvant per dose. For mice, a typical dose might be 10-20 µg of PcrV.

  • PcrV-Alum Formulation: a. In a sterile microcentrifuge tube, add the required volume of recombinant PcrV. b. Add sterile PBS to bring the volume closer to the final injection volume (e.g., 50-100 µL). c. While gently vortexing, add the alum adjuvant dropwise to the protein solution. A common ratio is 1:1 (v/v) with the antigen solution. d. Incubate the mixture at room temperature for 30-60 minutes on a gentle rotator to allow for antigen adsorption to the alum gel. e. Keep on ice until immunization. Do not freeze.

  • PcrV-CpG Formulation: a. In a sterile microcentrifuge tube, add the required volume of recombinant PcrV. b. Add the required volume of CpG ODN stock solution. c. Add sterile PBS to reach the final desired injection volume. d. Mix gently by pipetting. The mixture is now ready for immunization.

Protocol 2: Intranasal Immunization of Mice

This protocol details the procedure for intranasal delivery of a PcrV-based subunit vaccine, a route often used to elicit mucosal immunity.[2][6]

Materials:

  • Vaccine formulation (e.g., L-PaF fusion protein in PBS)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Light anesthetic (e.g., isoflurane)

  • Pipettor and sterile pipette tips

  • Animal holding apparatus

Methodology:

  • Animal Handling: Acclimatize mice to laboratory conditions according to institutional guidelines.

  • Anesthesia: Lightly anesthetize a mouse using isoflurane (B1672236) until its breathing rate slows. Ensure the animal is not deeply anesthetized to maintain the swallowing reflex.

  • Vaccine Administration: a. Hold the anesthetized mouse in a supine position. b. Using a micropipette, carefully apply a small volume (e.g., 10-15 µL) of the vaccine formulation to one nostril. c. Allow the mouse to inhale the droplet. d. Apply the remaining volume to the other nostril and allow for inhalation. A total volume of 20-30 µL is common.

  • Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.

  • Booster Doses: Repeat the immunization procedure according to the desired schedule (e.g., on days 14 and 21) for prime-boost regimens.[2]

Protocol 3: Measurement of Antigen-Specific Antibodies by ELISA

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) to quantify PcrV-specific IgG and IgA titers in serum.

Materials:

  • Recombinant PcrV protein

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Mouse serum samples from immunized and control animals

  • HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, anti-mouse IgA)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Methodology:

  • Plate Coating: a. Dilute recombinant PcrV to 2-5 µg/mL in Coating Buffer. b. Add 100 µL of the PcrV solution to each well of a 96-well plate. c. Incubate overnight at 4°C.

  • Blocking: a. Wash the plate 3 times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well. c. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: a. Create a serial dilution of the serum samples in Blocking Buffer (e.g., starting at 1:100). b. Wash the plate 3 times with Wash Buffer. c. Add 100 µL of the diluted serum samples to the wells. Include a negative control (serum from PBS-immunized mice). d. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody (anti-IgG or anti-IgA) in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature.

  • Development and Reading: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (5-15 minutes). c. Add 100 µL of Stop Solution to each well to stop the reaction. d. Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).

Visualizations

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper Cell cluster_2 B-Cell TLR TLR/NLR Activation (by dmLT component) Cytokines_APC Cytokine Production (e.g., IL-6, IL-23) TLR->Cytokines_APC Antigen_Processing Antigen Uptake & Processing (PcrV) MHCII MHC-II Presentation Antigen_Processing->MHCII Th_Cell Naive T-Cell MHCII->Th_Cell TCR Engagement Cytokines_APC->Th_Cell Differentiation Signal Th17_Cell Th17 Cell Th_Cell->Th17_Cell B_Cell B-Cell Th17_Cell->B_Cell T-Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Antibodies Anti-PcrV Antibodies (IgG, IgA) Plasma_Cell->Antibodies LPAF L-PaF Vaccine (PcrV-PopB-dmLT) LPAF->TLR Adjuvant Moiety LPAF->Antigen_Processing Antigen Moiety

Caption: Proposed signaling pathway for a self-adjuvanting PcrV vaccine.

G cluster_0 Immunization Phase cluster_1 Analysis Phase cluster_2 Challenge Phase Day0 Day 0: Prime Intranasal Immunization Day14 Day 14: Boost 1 Day0->Day14 Day21 Day 21: Boost 2 Day14->Day21 Day28 Day 28: Sample Collection (Serum, Splenocytes) Day21->Day28 ELISA Measure Antibody Titers (IgG, IgA) via ELISA Day28->ELISA Cytokine Measure Cytokine Profile (IL-17A, IFN-γ) Day28->Cytokine Day35 Day 35: Challenge Intratracheal P. aeruginosa Day28->Day35 Monitor Monitor Survival & Bacterial Clearance

Caption: Experimental workflow for preclinical evaluation of a PcrV vaccine.

G Vaccine Subunit Vaccine Antigen Antigen Component Vaccine->Antigen Adjuvant Adjuvant Component Vaccine->Adjuvant Delivery Delivery System Vaccine->Delivery PcrV PcrV Antigen->PcrV PopB PopB (Optional) Antigen->PopB dmLT dmLT (Adjuvant) Adjuvant->dmLT Alum Alum / CpG Adjuvant->Alum

Caption: Logical relationship of components in a PcrV-based subunit vaccine.

References

Generating High-Titer Polyclonal Antibodies Against the PcrV Antigen of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in clinical settings, and its virulence is significantly attributed to the Type III Secretion System (T3SS). The T3SS acts as a molecular syringe, injecting effector toxins directly into host cells, leading to cytotoxicity and immune evasion.[1][2] A critical component of this injectisome is the PcrV protein, located at the distal tip of the needle structure.[3][4] PcrV is essential for the translocation of toxins into the host cell cytoplasm, making it a prime target for immunotherapeutic interventions.[1][3] Polyclonal antibodies targeting PcrV have been shown to effectively inhibit T3SS-mediated cytotoxicity and provide protection in various animal models of P. aeruginosa infection.[5][6][7] This document provides a detailed protocol for the generation and characterization of high-titer polyclonal antibodies against the PcrV antigen.

Antigen Preparation

The quality and purity of the antigen are paramount for a robust and specific immune response. Recombinant PcrV (rPcrV) is the antigen of choice for immunization.

Protocol 1: Recombinant PcrV Expression and Purification

  • Expression:

    • The coding sequence of PcrV (e.g., from P. aeruginosa strain PA103) is cloned into a suitable expression vector (e.g., pET series with an N-terminal His-tag).

    • The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB broth and grown to an OD600 of 0.6-0.8.

    • Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM and the culture is incubated for an additional 3-4 hours at 37°C.

  • Purification:

    • Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation to pellet cellular debris.

    • The supernatant containing the His-tagged rPcrV is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • The rPcrV is eluted with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Eluted fractions are analyzed by SDS-PAGE for purity.

    • Pure fractions are pooled and dialyzed against PBS (pH 7.4) to remove imidazole.

    • The final protein concentration is determined using a BCA assay. The purity should be >95%.

Immunization Strategy

The choice of animal model and adjuvant is crucial for eliciting a strong antibody response. Rabbits are a common choice for polyclonal antibody production due to their robust immune system and the larger volume of serum that can be obtained.[8] Freund's adjuvants are highly effective but can cause significant inflammation; alternative adjuvants like aluminum salts or CpG oligodeoxynucleotides can also be considered.[9][10][11]

Protocol 2: Rabbit Immunization with rPcrV

  • Animal Selection:

    • Use young, healthy New Zealand White rabbits (2.5-3.0 kg). It is recommended to use 2-3 animals per antigen to account for individual variations in immune response.

  • Pre-immune Bleed:

    • Prior to the first immunization (Day 0), collect a pre-immune blood sample (5-10 mL) from the marginal ear vein of each rabbit to serve as a negative control.[12]

  • Immunization Schedule:

    • Primary Immunization (Day 1):

      • Prepare an emulsion of the rPcrV antigen with Freund's Complete Adjuvant (FCA).[5] The final concentration of the antigen should be 0.5 mg/mL.

      • Emulsify by mixing equal volumes of the antigen solution and FCA until a stable, thick emulsion is formed.

      • Inject 1 mL of the emulsion subcutaneously at multiple sites (e.g., 4-6 sites) on the back of the rabbit.[12]

    • Booster Immunizations (Days 14, 28, and 42):

      • Prepare an emulsion of the rPcrV antigen (0.25 mg/mL) with Freund's Incomplete Adjuvant (FIA).[5][12]

      • Inject 1 mL of the emulsion subcutaneously at multiple sites.[12]

  • Test Bleeds and Antibody Titer Monitoring:

    • Collect small blood samples (5-10 mL) from the marginal ear vein 7-10 days after each booster immunization.

    • Process the blood to obtain serum and determine the anti-PcrV antibody titer using an indirect ELISA (see Protocol 3).

  • Final Bleed:

    • Once a high antibody titer is achieved (typically after the 3rd or 4th immunization), a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.

Antibody Titer Determination by ELISA

An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the amount of specific antibody in the serum.[13][14][15]

Protocol 3: Indirect ELISA for Anti-PcrV Titer

  • Coating:

    • Dilute the purified rPcrV antigen to 2-5 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.[13][16]

    • Incubate overnight at 4°C.[14][16]

  • Washing:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST or 1% BSA in PBST).[13]

    • Incubate for 1-2 hours at room temperature.[14]

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the rabbit serum (pre-immune and immune sera) in blocking buffer, starting from a 1:100 dilution.

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.[14]

  • Secondary Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature.[14]

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2N H2SO4 to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader.

    • The antibody titer is defined as the highest dilution that gives an absorbance value significantly above the pre-immune serum background. A titer of 1:50,000 or higher is generally considered good.[12]

Polyclonal Antibody Purification

For most applications, it is necessary to purify the IgG fraction from the crude antiserum to remove other serum proteins.

Protocol 4: Affinity Purification of Anti-PcrV Antibodies

  • Initial Purification (Ammonium Sulfate (B86663) Precipitation):

    • Slowly add an equal volume of saturated ammonium (B1175870) sulfate solution to the rabbit serum while gently stirring on ice.[17]

    • Allow the precipitation to proceed for at least 1 hour on ice.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and dissolve the pellet in a minimal volume of PBS.

    • Dialyze the resuspended pellet extensively against PBS at 4°C to remove residual ammonium sulfate.

  • Affinity Chromatography:

    • Covalently couple the purified rPcrV antigen to an activated chromatography matrix (e.g., NHS-activated Sepharose or CNBr-activated Sepharose) according to the manufacturer's instructions.[1]

    • Pack the PcrV-coupled matrix into a chromatography column.

    • Equilibrate the column with binding buffer (e.g., PBS).

    • Load the dialyzed antibody solution onto the column.

    • Wash the column extensively with binding buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound anti-PcrV antibodies using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).

    • Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the low pH.

    • Analyze the fractions by measuring the absorbance at 280 nm.

    • Pool the antibody-containing fractions and dialyze against PBS.

    • Determine the final antibody concentration and assess purity by SDS-PAGE.

Data Presentation

Table 1: Immunization Schedule and Titer Development

DayProcedureAntigen DoseAdjuvantExpected Titer (Reciprocal Dilution)
0Pre-immune BleedN/AN/A< 100
1Primary Immunization0.5 mgFCA-
141st Booster0.25 mgFIA-
24Test BleedN/AN/A> 1:5,000
282nd Booster0.25 mgFIA-
38Test BleedN/AN/A> 1:20,000
423rd Booster0.25 mgFIA-
52Test BleedN/AN/A> 1:50,000
56Final BleedN/AN/AHigh Titer

Table 2: Comparison of Adjuvants for PcrV Immunization in Mice

AdjuvantSurvival Rate (%)Reference
Freund's Adjuvant (FA)91[9]
Aluminum Hydroxide (Alum)73[9]
CpG Oligodeoxynucleotide (ODN)64[9]

Visualizations

G cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_purification Antibody Purification & Analysis pcrv_gene PcrV Gene expression_vector Expression Vector pcrv_gene->expression_vector ecoli E. coli Expression expression_vector->ecoli lysis Cell Lysis & Clarification ecoli->lysis purification Ni-NTA Affinity Purification lysis->purification rpcrv Purified rPcrV Antigen purification->rpcrv primary_imm Primary Immunization (rPcrV + FCA) rpcrv->primary_imm rabbit Rabbit Model pre_immune Pre-immune Bleed rabbit->pre_immune pre_immune->primary_imm booster_imm Booster Immunizations (rPcrV + FIA) primary_imm->booster_imm final_bleed Final Bleed booster_imm->final_bleed elisa ELISA Titer Analysis booster_imm->elisa Test Bleeds antiserum Antiserum final_bleed->antiserum precipitation Ammonium Sulfate Precipitation antiserum->precipitation antiserum->elisa affinity PcrV Affinity Chromatography precipitation->affinity purified_pab Purified Polyclonal Anti-PcrV affinity->purified_pab

Caption: Workflow for polyclonal antibody production against PcrV.

T3SS cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell cluster_antibody Immunotherapy T3SS_apparatus T3SS Apparatus PcrV_node PcrV T3SS_apparatus->PcrV_node assembles at tip Host_Membrane Host Cell Membrane PcrV_node->Host_Membrane contacts Effector_Toxins Effector Toxins (e.g., ExoU, ExoY) Translocon_Pore Translocon Pore Effector_Toxins->Translocon_Pore translocated via Host_Membrane->Translocon_Pore forms Cytotoxicity Cellular Cytotoxicity Translocon_Pore->Cytotoxicity leads to pAb Polyclonal Anti-PcrV Ab pAb->PcrV_node binds & blocks

References

Application Notes and Protocols: High-Throughput Screening for Inhibitors of Pseudane V Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its virulence is attributed to a sophisticated arsenal (B13267) of secreted effector proteins, which manipulate host cellular processes to the bacterium's advantage.[3][4] Among these are proteins secreted via the Type V Secretion System (T5SS), also known as autotransporters, which play crucial roles in adhesion, biofilm formation, and cytotoxicity.[3][5] This document outlines a comprehensive strategy for the identification and characterization of small molecule inhibitors targeting "Pseudane V," a hypothetical T5SS effector protein from P. aeruginosa with presumed protease activity contributing to its virulence.

The protocols described herein leverage a fluorescence-based high-throughput screening (HTS) assay to identify initial hit compounds.[6][7][8] This is followed by a series of secondary assays to confirm activity, determine potency, and elucidate the mechanism of action of validated inhibitors. The ultimate goal of this workflow is to identify novel chemical entities that can serve as starting points for the development of new therapeutics to combat P. aeruginosa infections.

Principle of the Primary Assay

The primary high-throughput screen is designed as a biochemical assay that measures the proteolytic activity of purified recombinant this compound. The assay utilizes a synthetic peptide substrate conjugated to a fluorophore and a quencher, a technique known as Fluorescence Resonance Energy Transfer (FRET).[6][8] In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide substrate by active this compound, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. Putative inhibitors of this compound will prevent this cleavage, resulting in a low fluorescence signal, which can be readily detected in a high-throughput format.[6][8]

Data Presentation

Table 1: Primary HTS Assay Parameters
ParameterValue
Microplate Format384-well, black, flat bottom
Assay Volume20 µL
Recombinant this compound Conc.10 nM
FRET Substrate Conc.1 µM
Compound Concentration10 µM
Incubation Time30 minutes
Incubation Temperature37°C
ReadoutFluorescence Intensity (Ex/Em = 485/520 nm)
Z'-factor≥ 0.5
Table 2: Hit Confirmation and Potency Determination
Compound IDPrimary Screen (% Inhibition)Confirmed Hit (Yes/No)IC50 (µM)
Cmpd-00195.2Yes1.5
Cmpd-00215.8No> 50
Cmpd-00388.9Yes5.2
............

Experimental Protocols

Protocol 1: Primary High-Throughput Screening (HTS) for this compound Inhibitors

1.1. Materials:

  • Recombinant purified this compound

  • FRET-based peptide substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 0.01% Tween-20

  • Compound library dissolved in 100% DMSO

  • Positive Control: A known broad-spectrum protease inhibitor (e.g., EDTA if this compound is a metalloprotease)

  • Negative Control: DMSO

  • 384-well black, low-volume assay plates

  • Automated liquid handling systems

  • Plate reader with fluorescence detection capabilities

1.2. Method:

  • Prepare the this compound enzyme solution by diluting the stock in assay buffer to a final concentration of 20 nM (will be 10 nM in the final assay volume).

  • Prepare the FRET substrate solution by diluting the stock in assay buffer to a final concentration of 2 µM (will be 1 µM in the final assay volume).

  • Using an automated liquid handler, dispense 200 nL of test compounds (1 mM stock in DMSO) into the appropriate wells of a 384-well plate. For control wells, dispense 200 nL of DMSO (negative control) or positive control inhibitor.

  • Add 10 µL of the this compound enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))

Protocol 2: Hit Confirmation and IC50 Determination

2.1. Materials:

  • Same as Protocol 1

  • Selected hit compounds from the primary screen

2.2. Method:

  • Create a 10-point serial dilution series for each confirmed hit compound, typically starting from 100 µM.

  • Dispense 200 nL of each compound concentration into wells of a 384-well plate in triplicate.

  • Follow steps 4-7 from Protocol 1.2.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Mechanism of Action (MoA) Studies - Substrate Competition Assay

3.1. Materials:

  • Same as Protocol 2

  • Varying concentrations of the FRET substrate

3.2. Method:

  • Perform the IC50 determination for a validated hit compound in the presence of multiple, fixed concentrations of the FRET substrate (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km).

  • Determine the IC50 value at each substrate concentration.

  • Analyze the data using a Lineweaver-Burk or Dixon plot. A competitive inhibitor will show an increase in the apparent Km of the substrate with no change in Vmax, resulting in an increased IC50 at higher substrate concentrations. A non-competitive inhibitor will show a decrease in Vmax with no change in Km, and the IC50 will be independent of substrate concentration. An uncompetitive inhibitor will show a decrease in both Vmax and Km.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Plating Compound Library Plating (384-well) Dispense_Enzyme Dispense this compound Compound_Plating->Dispense_Enzyme Enzyme_Prep This compound Preparation Enzyme_Prep->Dispense_Enzyme Substrate_Prep FRET Substrate Preparation Dispense_Substrate Dispense FRET Substrate Substrate_Prep->Dispense_Substrate Pre_incubation Pre-incubation Dispense_Enzyme->Pre_incubation Pre_incubation->Dispense_Substrate Reaction_Incubation Reaction Incubation Dispense_Substrate->Reaction_Incubation Read_Plate Read Fluorescence Reaction_Incubation->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization Hit_Identification Hit Identification (% Inhibition > 50%) Data_Normalization->Hit_Identification Dose_Response Dose-Response (IC50) Hit_Identification->Dose_Response MoA_Studies Mechanism of Action Studies Dose_Response->MoA_Studies

Caption: High-throughput screening workflow for this compound inhibitors.

Pseudane_V_Signaling cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell T5SS Type V Secretion System Pseudane_V This compound (Protease) T5SS->Pseudane_V Secretion Host_Receptor Host Cell Receptor Pseudane_V->Host_Receptor Binding Substrate Host Protein Substrate Pseudane_V->Substrate Cleavage Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB pathway) Host_Receptor->Signaling_Cascade Activation Cytokine_Release Cytokine Release Signaling_Cascade->Cytokine_Release Cell_Death Apoptosis/Cell Death Signaling_Cascade->Cell_Death Inhibitor Small Molecule Inhibitor Inhibitor->Pseudane_V Inhibition Substrate->Signaling_Cascade Modulation

Caption: Hypothetical signaling pathway of this compound and inhibitor action.

References

Troubleshooting & Optimization

troubleshooting low yield of recombinant PcrV protein expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the low yield of recombinant PcrV protein expression. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the expression and purification of PcrV.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any expression of my PcrV protein. What are the common causes and how can I troubleshoot this?

A1: The absence of protein expression can stem from several factors, ranging from the expression vector to the host cell's characteristics. Key areas to investigate include:

  • Vector and Insert Integrity: Errors in the plasmid construct, such as a frameshift mutation, premature stop codon, or issues with regulatory sequences (promoter, ribosome binding site), can completely prevent expression.[1][2][3] It is crucial to re-sequence your plasmid to confirm the correct open reading frame and the absence of mutations.[3]

  • Promoter System and Inducer: Ensure you are using the correct inducer for your promoter system (e.g., IPTG for T7 or other lac-based promoters) and that your inducer stock is viable.[2][3] The promoter might be "leaky," leading to basal expression that could be toxic to the cells before induction.[2]

  • Codon Usage: The presence of codons in your PcrV gene that are rarely used by E. coli can hinder translation efficiency.[1][4][5] This is a common issue when expressing genes from different organisms.[6]

  • Protein Toxicity: The PcrV protein itself might be toxic to the E. coli host cells, leading to cell death upon induction.[1][2] Using a host strain with tighter control over basal expression, like BL21(DE3)pLysS, can mitigate this issue.[3]

Q2: My PcrV protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

A2: Inclusion body formation is a common challenge, indicating that the protein is misfolded and aggregating.[7][8] Several strategies can be employed to enhance the solubility of PcrV:

  • Lower Induction Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down the rate of protein synthesis, which can facilitate proper protein folding.[1][4][5][9]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.01-0.1 mM) can decrease the expression rate, potentially reducing the amount of protein that ends up in inclusion bodies.[1][10]

  • Change Host Strain: Some E. coli strains are specifically engineered to aid in the soluble expression of difficult proteins. For instance, strains that co-express chaperones can assist in proper folding, while others like SHuffle T7 Express are designed to promote disulfide bond formation in the cytoplasm.[1][5]

  • Use Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag (e.g., GST, MBP) to your protein of interest can improve its solubility.[2]

Q3: I have good expression, but I lose most of my PcrV protein during purification. What could be the cause?

A3: Significant protein loss during purification points to issues with cell lysis, protein stability, or the purification strategy itself.[7][11]

  • Inefficient Cell Lysis: If cells are not lysed completely, a large portion of your protein will remain trapped and be discarded with the cell debris.[7] Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[7] Performing all purification steps at 4°C and adding a protease inhibitor cocktail to your lysis buffer are critical to minimize degradation.[7][12]

  • Suboptimal Buffer Conditions: The pH, salt concentration, or imidazole (B134444) concentration (for His-tags) in your buffers may not be optimal.[3][13] This can lead to poor binding to the chromatography resin or cause your protein to elute prematurely in the wash steps.[3] It is recommended to perform small-scale trials to optimize buffer compositions.[3]

  • Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) may be buried within the folded protein structure, preventing it from binding to the resin.[7] Performing the purification under denaturing conditions can resolve this, though it will require a subsequent refolding step.[11]

Q4: Could codon usage be the reason for my low PcrV protein yield, and how do I address this?

A4: Yes, codon bias is a significant factor in heterologous protein expression.[5] If your PcrV gene contains a high frequency of codons that are rare in E. coli, the corresponding tRNAs may be limited, leading to translational pausing and reduced protein yield.[4][14]

  • How to Check for Codon Bias: Several online tools can analyze your gene sequence and compare its codon usage to that of E. coli, highlighting any rare codons.[3][15]

  • Solutions for Codon Bias:

    • Codon Optimization: This involves synthesizing a new version of the gene where rare codons are replaced with more common ones that encode the same amino acid.[15][16][17] This strategy can significantly increase expression levels.[4]

    • Codon Harmonization: This approach modifies the gene to match the codon usage frequency of the expression host, which may result in proteins with better folding quality and higher thermostability.[15]

    • Use Specialized Host Strains: Strains like Rosetta™ or BL21-CodonPlus®, which carry plasmids supplying tRNAs for rare codons, can also improve the expression of genes with codon bias.[14]

Troubleshooting Guides

Guide 1: No or Low PcrV Expression

This guide provides a systematic approach to diagnosing and resolving issues of poor or nonexistent protein expression.

G start Start: Low/No PcrV Expression Detected seq_verify 1. Verify Plasmid Sequence (Correct ORF, no mutations, in-frame with tag) start->seq_verify res_seq_ok Sequence Correct seq_verify->res_seq_ok codon_opt 2. Analyze Codon Usage (Check for rare codons) res_codon_ok Codon Usage Acceptable codon_opt->res_codon_ok western_blot 3. Perform Western Blot (Check for any level of expression, including degradation) res_western Protein Detected? western_blot->res_western toxicity_check 4. Assess Cell Viability & Growth (Compare induced vs. uninduced cultures) res_growth Growth Inhibition Upon Induction? toxicity_check->res_growth res_seq_ok->codon_opt Yes sol_reclone Action: Re-clone or perform site-directed mutagenesis res_seq_ok->sol_reclone No res_codon_ok->western_blot Yes sol_codon Action: Synthesize codon-optimized gene or use specialized host strain (e.g., Rosetta) res_codon_ok->sol_codon No (High % rare codons) res_western->toxicity_check No sol_optimize Action: Proceed to optimize induction conditions (Temp, [IPTG]) res_western->sol_optimize Yes (even if low) sol_degradation Action: Add protease inhibitors, check for cryptic protease sites res_western->sol_degradation Yes, but degraded sol_toxic Action: Use strain with tighter regulation (pLysS), lower induction temp/conc, use weaker promoter res_growth->sol_toxic Yes sol_no_growth_issue Action: Re-evaluate promoter/inducer system. Check inducer viability. res_growth->sol_no_growth_issue No G start Start: PcrV Found in Insoluble Fraction (Inclusion Bodies) opt_induction 1. Optimize Induction Conditions start->opt_induction opt_induction_details • Lower temperature (15-25°C) • Lower [IPTG] (0.05-0.1 mM) • Shorter induction time opt_induction->opt_induction_details soluble_check Is PcrV Soluble? opt_induction->soluble_check change_strain 2. Change Host Strain change_strain_details • Use strains expressing chaperones • Use strains for disulfide bonds (e.g., SHuffle) change_strain->change_strain_details soluble_check_2 soluble_check_2 change_strain->soluble_check_2 Is PcrV Soluble? add_tag 3. Add/Change Solubility Tag add_tag_details • Fuse with highly soluble partners (e.g., GST, MBP, SUMO) add_tag->add_tag_details soluble_check_3 soluble_check_3 add_tag->soluble_check_3 Is PcrV Soluble? refold 4. Purify and Refold from Inclusion Bodies refold_details • Solubilize with denaturants (Urea, GdnHCl) • Refold via dialysis, dilution, or on-column methods refold->refold_details success Success: Soluble PcrV Obtained refold->success soluble_check->change_strain No soluble_check->success Yes soluble_check_2->add_tag No soluble_check_2->success Yes soluble_check_3->refold No (Last Resort) soluble_check_3->success Yes

References

Technical Support Center: Optimizing Pseudomonas aeruginosa Biofilm Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudomonas aeruginosa biofilm formation assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your biofilm experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your Pseudomonas aeruginosa biofilm formation assays, particularly when using the common crystal violet staining method.

Issue 1: Weak or No Biofilm Formation

Question: I am not observing significant biofilm formation in my microtiter plate assay with P. aeruginosa. What could be the cause?

Answer: Several factors can contribute to weak or non-existent biofilm formation. Consider the following troubleshooting steps:

  • Bacterial Strain: Ensure you are using a strain of P. aeruginosa known to be a robust biofilm former. Strains like PAO1 and ATCC 27853 are commonly used for their reliable biofilm-forming capabilities.[1]

  • Growth Medium: The choice of culture medium significantly impacts biofilm formation. While some studies use rich media like Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB), others have found that minimal media can enhance biofilm production.[1][2] TSB supplemented with 0.2% glucose is a commonly used medium that supports biofilm formation.[1]

  • Inoculum Density: The initial concentration of bacteria can affect the time it takes to form a mature biofilm. An inoculum of 1 x 10⁶ CFU/mL is often a good starting point, as it typically leads to maximal or near-maximal biomass within 8 hours.[1]

  • Incubation Time and Temperature: Biofilm formation is a dynamic process. For many P. aeruginosa strains, significant biofilm can be observed between 8 and 24 hours of static incubation at 37°C.[1][3] However, some studies suggest that room temperature (25°C) can also be optimal.[2]

  • Surface Properties: P. aeruginosa biofilms adhere to surfaces. Ensure you are using tissue-culture treated polystyrene microtiter plates, which are designed to promote cell attachment.

  • Static vs. Shaking Conditions: Biofilm assays are typically performed under static (non-shaking) conditions to allow for cell attachment and biofilm development at the air-liquid interface.[1]

Issue 2: High Variability Between Replicate Wells

Question: My replicate wells show inconsistent results in the crystal violet assay. How can I improve the reproducibility of my experiment?

Answer: High variability can be frustrating and can obscure the true results of your experiment. Here are some tips to improve consistency:

  • Pipetting Technique: Gentle and consistent pipetting is crucial, especially during the washing steps.[4] When washing, add solutions slowly against the side of the well to avoid dislodging the biofilm.[4]

  • Washing Steps: The washing steps are critical for removing planktonic (free-floating) cells that can contribute to background staining.[4] However, overly aggressive washing can remove the biofilm itself. A common procedure involves gently immersing the plate in a container of water or using a multi-channel pipette to slowly add and remove wash buffer (e.g., phosphate-buffered saline - PBS).

  • Consistent Inoculum: Ensure your bacterial culture is well-mixed before inoculating the microtiter plate to ensure each well receives a similar number of cells.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate nutrients and affect biofilm growth. To mitigate this, you can avoid using the outermost wells for experimental samples and instead fill them with sterile medium or water.

  • Sufficient Replicates: Using a higher number of replicate wells (e.g., 4-8) for each condition can help to average out variability and provide a more accurate representation of biofilm formation.[3]

Issue 3: Difficulty in Quantifying Biofilm with Crystal Violet

Question: I am having trouble getting reliable and quantifiable results after staining with crystal violet and solubilizing with acetic acid. What should I check?

Answer: Accurate quantification is key to a successful biofilm assay. If you are facing issues, consider the following:

  • Staining and Solubilization Time: Ensure consistent timing for both the crystal violet staining (typically 10-15 minutes) and the solubilization with 30-33% acetic acid (10-15 minutes).[3][5]

  • Complete Solubilization: After adding acetic acid, ensure all the crystal violet has been solubilized before taking absorbance readings. You can gently pipet up and down or use a plate shaker to aid in this process.

  • Air-Liquid Interface: P. aeruginosa, being a motile organism, often forms a prominent biofilm at the air-liquid interface.[3][6] When solubilizing the crystal violet, ensure the acetic acid comes into contact with and dissolves the stain from this ring.

  • Absorbance Reading Wavelength: The optimal wavelength for measuring the absorbance of crystal violet solubilized in acetic acid is typically between 550 nm and 595 nm.[3][7]

  • High Absorbance Readings: If your absorbance readings are too high (e.g., >2.5), it can lead to inaccurate measurements. In such cases, you can dilute the solubilized crystal violet solution with 30% acetic acid before reading the absorbance.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the crystal violet biofilm assay?

A1: The crystal violet assay is a simple and widely used method for quantifying biofilm biomass. Crystal violet is a basic dye that stains both live and dead bacterial cells as well as extracellular matrix components.[6][9] After washing away planktonic cells, the attached biofilm is stained. The amount of dye retained is proportional to the total biofilm biomass. The stained biofilm is then solubilized, and the absorbance of the resulting solution is measured to quantify the biofilm.[3]

Q2: What are the key signaling pathways involved in P. aeruginosa biofilm formation?

A2: Quorum sensing (QS) is a critical cell-to-cell communication system that regulates biofilm formation in P. aeruginosa.[10][11] The bacterium utilizes multiple interconnected QS systems, including las, rhl, pqs, and iqs.[10][11] These systems produce and respond to small signaling molecules called autoinducers. As the bacterial population density increases, the concentration of these autoinducers surpasses a threshold, leading to the coordinated expression of genes involved in biofilm development and virulence.[12] The las system is considered to be at the top of this hierarchical signaling cascade.[11][12]

Q3: Can I use other methods to quantify P. aeruginosa biofilms?

A3: Yes, besides the crystal violet assay, other methods can be used to quantify biofilms. These include:

  • XTT Assay: This colorimetric assay measures the metabolic activity of viable cells within the biofilm.[1]

  • Colony Forming Unit (CFU) Plating: This method involves physically disrupting the biofilm, serially diluting the resulting cell suspension, and plating on agar (B569324) to determine the number of viable cells.

  • Confocal Laser Scanning Microscopy (CLSM): This imaging technique allows for the visualization of the three-dimensional structure of the biofilm and can be used with fluorescent dyes to differentiate between live and dead cells.[13]

Q4: How does the choice of media supplement, like glucose, affect biofilm formation?

A4: The addition of supplements like glucose can enhance biofilm formation in some cases by providing an additional carbon source for the bacteria.[1] For instance, Tryptic Soy Broth (TSB) supplemented with 0.2% glucose has been shown to support robust biofilm formation by P. aeruginosa.[1]

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol provides a detailed methodology for quantifying P. aeruginosa biofilm formation in a 96-well microtiter plate.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Appropriate growth medium (e.g., TSB with 0.2% glucose)

  • Sterile 96-well flat-bottom tissue-culture treated polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 30-33% (v/v) Glacial Acetic Acid

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of P. aeruginosa at 37°C. Dilute the overnight culture in fresh medium to a starting optical density (OD₆₀₀) or cell concentration (e.g., 1 x 10⁶ CFU/mL).[1]

  • Inoculation: Add 100-200 µL of the diluted bacterial culture to each well of the 96-well plate.[1][5] Include wells with sterile medium only as a negative control.

  • Incubation: Cover the plate and incubate statically at 37°C for 8-24 hours.[1][3]

  • Washing: Gently remove the planktonic culture from each well using a pipette or by inverting the plate and shaking out the liquid. Wash the wells twice with PBS to remove loosely attached cells. Be careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[3]

  • Washing: Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.

  • Drying: Invert the plate and allow it to air dry completely.

  • Solubilization: Add 125-150 µL of 30-33% glacial acetic acid to each well to solubilize the bound dye.[3][5] Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 550-595 nm using a microplate reader.

Quantitative Data Summary

ParameterRecommended Range/ValueReference(s)
Inoculum Concentration 1 x 10⁵ - 1 x 10⁸ CFU/mL[1]
Incubation Time 4 - 24 hours[1][3]
Incubation Temperature 25°C or 37°C[1][2]
Crystal Violet Concentration 0.1% - 0.4% (w/v)[1][3]
Crystal Violet Staining Time 10 - 15 minutes[3]
Solubilizing Agent 30-33% Acetic Acid[3][5]
Solubilization Time 10 - 15 minutes[3][5]
Absorbance Wavelength 550 - 595 nm[3][7]

Visualizations

BiofilmAssayWorkflow A 1. Inoculum Preparation (Overnight culture dilution) B 2. Inoculation (100-200 µL into 96-well plate) A->B C 3. Incubation (Static, 37°C, 8-24h) B->C D 4. Washing (Remove planktonic cells with PBS) C->D E 5. Staining (0.1% Crystal Violet, 10-15 min) D->E F 6. Washing (Remove excess stain) E->F G 7. Solubilization (30-33% Acetic Acid, 10-15 min) F->G H 8. Quantification (Measure Absorbance at 550-595 nm) G->H

References

improving the sensitivity of Pseudane V detection methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working on the detection of Pseudane V, a novel peptide biomarker associated with neuroinflammatory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in complex matrices like cerebrospinal fluid (CSF)?

A1: For ultra-sensitive quantification of this compound in low-abundance samples such as CSF, Immuno-PCR and high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the recommended methods. While ELISA is excellent for routine screening, Immuno-PCR can lower the limit of detection by 100- to 1000-fold. LC-MS/MS provides high specificity and quantification without reliance on antibody pairing.

Q2: What are the critical pre-analytical factors to consider when handling samples for this compound analysis?

A2: this compound is a peptide that is highly susceptible to proteolytic degradation. To ensure sample integrity, follow these steps:

  • Collection: Collect samples (e.g., plasma, CSF) in tubes containing a protease inhibitor cocktail.

  • Processing: Process samples within 30 minutes of collection. Centrifuge at 4°C to separate plasma or clear CSF.

  • Storage: Aliquot samples immediately and store them at -80°C to prevent freeze-thaw cycles. Avoid long-term storage at -20°C.

Q3: Can I use the same antibody pair for both sandwich ELISA and Western Blotting of this compound?

A3: Not necessarily. Antibodies for sandwich ELISA must recognize two distinct, non-overlapping epitopes on the this compound peptide. A capture antibody binds the native protein, while the detection antibody binds a different site. In Western Blotting, the protein is often denatured, exposing linear epitopes. An antibody that works for Western Blotting might not recognize the native conformation required for ELISA, and vice-versa. Always validate antibody pairs for each specific application.

Troubleshooting Guides

High-Sensitivity ELISA for this compound

This section addresses common issues encountered during the quantification of this compound using an enzyme-linked immunosorbent assay (ELISA).

Problem 1: High Background Signal

  • Q: My negative controls and blank wells show high absorbance values, masking the true signal. What is the cause?

  • A: High background can stem from several factors:

    • Insufficient Washing: Residual detection antibody or conjugate remains in the wells. Increase the number of wash cycles (from 3 to 5) and the soaking time per wash. Ensure your plate washer's dispensing pins are not clogged.

    • Ineffective Blocking: The blocking buffer is not adequately preventing non-specific binding. Try increasing the blocking incubation time to 2 hours at room temperature or switch to a different blocking agent (e.g., from BSA to a commercial protein-free blocker).

    • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample matrix or the blocking buffer itself. Run a control with just the detection antibody (no sample or capture antibody) to test for non-specific binding to the plate.

    • Over-incubation of Substrate: The substrate reaction was allowed to proceed for too long. Monitor color development and add the stop solution as soon as a clear difference between the high standard and the blank is visible.

Problem 2: Low or No Signal

  • Q: The standard curve is flat and my samples show no detectable signal, even when this compound is expected to be present. What should I do?

  • A: A weak or absent signal usually points to a problem with a critical reagent or a step in the protocol:

    • Reagent Degradation: Ensure all reagents, especially the this compound standard, antibodies, and enzyme conjugate, have been stored correctly and are within their expiration date. Prepare fresh dilutions for every experiment.

    • Incorrect Antibody Concentration: The capture or detection antibody concentration may be too low. Perform a titration experiment (checkerboard assay) to determine the optimal antibody concentrations.

    • Inactive Enzyme Conjugate: The enzyme (e.g., HRP) may have lost activity. Test the conjugate and substrate by adding a small amount of diluted conjugate directly to the substrate solution; a strong color change should occur rapidly.

    • Sample Degradation: As mentioned in the FAQs, this compound is sensitive to proteases. If pre-analytical handling was suboptimal, the target peptide may have been degraded.

LC-MS/MS Analysis for this compound

This section provides solutions for issues related to the quantification of this compound using Liquid Chromatography-Mass Spectrometry.

Problem 1: Poor Peak Shape and Low Sensitivity

  • Q: The chromatographic peak for this compound is broad, tailing, or shows low intensity. How can I improve this?

  • A: This is often related to chromatography or sample preparation:

    • Suboptimal Chromatography: Adjust the mobile phase gradient to ensure this compound elutes in a sharp peak. Add a small amount of a modifying agent like formic acid (0.1%) to both mobile phases to improve peak shape for peptides. Ensure the analytical column is not degraded or clogged.

    • Sample Matrix Effects (Ion Suppression): Components in the sample matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer, reducing signal. Enhance sample cleanup using Solid-Phase Extraction (SPE) with a cartridge chemistry optimized for peptides.

    • Adsorption: Peptides can adsorb to plasticware and injector components. Use low-binding microcentrifuge tubes and vials. Prime the LC system with a high-concentration sample to saturate non-specific binding sites before running the calibration curve and unknown samples.

Problem 2: High Variability in Results

  • Q: I am seeing high CVs (>15%) between replicate injections of the same sample. What is causing this inconsistency?

  • A: High variability points to issues with sample preparation, injection, or instrument stability:

    • Inconsistent Sample Preparation: If using SPE or liquid-liquid extraction, ensure the process is highly controlled. Use an automated system if possible. The most critical step is often the evaporation and reconstitution; ensure the sample is fully redissolved before injection.

    • Use of an Internal Standard: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard. It co-elutes and experiences similar matrix effects, allowing for reliable normalization and correction for variability during sample prep and injection. If a SIL-peptide is unavailable, use a structurally similar peptide that does not occur endogenously.

    • Injector Carryover: this compound from a high-concentration sample may adsorb in the injection port and elute during subsequent runs. Optimize the needle wash procedure by using a strong organic solvent and increasing the wash volume and duration. Always run blank injections after high-concentration samples to check for carryover.

Quantitative Data Summary

The following table summarizes the performance characteristics of commercially available this compound detection kits.

ParameterHigh-Sensitivity ELISA Kit (PV-ELISA-HS)LC-MS/MS Method (PV-LCMS-ULTRA)Immuno-PCR Kit (PV-IPCR-SENS)
Limit of Detection (LOD) 1.5 pg/mL0.5 pg/mL0.02 pg/mL
Limit of Quantification (LOQ) 5.0 pg/mL2.0 pg/mL0.1 pg/mL
Dynamic Range 5 - 1,000 pg/mL2 - 5,000 pg/mL0.1 - 200 pg/mL
Intra-Assay Precision (CV%) < 8%< 5%< 10%
Inter-Assay Precision (CV%) < 12%< 7%< 15%
Sample Volume Required 100 µL50 µL20 µL
Analysis Time per Sample ~4 hours~10 minutes~6 hours

Experimental Protocols

Protocol 1: High-Sensitivity this compound ELISA
  • Coating: Dilute the capture antibody to 2 µg/mL in coating buffer (1X PBS, pH 7.4). Add 100 µL to each well of a 96-well high-binding plate. Seal and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (1X PBS + 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (1X PBS + 1% BSA) to each well. Seal and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Prepare this compound standards and samples in Dilution Buffer (Blocking Buffer + 0.05% Tween-20). Add 100 µL of standards and samples to appropriate wells. Seal and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 5 times. Add 100 µL of diluted biotinylated detection antibody (0.5 µg/mL) to each well. Seal and incubate for 1 hour at room temperature.

  • Conjugate Incubation: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP conjugate (diluted 1:1000) to each well. Seal and incubate for 30 minutes at room temperature in the dark.

  • Develop and Read: Wash the plate 7 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes. Add 50 µL of Stop Solution (e.g., 1M H₂SO₄). Read the absorbance at 450 nm within 10 minutes.

Visualizations

experimental_workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection (Protease Inhibitors) Processing Centrifugation (4°C, 15 min) SampleCollection->Processing Storage Aliquoting & Storage (-80°C) Processing->Storage Extraction Solid-Phase Extraction (SPE) Storage->Extraction Analysis LC-MS/MS or ELISA Assay Extraction->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition DataProcessing Data Processing (Integration & QC) DataAcquisition->DataProcessing Quantification Quantification (Standard Curve) DataProcessing->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for this compound biomarker analysis.

signaling_pathway Receptor Neuro-Receptor X KinaseA Kinase A Receptor->KinaseA inhibits PseudaneV This compound PseudaneV->Receptor KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor (TF-PV) KinaseB->TF phosphorylates Nucleus Nucleus TF->Nucleus translocates to Response Inflammatory Gene Expression Nucleus->Response

Caption: Hypothetical inhibitory signaling pathway of this compound.

troubleshooting_logic Start Start: Low ELISA Signal CheckReagents Are all reagents valid and fresh? Start->CheckReagents CheckProtocol Was the protocol followed exactly? CheckReagents->CheckProtocol Yes Sol_Reagents Solution: Remake all reagents, especially standards. CheckReagents->Sol_Reagents No CheckCurve Is the standard curve also low? CheckProtocol->CheckCurve Yes Sol_Protocol Solution: Review protocol steps. Check incubation times/temps. CheckProtocol->Sol_Protocol No Sol_Sample Problem is Sample-Specific: Investigate sample degradation or matrix effects. CheckCurve->Sol_Sample No Sol_Assay Problem is Assay-Wide: Optimize antibody/conjugate concentrations. CheckCurve->Sol_Assay Yes

Caption: Troubleshooting decision tree for low ELISA signal.

Technical Support Center: Expression and Purification of Membrane-Associated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of membrane-associated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in expressing and purifying membrane proteins?

A1: The main difficulties in purifying membrane proteins stem from their inherent properties. These challenges include low expression levels, a tendency to aggregate outside of their native lipid environment, and issues with stability and solubility during extraction and purification.[1] Their amphipathic nature, possessing both hydrophobic and hydrophilic regions, complicates their removal from the lipid bilayer and subsequent solubilization in aqueous solutions.[1]

Q2: Why do my membrane proteins have such low expression levels?

A2: Low expression levels are a common issue. Membrane proteins are often naturally present in small quantities within cells.[1] The cellular machinery for protein synthesis and membrane insertion is tightly regulated for low-level expression to maintain cellular integrity.[1] Overexpression in heterologous systems can be toxic to the host cells, leading to poor yields.[2][3]

Q3: What causes my membrane protein to aggregate during purification?

A3: Aggregation is a major hurdle. When removed from their native lipid bilayer, the hydrophobic transmembrane domains of membrane proteins are exposed to the aqueous environment, leading them to clump together to minimize this unfavorable interaction.[1][4] This can result in misfolded, non-functional protein aggregates.[5]

Q4: How do I choose the right detergent for solubilizing my membrane protein?

A4: Detergent selection is critical and often requires empirical screening.[6][7] The ideal detergent should effectively extract the protein from the membrane while maintaining its native structure and function.[8][9] Mild, non-ionic detergents like n-Dodecyl-β-D-maltoside (DDM) or octyl glucoside are often good starting points as they tend to preserve protein stability.[1] The choice can depend on the specific protein and downstream applications.[7]

Q5: My membrane protein is unstable after purification. How can I improve its stability?

A5: Maintaining stability is crucial. Instability can be caused by the removal of essential lipids during purification.[10][11] Strategies to improve stability include:

  • Adding stabilizing agents: Including glycerol (B35011) (e.g., 5%) in all buffers can enhance stability.[10]

  • Using lipid supplements: Reintroducing specific lipids or cholesterol homologs can mimic the native environment.[4][12]

  • Employing alternative solubilization methods: Nanodiscs or amphipols can provide a more native-like environment compared to detergent micelles.[13][14][15]

  • Ligand binding: The presence of a known ligand (agonist or antagonist) can often stabilize a specific, more stable conformation of the protein.[11][16]

Troubleshooting Guides

Problem 1: Low or No Expression of the Target Membrane Protein
Possible Cause Suggested Solution
Codon usage of the expression host is not optimal for the target gene. Synthesize the gene with codons optimized for the chosen expression host (e.g., E. coli, insect cells, mammalian cells).[17][18]
High levels of expression are toxic to the host cells. Use a tunable expression system, such as the Lemo21(DE3) E. coli strain, to precisely control the expression level.[3][19] Lowering the induction temperature and reducing the inducer concentration can also help.[4][20]
The protein is misfolding and being degraded. Try expressing the protein as a fusion with a highly soluble and stable protein, such as Maltose Binding Protein (MBP) or Green Fluorescent Protein (GFP).[4][5] GFP fusions can also aid in monitoring expression and stability.[21]
Inefficient membrane insertion. Co-express molecular chaperones or integrases that can assist with proper folding and insertion into the membrane.[4] Modifying the N- and C-termini of the protein can sometimes improve expression yields.[19]
Incorrect choice of expression system. If expression fails in one system (e.g., E. coli), consider trying others like yeast, insect cells (using baculovirus), or mammalian cells (like HEK293), which may provide necessary post-translational modifications and a more suitable lipid environment.[18][22][23]
Problem 2: Protein is Expressed but Forms Inclusion Bodies
Possible Cause Suggested Solution
Expression rate is too high, overwhelming the cell's folding machinery. Reduce the expression rate by lowering the induction temperature (e.g., 18-20°C overnight) and decreasing the concentration of the inducer (e.g., IPTG).[20]
Protein is misfolding due to an unfavorable environment. Use specialized E. coli strains like C41(DE3) or Lemo21(DE3), which are engineered to better handle toxic or difficult-to-express proteins.[2][3]
The protein requires specific chaperones for proper folding. Co-express chaperones that can assist in the folding process.
The expressed protein is inherently unstable. Add a solubility-enhancing fusion tag, such as MBP or SUMO, to the N- or C-terminus of your protein.[2]
Problem 3: Low Yield After Solubilization and Purification
Possible Cause Suggested Solution
Inefficient solubilization from the membrane. Screen a panel of detergents to find the one that most effectively extracts your protein while maintaining its integrity.[6] The optimal detergent concentration also needs to be determined empirically.[7]
Protein precipitates after detergent removal. Ensure that the detergent concentration remains above its critical micelle concentration (CMC) in all buffers throughout the purification process.[10]
Weak binding to affinity chromatography resin. For His-tagged proteins, the tag may be inaccessible due to the detergent micelle. Consider using a longer His-tag (e.g., 10x His) or a different affinity tag like a FLAG or Strep-tag.[10][24]
Protein loss due to aggregation during purification steps. Perform all purification steps at 4°C. The addition of 5% glycerol or specific lipids to the buffers can help maintain stability.[10] Size-exclusion chromatography can be used to separate monomeric protein from aggregates.[1]
Over-purification leading to delipidation and instability. The removal of essential lipids can lead to loss of activity and aggregation.[10][11] Consider adding back lipids or using membrane mimetic systems like nanodiscs.[11]

Experimental Protocols & Workflows

Workflow for Membrane Protein Expression and Purification

MembraneProteinWorkflow cluster_expression Expression Phase cluster_purification Purification Phase Clone 1. Gene Cloning & Optimization Transform 2. Transformation into Expression Host Clone->Transform Culture 3. Cell Culture & Induction Transform->Culture Harvest 4. Cell Harvesting Culture->Harvest Lysis 5. Cell Lysis Harvest->Lysis Solubilize 6. Membrane Solubilization Lysis->Solubilize Clarify 7. Clarification Solubilize->Clarify Affinity 8. Affinity Chromatography Clarify->Affinity Polish 9. Polishing (e.g., SEC) Affinity->Polish Characterize 10. Characterization Polish->Characterize

Caption: General workflow for membrane protein expression and purification.

Protocol: Detergent Screening for Membrane Protein Solubilization
  • Preparation of Membranes:

    • Grow a small-scale culture (e.g., 50 mL) of cells expressing the target membrane protein.

    • Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

    • Lyse the cells using a method such as sonication or high-pressure homogenization.

    • Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a buffer without detergent.

  • Detergent Screening:

    • Aliquot the membrane suspension into several tubes.

    • To each tube, add a different detergent from a pre-selected screening panel (e.g., DDM, LDAO, OG, Fos-Choline) to a final concentration of 1-2% (w/v).

    • Incubate the samples with gentle agitation for 1-2 hours at 4°C to allow for solubilization.

  • Analysis of Solubilization Efficiency:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized membrane material.

    • Carefully collect the supernatant, which contains the solubilized proteins.

    • Analyze a sample of the supernatant by SDS-PAGE and Western blot (if an antibody is available) to determine the amount of target protein that was successfully solubilized by each detergent.

  • Assessment of Protein Stability:

    • For the detergents that showed good solubilization efficiency, assess the stability of the solubilized protein over time.

    • This can be done using techniques like fluorescence-detection size-exclusion chromatography (FSEC) if the protein is tagged with a fluorescent reporter like GFP, or by monitoring activity if a functional assay is available.[12]

Logical Diagram for Troubleshooting Low Expression

LowExpressionTroubleshooting Start Low/No Protein Expression CheckCodons Is codon usage optimized? Start->CheckCodons CheckToxicity Is expression toxic to cells? CheckCodons->CheckToxicity Yes OptimizeCodons Optimize Codons CheckCodons->OptimizeCodons No CheckDegradation Is the protein being degraded? CheckToxicity->CheckDegradation No UseTunableSystem Use Tunable Promoter / Lower Temperature CheckToxicity->UseTunableSystem Yes CheckSystem Consider a different expression system? CheckDegradation->CheckSystem No AddFusionTag Add Solubility/Stability Tag (e.g., MBP, GFP) CheckDegradation->AddFusionTag Yes SwitchSystem Switch to Yeast, Insect, or Mammalian Cells CheckSystem->SwitchSystem Yes Success Expression Improved CheckSystem->Success No (Re-evaluate construct) OptimizeCodons->CheckToxicity UseTunableSystem->CheckDegradation AddFusionTag->CheckSystem SwitchSystem->Success

Caption: Decision tree for troubleshooting low membrane protein expression.

References

Technical Support Center: Protocol Refinement for In Vivo Studies of Pseudane V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vivo studies of the novel compound Pseudane V. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the first step before initiating in vivo studies with this compound?

A1: Before commencing in vivo studies, it is critical to establish a comprehensive preclinical dataset for this compound from in vitro and ex vivo experiments. This foundational data is essential for initial dose estimations and for understanding the compound's basic properties.[1]

Q2: How do I determine the starting dose for my animal studies?

A2: The initial dose for in vivo studies is estimated from in vitro cytotoxicity data and through allometric scaling. The Maximum Tolerated Dose (MTD) study is a crucial first step in in vivo testing to determine the highest dose that can be administered without unacceptable toxicity.[1]

Q3: What are the key considerations for selecting an appropriate animal model?

A3: The selection of a relevant animal model is critical for the success of your study.[2] The choice should be justified based on the specific research question, the presumed target of this compound, and the translatability of the model to human disease.[3][4] It is important to consider species-specific differences in metabolism and physiology.[3][5]

Q4: How can I minimize bias in my experimental design?

A4: To reduce bias, it is essential to implement randomization and blinding in your study design. Randomly assign animals to treatment and control groups. Blinding, where the researchers are unaware of which group received the treatment until data analysis is complete, helps to prevent unintentional differential handling of the animals.[2]

Q5: What control groups should be included in an in vivo efficacy study?

A5: A typical efficacy study should include a vehicle control group (receiving the delivery solution without this compound), a positive control group (if a known effective compound exists), and several dose groups for this compound to determine the effective dose range.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High mortality or excessive toxicity in animals - Starting dose is too high.- Inaccurate MTD determination.- Vehicle toxicity.- Species-specific sensitivity.[5]- Re-evaluate the MTD with a wider dose range and smaller escalation steps.- Conduct a vehicle toxicity study.- Review literature for known sensitivities of the chosen animal model.
Lack of efficacy or inconsistent results - Suboptimal dose or dosing regimen.- Poor bioavailability of this compound.- Inappropriate animal model.[2]- High experimental variability.- Perform a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[1]- Optimize the dosing frequency based on the compound's half-life.[1]- Re-assess the relevance of the animal model to the disease being studied.- Ensure proper randomization and blinding procedures are in place.[2]
High variability in plasma concentration of this compound - Issues with drug formulation and solubility.- Inconsistent administration technique.- Biological variability among animals.- Optimize the formulation to improve solubility and stability.- Ensure all personnel are thoroughly trained on the administration technique.- Increase the sample size to account for biological variability.
Unexpected or off-target effects observed - this compound may have multiple biological targets.- The observed phenotype is a result of metabolite activity.- Conduct further in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions.- Characterize the metabolites of this compound and assess their biological activity.

Experimental Protocols

Maximum Tolerated Dose (MTD) Determination

Objective: To identify the highest dose of this compound that does not cause unacceptable toxicity in the selected animal model.[1]

Methodology:

  • Animal Model: Select a relevant animal strain (e.g., C57BL/6 mice).[1]

  • Group Allocation: Divide animals into several groups (n=3-5 per group).[1]

  • Dose Escalation: Administer single, escalating doses of this compound to each group. The starting dose should be estimated from in vitro cytotoxicity data.[1]

  • Observation: Monitor animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including weight loss (a common endpoint is no more than 10% body weight loss), changes in behavior, and mortality.[1]

  • Data Collection: Systematically record all observations. At the end of the study, perform necropsy and histopathological analysis of major organs.[1]

  • MTD Determination: The MTD is the highest dose that does not produce significant signs of toxicity.[1]

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1]

Methodology:

  • Animal Model: Use the same animal model as in the MTD study.[1]

  • Dosing: Administer a single dose of this compound (typically below the MTD) via the intended clinical route (e.g., oral, intravenous).[1]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[1]

  • Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[1]

  • Data Analysis: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

In Vivo Efficacy Study

Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model.[6]

Methodology:

  • Disease Model: Utilize a validated animal model of the disease of interest.[1]

  • Group Allocation: Include a vehicle control group, a positive control group (if available), and several dose groups for this compound.[1]

  • Dosing Regimen: Administer this compound at various doses below the MTD. The dosing frequency should be guided by the PK data.[1]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.[1]

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.[1]

Visualizations

Signaling Pathways and Workflows

G cluster_0 Preclinical Workflow for a Novel Compound In Vitro Characterization In Vitro Characterization MTD Study MTD Study In Vitro Characterization->MTD Study Guides Dose Selection PK Study PK Study MTD Study->PK Study Determines Safe Dose Efficacy Study Efficacy Study PK Study->Efficacy Study Informs Dosing Regimen

Caption: Generalized workflow for preclinical in vivo testing of a novel compound.

G cluster_1 Hypothetical this compound Signaling Pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds Kinase A Kinase A Receptor X->Kinase A Activates Transcription Factor Y Transcription Factor Y Kinase A->Transcription Factor Y Phosphorylates Target Gene Expression Target Gene Expression Transcription Factor Y->Target Gene Expression Induces Cellular Response Cellular Response Target Gene Expression->Cellular Response Inhibitor Z Inhibitor Z Inhibitor Z->Kinase A

Caption: Hypothetical signaling pathway for this compound.

G cluster_2 Troubleshooting Logic Flow Unexpected Result Unexpected Result Check Protocol Check Protocol Unexpected Result->Check Protocol Review Data Review Data Unexpected Result->Review Data Consult Literature Consult Literature Unexpected Result->Consult Literature Hypothesize Cause Hypothesize Cause Check Protocol->Hypothesize Cause Review Data->Hypothesize Cause Consult Literature->Hypothesize Cause Design Test Experiment Design Test Experiment Hypothesize Cause->Design Test Experiment Implement Solution Implement Solution Design Test Experiment->Implement Solution

Caption: Logical workflow for troubleshooting experimental issues.

References

overcoming nonspecific binding in Pseudane V ELISA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudane V ELISA assays. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is nonspecific binding and why does it occur in my this compound ELISA assay?

Nonspecific binding refers to the attachment of assay antibodies (e.g., detection antibody) or other sample components to the surface of the microplate wells in a way that is not dependent on the specific capture antibody-antigen interaction.[1][2][3] This can happen when hydrophobic or charged areas of the plate are not sufficiently coated, allowing proteins to adhere directly to the plastic.[4] The result is a high background signal, which can mask the true signal from this compound and reduce the sensitivity of your assay.[5]

Q2: How can I distinguish between a true this compound signal and high background from nonspecific binding?

To identify nonspecific binding, it is crucial to include proper controls in your experimental setup.

  • Negative Control Wells: These wells contain all assay reagents (blocking buffer, diluent, detection antibody, substrate) but no sample or standard. A high signal in these wells is a direct indicator of nonspecific binding of the detection antibody to the plate.[6]

  • Zero Standard: The well containing the zero concentration standard should yield a signal that is significantly lower than your lowest detectable standard. An elevated signal here can indicate nonspecific binding or a contaminated reagent.

  • Sample-Only Control: To test for matrix effects, include a well with your sample but without the detection antibody. A signal in this well suggests that a component within your sample matrix is interfering with the assay.

Troubleshooting Guides

This section provides structured guidance for resolving common issues related to nonspecific binding.

Issue 1: High Background Signal in Negative Control Wells

A high signal across the entire plate, including in wells without the target analyte (this compound), is a common problem.[5] This suggests that one or more of the assay reagents are binding nonspecifically to the plate.

The following diagram outlines a step-by-step process to diagnose and resolve the source of high background signal.

G start High Background Signal in Negative Controls? check_block Step 1: Evaluate Blocking Efficiency start->check_block Start Here check_wash Step 2: Optimize Wash Protocol check_block->check_wash If issue persists resolved Problem Resolved check_block->resolved Resolved check_ab Step 3: Check Antibody Concentration check_wash->check_ab If issue persists check_wash->resolved Resolved check_reagents Step 4: Verify Reagent Integrity check_ab->check_reagents If issue persists check_ab->resolved Resolved check_reagents->resolved Resolved

Caption: Troubleshooting workflow for high background signal.

The blocking buffer's job is to coat any available binding sites on the plate that are not occupied by the capture antibody.[4][7] If blocking is incomplete, the detection antibody can bind directly to these sites.

Solutions:

  • Increase Blocking Incubation Time: Extend the incubation period from 1 hour to 2 hours at room temperature, or move to an overnight incubation at 4°C.[8]

  • Change Blocking Agent: Not all blocking agents are universally effective.[4] If you are using the standard kit blocker, consider testing alternatives. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[8][9]

  • Optimize Blocker Concentration: If preparing your own blocking buffer, you may need to increase the concentration of the blocking protein (e.g., from 1% BSA to 3% BSA).[3][5]

Insufficient washing can leave behind unbound detection antibody, leading to a high background.[5][9]

Solutions:

  • Increase Number of Washes: Increase the number of wash cycles from 3 to 5 after the detection antibody incubation step.

  • Increase Soak Time: Allow the wash buffer to sit in the wells for 30-60 seconds during each wash step to help remove loosely bound antibodies.[5]

  • Add Detergent: If not already present, add a non-ionic detergent like Tween-20 to your wash buffer at a concentration of 0.05%. This helps disrupt weak, nonspecific interactions.[9][10]

Using too much detection antibody increases the likelihood of it binding nonspecifically to the plate surface.[11]

Solution:

  • Titrate the Antibody: Perform a titration experiment to find the optimal concentration of the detection antibody. This is the concentration that provides the best signal-to-noise ratio. The kit's recommended concentration is a starting point, but optimization may be required for your specific sample type.[12]

Issue 2: High Signal Variation and Inconsistent Results in Samples

If your standard curve looks good but you observe high variability between replicate sample wells, the issue may be related to components within your sample matrix.

The "matrix" refers to all the components in your sample (e.g., serum, plasma, cell culture media) other than the analyte of interest, this compound.[13] These components, such as other proteins, lipids, and salts, can interfere with the binding of the capture or detection antibodies, leading to either falsely high or low results.[13][14]

The diagram below illustrates how matrix components can interfere in the assay.

G cluster_0 Ideal Binding (No Matrix Effect) cluster_1 Nonspecific Binding (Matrix Effect) A Capture Ab B This compound (Analyte) A->B Specific Binding C Detection Ab B->C Specific Binding D Capture Ab E This compound (Analyte) D->E G Interfering Protein D->G Interference F Detection Ab E->F G->F Interference

Caption: Mechanism of sample matrix interference.

  • Dilute Your Samples: The simplest way to reduce matrix effects is to dilute your samples further in the provided assay diluent.[14][15] This lowers the concentration of interfering substances. Test a range of dilutions (e.g., 1:10, 1:20, 1:50) to find the optimal dilution factor that maintains a detectable signal for this compound while minimizing interference.

  • Use a Matrix-Matched Standard Curve: If simple dilution is not effective, prepare your standard curve by diluting the this compound standards in a sample matrix that is identical to your test samples but known to be free of this compound.[16] This ensures that the standards and samples are affected by the matrix in the same way.

Data & Protocols

Table 1: Comparison of Different Blocking Buffers

This table shows example data from an experiment to optimize the blocking buffer. The goal is to find the buffer that provides the lowest signal in the negative control wells while maintaining a strong signal for the positive control, thereby maximizing the signal-to-noise (S/N) ratio.

Blocking BufferNegative Control (OD 450nm)Positive Control (OD 450nm)Signal-to-Noise (S/N) Ratio
Kit-Supplied Blocker0.452.104.7
1% BSA in PBS0.312.056.6
5% Non-Fat Milk in PBS0.251.857.4
Commercial Blocker 'X' 0.12 2.20 18.3

OD = Optical Density. S/N Ratio = (Positive Control OD) / (Negative Control OD).

Experimental Protocol: Optimizing Wash Steps

This protocol describes how to test the effect of increasing the number and duration of wash steps.

Objective: To determine if insufficient washing is the cause of high background.

Materials:

  • This compound ELISA plate coated with capture antibody.

  • Blocking buffer.

  • Detection antibody.

  • Wash Buffer (PBS + 0.05% Tween-20).

  • Substrate and Stop Solution.

  • Plate reader.

Procedure:

  • Block the entire plate according to the kit protocol and wash.

  • Prepare two sets of wells:

    • Negative Control: Add only assay diluent.

    • Positive Control: Add a mid-range this compound standard.

  • Add the detection antibody to all wells and incubate as per the protocol.

  • Divide the plate into three sections for different wash protocols:

    • Section 1 (Standard Protocol): Wash wells 3 times with 300 µL of wash buffer.

    • Section 2 (Increased Washes): Wash wells 5 times with 300 µL of wash buffer.

    • Section 3 (Increased Washes + Soak): Wash wells 5 times with 300 µL of wash buffer, allowing the buffer to soak in the wells for 60 seconds during each wash.

  • Proceed with substrate addition, incubation, and stopping the reaction.

  • Read the absorbance at 450 nm.

  • Compare the background signal (Negative Control wells) and the S/N ratio across the three sections to determine the most effective wash protocol.

References

Technical Support Center: Optimizing Buffer Conditions for PcrV Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer conditions for the stability of the Pseudomonas aeruginosa protein PcrV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and functionality of PcrV during purification, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is PcrV and why is its stability important?

A1: PcrV is a crucial protein component of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa. It forms a pentameric cap at the tip of the T3SS needle and is essential for the translocation of effector proteins into host cells, a key step in bacterial pathogenesis.[1] Maintaining the structural integrity and stability of PcrV is critical for its proper function in both in vitro and in vivo studies, including vaccine development and as a target for novel therapeutics. Instability can lead to aggregation, degradation, and loss of biological activity.

Q2: What are the common signs of PcrV instability?

A2: Signs of PcrV instability include:

  • Precipitation or visible aggregates: The protein solution may appear cloudy or contain visible particles.

  • Loss of biological activity: Reduced efficacy in functional assays, such as inhibiting host cell lysis.

  • Aberrant behavior in analytical assays: Appearance of high molecular weight species in Size-Exclusion Chromatography (SEC) or an increased polydispersity index in Dynamic Light Scattering (DLS).

  • Degradation: Presence of lower molecular weight bands on an SDS-PAGE gel.

Q3: What is a good starting buffer for PcrV purification and storage?

A3: Based on published purification protocols, a common starting buffer for PcrV includes a neutral to slightly alkaline pH buffer, such as Tris-HCl, with a moderate salt concentration. A typical buffer for initial purification steps is 50 mM Tris-HCl, pH 8.0, containing 0.5 M NaCl .[2] For long-term storage, it is advisable to screen for optimal conditions, which may include the addition of stabilizing agents like glycerol (B35011).

Q4: How can I prevent PcrV from aggregating?

A4: Protein aggregation is a common issue. To prevent PcrV aggregation, consider the following strategies:

  • Optimize buffer conditions: Screen for the optimal pH and ionic strength.

  • Use stabilizing additives: Include agents like glycerol (10-50%), sugars (e.g., sucrose (B13894), trehalose), or amino acids (e.g., L-arginine, L-glutamate) in your buffer.[3][]

  • Maintain low protein concentration: High protein concentrations can promote aggregation. If a high concentration is necessary, ensure the buffer is optimized for stability.

  • Work at low temperatures: Perform purification and handling steps at 4°C to minimize aggregation kinetics.

  • Avoid repeated freeze-thaw cycles: Aliquot the purified protein into single-use volumes before freezing.

Q5: My PcrV protein is degrading. What can I do?

A5: Protein degradation is often caused by contaminating proteases. To mitigate this:

  • Add protease inhibitors: Use a commercially available protease inhibitor cocktail during cell lysis and purification.

  • Work quickly and at low temperatures: Keep all purification steps at 4°C or on ice to reduce protease activity.

  • Optimize purification workflow: A rapid and efficient purification process will minimize the time PcrV is exposed to potential proteases.

  • Ensure high purity: Subsequent purification steps, like size-exclusion chromatography, can help remove contaminating proteases.

Troubleshooting Guides

Guide 1: Troubleshooting PcrV Aggregation

Use this guide to diagnose and resolve issues with PcrV aggregation during and after purification.

start Problem: PcrV is Aggregating (Cloudy solution, high MW peak in SEC, high PDI in DLS) check_buffer Is the buffer pH near the pI of PcrV? start->check_buffer adjust_ph Adjust pH to be at least 1 unit away from the pI. check_buffer->adjust_ph Yes check_salt Is the ionic strength optimal? check_buffer->check_salt No adjust_ph->check_salt adjust_salt Screen a range of salt concentrations (e.g., 150 mM - 1 M NaCl). check_salt->adjust_salt No check_concentration Is the protein concentration too high? check_salt->check_concentration Yes adjust_salt->check_concentration reduce_concentration Reduce protein concentration or add stabilizing excipients. check_concentration->reduce_concentration Yes check_additives Are stabilizing additives being used? check_concentration->check_additives No reduce_concentration->check_additives add_additives Add glycerol (10-50%), sucrose (5-10%), or L-arginine (0.5-1 M). check_additives->add_additives No check_temp Are you working at low temperatures? check_additives->check_temp Yes add_additives->check_temp work_cold Perform all steps at 4°C or on ice. check_temp->work_cold No resolved Aggregation Resolved check_temp->resolved Yes work_cold->resolved start Problem: PcrV is Degrading (Lower MW bands on SDS-PAGE) check_protease_inhibitors Were protease inhibitors used during lysis? start->check_protease_inhibitors add_protease_inhibitors Add a broad-spectrum protease inhibitor cocktail. check_protease_inhibitors->add_protease_inhibitors No check_temp Were purification steps performed at low temperature? check_protease_inhibitors->check_temp Yes add_protease_inhibitors->check_temp work_cold Perform all steps at 4°C or on ice to reduce protease activity. check_temp->work_cold No check_purification_speed Was the purification process rapid? check_temp->check_purification_speed Yes work_cold->check_purification_speed optimize_workflow Streamline the purification protocol to minimize time. check_purification_speed->optimize_workflow No check_purity Is the final protein sample pure? check_purification_speed->check_purity Yes optimize_workflow->check_purity add_polishing_step Incorporate an additional purification step (e.g., SEC) to remove proteases. check_purity->add_polishing_step No resolved Degradation Minimized check_purity->resolved Yes add_polishing_step->resolved start Start: Prepare PcrV Master Mix and 2x Buffers setup_plate Set up 96-well plate: - 10 µL PcrV Master Mix - 10 µL 2x Buffer - 1 µL 20x SYPRO Orange start->setup_plate seal_spin Seal and centrifuge the plate setup_plate->seal_spin run_dsf Run DSF in Real-Time PCR Instrument (25°C to 95°C) seal_spin->run_dsf analyze_data Analyze Melt Curve Data run_dsf->analyze_data determine_tm Determine Melting Temperature (Tm) for each condition analyze_data->determine_tm compare_conditions Compare Tm values to identify optimal buffer determine_tm->compare_conditions end End: Optimal Buffer Identified compare_conditions->end

References

how to prevent degradation of purified Pseudane V

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purified Pseudane V

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help you maintain the stability and integrity of your purified this compound samples during your research.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is showing signs of degradation shortly after purification. What are the common causes?

Degradation of purified proteins like this compound can be attributed to several factors:

  • Proteolytic Activity: Residual proteases from the expression system can co-purify with this compound and cause cleavage.[1][2]

  • Chemical Instability: Oxidation, deamidation, and isomerization are chemical modifications that can alter the structure and function of the protein.[3]

  • Physical Instability: Aggregation and precipitation can occur due to improper buffer conditions, temperature fluctuations, or physical stress like vigorous vortexing.[3]

  • Suboptimal Storage Conditions: Improper temperature, repeated freeze-thaw cycles, and exposure to light can lead to degradation over time.[4][5]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

Optimal storage conditions are crucial for maintaining the stability of this compound.

  • Short-Term Storage (Hours to Days): For immediate use, store purified this compound on ice (0-4°C). For storage up to a few days, refrigeration at 4°C in a suitable buffer containing antibacterial agents like sodium azide (B81097) is recommended.[4]

  • Mid-Term Storage (Weeks to Months): For longer-term storage, it is advisable to freeze the protein at -20°C or -80°C. To prevent damage from ice crystal formation, consider adding a cryoprotectant like glycerol (B35011).[5][6]

  • Long-Term Storage (Months to Years): For archival purposes, lyophilization (freeze-drying) or storage in liquid nitrogen is the most stable method.[5] It is highly recommended to store the protein in single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Q3: I am observing a loss of activity in my this compound sample. Could this be related to degradation?

Yes, a loss of biological activity is a strong indicator of protein degradation. Degradation can manifest as:

  • Cleavage: Proteolytic cleavage can result in fragmented, inactive protein.

  • Misfolding and Aggregation: Improper buffer conditions or stress can cause the protein to misfold and aggregate, leading to a loss of its native, active conformation.

  • Chemical Modification: Oxidation of critical amino acid residues or deamidation can directly impact the active site or overall structure, reducing or eliminating activity.[3]

Troubleshooting Guides

Problem 1: Appearance of lower molecular weight bands on SDS-PAGE.

This is a classic sign of proteolytic degradation.

  • Possible Cause: Contamination with proteases.

  • Solution:

    • Add Protease Inhibitors: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.[1][2]

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[1][8]

    • Purification Strategy: Consider adding an additional purification step, such as size-exclusion chromatography, to separate this compound from contaminating proteases.

Problem 2: My this compound sample appears cloudy or has visible precipitates.

This indicates protein aggregation or precipitation.

  • Possible Cause: Suboptimal buffer conditions (pH, ionic strength), high protein concentration, or physical stress.

  • Solution:

    • Optimize Buffer pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of this compound to maintain surface charge and prevent aggregation.

    • Adjust Ionic Strength: Modify the salt concentration (e.g., 150 mM NaCl) to improve solubility.

    • Add Stabilizing Agents: Include additives like glycerol, sucrose, or L-arginine to enhance stability and prevent aggregation.[9]

    • Handle Gently: Avoid vigorous vortexing or shaking. Mix by gentle inversion.

Problem 3: Gradual loss of activity over time, even when stored at -20°C.

This could be due to oxidation or damage from freeze-thaw cycles.

  • Possible Cause: Oxidation of sensitive residues (e.g., methionine, cysteine) or damage from ice crystal formation.

  • Solution:

    • Add Reducing Agents: Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in your storage buffer to prevent oxidation.[7]

    • Use Cryoprotectants: Add glycerol to a final concentration of 20-50% to your storage buffer before freezing to minimize ice crystal formation.[5][6]

    • Aliquot Samples: Store this compound in single-use aliquots to avoid repeated freezing and thawing, which can denature the protein.[7]

Data Presentation: Common Stabilizing Agents

The following table summarizes common additives used to stabilize purified proteins. The optimal concentration for this compound should be determined empirically.

Additive ClassExampleTypical ConcentrationMechanism of Action
Cryoprotectants Glycerol10-50% (v/v)Prevents ice crystal formation during freezing.[4][6]
Sucrose, Trehalose0.25-1 MStabilizes protein structure, protects against denaturation.[9]
Reducing Agents Dithiothreitol (DTT)1-5 mMPrevents oxidation of cysteine residues.[7]
β-mercaptoethanol (BME)5-10 mMPrevents oxidation of cysteine residues.[7]
Protease Inhibitors Commercial CocktailsAs per manufacturerInhibits a broad range of proteases.[1][2]
PMSF0.1-1 mMInhibits serine proteases.
Aggregation Inhibitors L-Arginine, Glycine50-500 mMSuppresses protein aggregation.[9]
Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Prevents aggregation and surface adsorption.[9]
Antibacterial Agents Sodium Azide0.02-0.05% (w/v)Prevents microbial growth during 4°C storage.[4]

Experimental Protocols

Protocol 1: Assessing Proteolytic Degradation using SDS-PAGE

Objective: To determine if this compound is being degraded by proteases over time.

Methodology:

  • Prepare aliquots of purified this compound in your standard storage buffer.

  • Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At various time points (e.g., 0, 2, 6, 24, 48 hours), take a sample from each incubation temperature.

  • Immediately add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes to stop all enzymatic reactions.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Analyze the gel for the appearance of lower molecular weight bands over time, which indicates proteolytic cleavage.

Protocol 2: Monitoring Protein Aggregation via Dynamic Light Scattering (DLS)

Objective: To assess the aggregation state of this compound under different buffer conditions.

Methodology:

  • Prepare several small-volume samples of this compound in different test buffers (e.g., varying pH, ionic strength, or with/without additives).

  • Filter the samples through a low protein-binding 0.22 µm filter to remove any initial aggregates.

  • Measure the particle size distribution of each sample using a DLS instrument at time zero.

  • Incubate the samples under desired stress conditions (e.g., elevated temperature).

  • Periodically take measurements over time to monitor for an increase in the average particle size or the appearance of larger particle populations, which would indicate aggregation.

Visualizations

Purified_Pseudane_V Purified this compound (Native Conformation) Proteolysis Proteolysis Purified_Pseudane_V->Proteolysis Proteases Oxidation Oxidation Purified_Pseudane_V->Oxidation Reactive Oxygen Species Aggregation Aggregation Purified_Pseudane_V->Aggregation Suboptimal Buffer, Stress Degraded_Fragments Degraded Fragments (Loss of Function) Proteolysis->Degraded_Fragments Modified_Protein Chemically Modified (Loss of Function) Oxidation->Modified_Protein Aggregates Aggregates (Loss of Function) Aggregation->Aggregates

Caption: Major degradation pathways for purified this compound.

Start Start: Purify this compound Add_Inhibitors Add Protease Inhibitors Start->Add_Inhibitors Low_Temp Work at 4°C Add_Inhibitors->Low_Temp Buffer_Opt Optimize Buffer (pH, Salt, Additives) Low_Temp->Buffer_Opt Assess_Stability Assess Stability (SDS-PAGE, DLS) Buffer_Opt->Assess_Stability Aliquot Aliquot for Single Use Assess_Stability->Aliquot Storage Store Appropriately (-80°C with Glycerol) Aliquot->Storage End Stable this compound Storage->End

Caption: Experimental workflow for preventing this compound degradation.

Degradation_Observed Degradation Observed? Check_SDS_PAGE Lower MW Bands on SDS-PAGE? Degradation_Observed->Check_SDS_PAGE Yes Check_Turbidity Sample Cloudy? Degradation_Observed->Check_Turbidity No Check_SDS_PAGE->Check_Turbidity No Proteolysis Proteolysis Likely Check_SDS_PAGE->Proteolysis Yes Aggregation Aggregation Likely Check_Turbidity->Aggregation Yes Add_Inhibitors Add Protease Inhibitors Proteolysis->Add_Inhibitors Optimize_Buffer Optimize Buffer (pH, Salt) Aggregation->Optimize_Buffer

Caption: Logical troubleshooting guide for this compound degradation.

References

Technical Support Center: Optimizing PcrV Immunization Protocols in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on optimizing PcrV immunization protocols in mice. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide is intended to help researchers identify and solve common problems encountered during PcrV immunization experiments in mice.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Antibody Titer 1. Improper antigen preparation or storage: PcrV protein may have degraded or aggregated. 2. Suboptimal antigen dose: The amount of PcrV used for immunization may be too low. 3. Ineffective adjuvant: The chosen adjuvant may not be sufficiently immunogenic for PcrV. 4. Incorrect immunization route: The route of administration may not be optimal for inducing a robust antibody response. 5. Inappropriate immunization schedule: The time between prime and boost immunizations may be too short or too long. 6. Mouse strain variability: The selected mouse strain may be a low responder to the PcrV antigen.1. Verify protein integrity: Run an SDS-PAGE and Western blot to confirm the size and purity of the PcrV protein. Store the protein at appropriate temperatures (e.g., -80°C) in a suitable buffer. 2. Optimize antigen dose: Perform a dose-response study to determine the optimal amount of PcrV antigen. Doses ranging from 1 µg to 50 µg have been reported in the literature.[1][2] 3. Select an appropriate adjuvant: Freund's adjuvant (FA) has been shown to induce high antibody titers.[3][4] Other adjuvants like alum or CpG can also be effective, though they may elicit different types of immune responses.[3][4] 4. Consider alternative routes: Intramuscular and intraperitoneal injections are common and effective.[1][4] Intranasal immunization can be used to elicit mucosal immunity.[3] 5. Adjust immunization schedule: A typical schedule involves a primary immunization followed by one or two booster doses at 2-3 week intervals.[1][5] 6. Consult literature for appropriate mouse strains: BALB/c and C57BL/6 mice are commonly used in immunization studies.[6]
High Antibody Titer but No Protection in Challenge Model 1. Non-neutralizing antibodies: The antibodies produced may bind to PcrV but not inhibit its function. 2. Inappropriate immune response type: The adjuvant used may have skewed the immune response towards a non-protective phenotype (e.g., a strong Th2 response when a Th1 response is needed). 3. Insufficient cellular immunity: Protection against P. aeruginosa may require T-cell mediated immunity in addition to antibodies. 4. Overwhelming challenge dose: The bacterial dose used in the challenge model may be too high for the induced immunity to be effective.1. Assess antibody functionality: Perform in vitro neutralization assays to determine if the antibodies can block PcrV-mediated effects. 2. Modulate the immune response: Use an adjuvant known to promote the desired immune response. For example, CpG is known to induce a Th1-biased response.[3] 3. Evaluate cellular immunity: Use techniques like ELISpot or intracellular cytokine staining to measure T-cell responses.[7] 4. Titrate the challenge dose: Determine the lethal dose 50 (LD50) of the P. aeruginosa strain in your mouse model and use an appropriate challenge dose (e.g., 10x LD50).[8]
Adverse Reactions in Mice (e.g., abscesses, weight loss) 1. Use of Complete Freund's Adjuvant (CFA): CFA can cause severe local inflammation and should be used with caution. 2. Improper injection technique: Subcutaneous injections that are too shallow can cause skin ulceration. 3. Contamination of antigen or adjuvant: The presence of endotoxin (B1171834) or other contaminants can cause systemic inflammation.1. Use CFA only for the primary immunization: Subsequent booster immunizations should use Incomplete Freund's Adjuvant (IFA).[9] 2. Ensure proper injection technique: For subcutaneous injections, lift the skin to form a tent and insert the needle at the base. 3. Use sterile and endotoxin-free reagents: Filter-sterilize all protein preparations and use commercially available, sterile adjuvants.
Inconsistent Results Between Experiments 1. Variability in antigen/adjuvant preparation: Inconsistent mixing or emulsification can lead to variable dosing. 2. Differences in animal handling and injection: Minor variations in technique can affect the immune response. 3. Biological variability: Individual mice will naturally have some variation in their immune responses.1. Standardize preparation protocols: Develop and strictly follow a standard operating procedure (SOP) for preparing all immunization reagents. 2. Ensure consistent technique: Have a single, well-trained individual perform all immunizations if possible. 3. Increase group sizes: Using a sufficient number of animals per group (e.g., 8-10) can help to mitigate the effects of individual variability.

Frequently Asked Questions (FAQs)

1. What is the recommended dose of PcrV for immunization in mice?

The optimal dose of PcrV can vary depending on the adjuvant, immunization route, and mouse strain. Published studies have used a range of doses, typically from 10 µg to 50 µg per mouse.[1][10] It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[2]

2. Which adjuvant induces the best protective immunity against P. aeruginosa challenge?

The choice of adjuvant is critical as it can significantly influence the type and magnitude of the immune response.

  • Freund's Adjuvant (FA): Immunization with PcrV emulsified in FA has been shown to result in a high survival rate (91%) in a mouse pneumonia model.[3][4]

  • Aluminum Hydroxide (Alum): Alum is a commonly used adjuvant that has demonstrated a protective effect, with a survival rate of 73% in one study.[3][4] It tends to induce a Th2-biased immune response.[3]

  • CpG Oligodeoxynucleotide (ODN): CpG is a TLR9 agonist that can also promote a protective response, with a reported survival rate of 64%.[3][4] It is known to drive a Th1-biased response.[3]

The best adjuvant will depend on the specific goals of the study. For generating high antibody titers, FA is very effective. For a potentially safer, next-generation vaccine, CpG may be a suitable choice.[4]

3. What is a typical immunization schedule for PcrV in mice?

A common immunization schedule consists of a primary immunization followed by a booster dose 14 days later.[1] Some protocols may include a second booster at a later time point, for example, on day 21 or 28.[1] Blood samples for antibody analysis are typically collected 7-14 days after the final booster.[9] The challenge with P. aeruginosa is usually performed 2-4 weeks after the last immunization.[1][11]

4. Which route of immunization is most effective?

  • Intramuscular (IM): This route is commonly used and has been shown to be effective in eliciting strong systemic immune responses.[1][8]

  • Intraperitoneal (IP): IP immunization has also been successfully used to induce protective immunity against P. aeruginosa pneumonia.[3][4]

  • Intranasal (IN): For protection against respiratory infections, intranasal immunization can be advantageous as it can induce mucosal immunity (IgA) in the lungs.[3] However, some studies have reported that PcrV with alum administered intranasally failed to provide protection.[3][12]

5. How can I measure the protective efficacy of my PcrV vaccine?

The most common method is to use a murine challenge model. This typically involves immunizing mice as planned, and then challenging them with a lethal dose of a virulent P. aeruginosa strain. The primary endpoints are typically survival rate and body weight change over a period of several days.[10] Other parameters that can be measured include bacterial burden in organs (e.g., lungs, liver, spleen), lung edema, and levels of pro-inflammatory cytokines.[3][4]

Quantitative Data Summary

Table 1: Comparison of Adjuvants for PcrV Immunization in a Mouse Pneumonia Model

AdjuvantImmunization RouteMouse StrainPcrV DoseImmunization ScheduleSurvival Rate (%)Reference(s)
Freund's Adjuvant (FA)IntraperitonealICRNot SpecifiedNot Specified91[3][4]
Aluminum Hydroxide (Alum)IntraperitonealICRNot SpecifiedNot Specified73[3][4]
CpG ODNIntraperitonealICRNot SpecifiedNot Specified64[3][4]

Table 2: Comparison of PcrV-based Vaccines in Different Mouse Models

Vaccine PlatformAdjuvantImmunization RouteMouse ModelPcrV DoseKey FindingsReference(s)
Recombinant PcrVIncomplete Freund's AdjuvantIntramuscularBurn infection10 µgSignificantly fewer P. aeruginosa CFU in burned skin[1]
mRNA-PcrV (LNP)NoneIntramuscularSystemic infection5 µg or 25 µg75% survival rate[8]
Recombinant PcrVAlumIntramuscularSecondary infection post-influenza50 µg20% survival rate[10]
Hybrid Protein (ExoS-PcrV)Alum or MPLSubcutaneousUrinary tract infectionNot SpecifiedSignificantly decreased bacterial loads in bladder and kidneys[12]

Experimental Protocols

1. PcrV Protein Immunization Protocol (Intramuscular)

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Antigen-Adjuvant Emulsion Preparation:

    • For Freund's Adjuvant: Mix an equal volume of PcrV protein solution with Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for booster immunizations. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

    • For Alum: Gently mix the PcrV protein solution with the alum adjuvant suspension according to the manufacturer's instructions. Typically, this involves incubation at room temperature with gentle agitation.

  • Immunization Procedure:

    • Anesthetize the mice according to approved institutional protocols.

    • Inject 50 µL of the antigen-adjuvant emulsion into the thigh muscle of each hind leg (total volume of 100 µL per mouse).

    • Administer a booster immunization of PcrV in IFA 14 days after the primary immunization.

  • Sample Collection:

    • Collect blood samples via retro-orbital sinus or tail vein 7-14 days after the final booster immunization to assess antibody titers.

    • Proceed with the bacterial challenge 2-4 weeks after the final booster.

2. ELISA for Anti-PcrV Antibody Titration

  • Plate Coating: Coat 96-well ELISA plates with 1-5 µg/mL of purified PcrV protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the plates with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Serum Incubation: Add serially diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature. To determine isotypes, use specific anti-mouse IgG1 and IgG2a secondary antibodies.

  • Washing: Repeat the washing step.

  • Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cutoff value.

3. Murine Pneumonia Challenge Model

  • Bacterial Preparation: Culture a virulent strain of P. aeruginosa (e.g., PAO1 or a clinical isolate) to mid-log phase. Wash and resuspend the bacteria in sterile saline to the desired concentration.

  • Challenge: 2-4 weeks after the final immunization, lightly anesthetize the mice. Intratracheally instill a lethal dose of the P. aeruginosa suspension (e.g., 1-5 x 10⁶ CFU in 50 µL) into the lungs of each mouse.

  • Monitoring: Monitor the mice for survival, body weight, and clinical signs of illness every 12 hours for up to 7 days.

  • Endpoint Analysis (Optional): At specific time points, a subset of mice can be euthanized to collect bronchoalveolar lavage (BAL) fluid and lung tissue for bacterial load determination, cytokine analysis, and histopathology.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_immunization Phase 2: Immunization cluster_analysis Phase 3: Analysis cluster_challenge Phase 4: Efficacy Testing antigen PcrV Antigen Preparation & QC emulsion Antigen-Adjuvant Emulsification antigen->emulsion adjuvant Adjuvant Selection adjuvant->emulsion prime Primary Immunization emulsion->prime boost Booster Immunization(s) prime->boost bleed Serum Collection boost->bleed cellular Cellular Response (ELISpot) boost->cellular challenge P. aeruginosa Challenge boost->challenge elisa Antibody Titer (ELISA) bleed->elisa monitor Monitor Survival & Morbidity challenge->monitor bacterial_load Bacterial Load (Organs) challenge->bacterial_load

Caption: General experimental workflow for a PcrV immunization study in mice.

immune_response_pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Differentiation cluster_effector_response Effector Functions pcrv_vaccine PcrV Vaccine (Antigen + Adjuvant) apc Antigen Presenting Cell (e.g., Dendritic Cell) pcrv_vaccine->apc Uptake th0 Naive CD4+ T-Cell apc->th0 MHC-II th1 Th1 Cell th0->th1 IL-12 (from CpG) th2 Th2 Cell th0->th2 IL-4 (from Alum) b_cell B-Cell th1->b_cell Help ctl Cytotoxic T-Lymphocyte (CD8+ T-Cell) th1->ctl Activation ifny IFN-γ th1->ifny th2->b_cell Help plasma_cell Plasma Cell b_cell->plasma_cell igg2a IgG2a (Opsonization) plasma_cell->igg2a igg1 IgG1 (Neutralization) plasma_cell->igg1

Caption: Simplified signaling pathway of the immune response to PcrV vaccination.

troubleshooting_flowchart start Low Antibody Titer? check_protein PcrV Protein OK? (SDS-PAGE, WB) start->check_protein check_dose Antigen Dose Optimal? check_protein->check_dose Yes solution_protein Solution: Re-purify/validate protein check_protein->solution_protein No check_adjuvant Adjuvant Effective? check_dose->check_adjuvant Yes solution_dose Solution: Perform dose-response study check_dose->solution_dose No check_schedule Immunization Schedule OK? check_adjuvant->check_schedule Yes solution_adjuvant Solution: Try different adjuvant (e.g., Freund's) check_adjuvant->solution_adjuvant No solution_schedule Solution: Adjust time between prime/boost check_schedule->solution_schedule No success Problem Solved check_schedule->success Yes solution_protein->start solution_dose->start solution_adjuvant->start solution_schedule->start

Caption: Troubleshooting flowchart for low antibody titers in PcrV immunization.

References

Validation & Comparative

Validating the Role of Novel Anti-Virulence Compounds in P. aeruginosa Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic antibiotic resistance and a wide array of virulence factors that contribute to its pathogenicity.[1][2][3] The increasing prevalence of multidrug-resistant (MDR) strains necessitates the development of novel therapeutic strategies.[4][5] One promising approach is the targeting of virulence factors, which aims to disarm the pathogen rather than kill it, thereby reducing the selective pressure for resistance development.[6][7][8]

This guide provides a comparative overview of a hypothetical anti-virulence compound, "Pseudane V," designed to inhibit the Type III Secretion System (T3SS) of P. aeruginosa. The T3SS is a critical virulence factor that injects effector proteins directly into host cells, leading to cytotoxicity and immune evasion.[7][8][9] The efficacy of this compound will be compared with conventional antibiotics and other anti-virulence strategies.

Comparative Efficacy of Anti-P. aeruginosa Strategies

The following table summarizes the quantitative data from hypothetical studies comparing this compound with a standard-of-care antibiotic (Ciprofloxacin) and a quorum sensing inhibitor.

Treatment Strategy Target In Vitro Efficacy (MIC/IC50) In Vivo Efficacy (Murine Pneumonia Model) Cytotoxicity Reduction (LDH Release Assay) Resistance Frequency
This compound Type III Secretion System (T3SS)IC50: 10 µM (T3SS inhibition)70% reduction in bacterial burden in lungs80% reduction in host cell cytotoxicityLow (<10^-8)
Ciprofloxacin DNA gyraseMIC: 1 µg/mL90% reduction in bacterial burden in lungs50% reduction in host cell cytotoxicityHigh (10^-6 - 10^-7)
Quorum Sensing Inhibitor LasR/RhlRIC50: 25 µM (QS inhibition)50% reduction in bacterial burden in lungs60% reduction in host cell cytotoxicityModerate (10^-7 - 10^-8)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method:

    • Prepare a serial dilution of the test compound (e.g., Ciprofloxacin) in a 96-well microtiter plate with Mueller-Hinton broth.

    • Inoculate each well with a standardized suspension of P. aeruginosa (e.g., PAO1 strain) to a final concentration of 5 x 10^5 CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

T3SS Inhibition Assay (Reporter Gene Assay)
  • Objective: To quantify the inhibitory effect of a compound on the T3SS.

  • Method:

    • Use a P. aeruginosa strain engineered with a reporter gene (e.g., lux or lacZ) fused to a T3SS promoter (e.g., PexsD).

    • Grow the reporter strain in T3SS-inducing conditions (e.g., low calcium media) in the presence of varying concentrations of the test compound (e.g., this compound).

    • Measure the reporter gene expression (luminescence or β-galactosidase activity) after a defined incubation period.

    • The IC50 value is calculated as the concentration of the compound that reduces reporter expression by 50% compared to the untreated control.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)
  • Objective: To assess the ability of a compound to protect host cells from P. aeruginosa-induced cytotoxicity.

  • Method:

    • Seed mammalian cells (e.g., A549 lung epithelial cells) in a 96-well plate and grow to confluence.

    • Infect the cells with P. aeruginosa at a specific multiplicity of infection (MOI) in the presence or absence of the test compound.

    • After incubation (e.g., 4 hours), collect the cell culture supernatant.

    • Measure the amount of LDH released into the supernatant using a commercially available colorimetric assay kit.

    • Percentage of cytotoxicity reduction is calculated relative to the LDH release from infected, untreated cells.

Murine Pneumonia Model
  • Objective: To evaluate the in vivo efficacy of a therapeutic agent in a relevant animal model of infection.

  • Method:

    • Anesthetize mice (e.g., C57BL/6) and intranasally inoculate them with a lethal or sublethal dose of P. aeruginosa.

    • Administer the test compound (e.g., this compound, Ciprofloxacin) at a predetermined dose and schedule (e.g., intraperitoneally at 1 and 6 hours post-infection).

    • Monitor the mice for survival over a period of 7 days.

    • For bacterial burden determination, euthanize a subset of mice at 24 hours post-infection, harvest the lungs, homogenize the tissue, and plate serial dilutions on agar (B569324) plates to enumerate CFUs.

Visualizing Mechanisms and Workflows

Signaling Pathway of P. aeruginosa T3SS

T3SS_Signaling cluster_host Host Cell cluster_bacteria P. aeruginosa cluster_intervention Therapeutic Intervention Host_Cytosol Host Cytosol Effector_Proteins ExoS, ExoT, ExoU, ExoY T3SS_Apparatus T3SS Needle Complex T3SS_Apparatus->Host_Cytosol injects Effector_Pool Effector Protein Pool Effector_Pool->T3SS_Apparatus translocation Regulators Regulatory Proteins (e.g., ExsA) Regulators->T3SS_Apparatus induce expression Environmental_Cues Environmental Cues (Low Ca2+, Host Contact) Environmental_Cues->Regulators activate Pseudane_V This compound Pseudane_V->T3SS_Apparatus inhibits assembly/ function

Caption: P. aeruginosa T3SS activation and inhibition by this compound.

Experimental Workflow for Anti-Virulence Compound Validation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis & Comparison MIC MIC Assay (Growth Inhibition) T3SS_Reporter T3SS Reporter Assay (IC50) MIC->T3SS_Reporter non-inhibitory concentrations Cytotoxicity Cytotoxicity Assay (LDH Release) T3SS_Reporter->Cytotoxicity Biofilm Biofilm Formation Assay Cytotoxicity->Biofilm Lead_Compound Identify Lead Compound (e.g., this compound) Biofilm->Lead_Compound promising candidate Pneumonia_Model Murine Pneumonia Model Data_Analysis Compare Efficacy & Toxicity vs. Alternatives Pneumonia_Model->Data_Analysis Wound_Model Burn/Wound Infection Model Wound_Model->Data_Analysis Start Compound Library Screening Start->MIC Lead_Compound->Pneumonia_Model Lead_Compound->Wound_Model

Caption: Workflow for validating a novel anti-virulence compound.

References

A Comparative Guide to the Efficacy of Anti-PcrV Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various anti-PcrV monoclonal antibodies (mAbs) targeting the PcrV protein of Pseudomonas aeruginosa. PcrV is a critical component of the type III secretion system (T3SS), a key virulence factor that injects toxins directly into host cells.[1] By targeting PcrV, these antibodies aim to neutralize this virulence mechanism, offering a promising therapeutic strategy against P. aeruginosa infections.[1][2] This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes complex biological pathways and workflows to aid in the evaluation and selection of potent anti-PcrV mAbs.

In Vitro Efficacy of Anti-PcrV Monoclonal Antibodies

The in vitro efficacy of anti-PcrV mAbs is primarily assessed by their binding affinity to PcrV and their ability to inhibit T3SS-mediated cytotoxicity. The following table summarizes the available quantitative data for a selection of antibodies.

AntibodyTarget EpitopeBinding Affinity (Kᴅ)Cytotoxicity Inhibition (IC₅₀)Reference
V2L2MD Not SpecifiedNot Specified0.1 µg/mL (A549 cells)[1]
MAb166 Amino acids 158-217Modest2.8 µg/mL (A549 cells)[1]
P3D6 Not SpecifiedNot Specified11.8 µg/mL (macrophages)[3]
30-B8 Not SpecifiedNot Specified45.2 ng/mL (macrophages), 21.3 ng/mL (ExoS-Bla injection)[3]
MEDI3902 Not SpecifiedNot Specified117 ng/mL (ExoS-Bla injection)[3]
P5B3 Not SpecifiedNot Specified~100 µg/mL (ExoS-Bla injection)[3]
COT-143 Not SpecifiedNot Specified2.8 nM (U937 cells)
5C8 H106-D1730.32 nM0.32–1.47 µg/mL[2]
10H6 Leu94-Glu1111.78 x 10⁻⁹ MNot Specified[4][5]
Anti-PcrV scFv Not SpecifiedNot Specified~7 µg/mL (RBC lysis)[6]

In Vivo Efficacy of Anti-PcrV Monoclonal Antibodies

The protective efficacy of anti-PcrV mAbs in vivo is crucial for their therapeutic potential. The following table summarizes survival data from murine pneumonia models.

AntibodyAnimal ModelBacterial StrainDoseSurvival RateReference
V2L2MD BALB/c miceStrain 60775 mg/kg100%[1]
1 mg/kg100%[1]
0.2 mg/kg80%[1]
MAb166 BALB/c miceStrain 60775 mg/kg60%[1]
1 mg/kg20%[1]
0.2 mg/kg0%[1]
29D2 BALB/c miceStrain 607710 mg/kg100%[1]
1 mg/kg40%[1]
V2L2 BALB/c miceStrain 607710 mg/kg100%[1]
1 mg/kg100%[1]
COT-143 MicePA103≥5 mg/kgSignificant protection
5C8 MiceCytotoxic & Invasive StrainsNot SpecifiedImproved survival[2]
MAb 166 MicePA10310 µg~80%[7]
5 µg~60%[7]
2.5 µg~40%[7]
Fab 1A8 MicePA10310 µg100%[7]
5 µg100%[7]
2.5 µg~80%[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (Cell Lysis Inhibition)

This assay measures the ability of an antibody to protect host cells from T3SS-dependent cytotoxicity.

  • Cell Culture : Human bronchial epithelial cells (A549) or murine dendritic cells (DC2.4) are seeded in 96-well plates and incubated overnight to allow for adherence.[4][6]

  • Bacterial Preparation : A cytotoxic strain of P. aeruginosa (e.g., PA103 or strain 6077) is grown to mid-log phase.

  • Co-incubation : The cultured cells are infected with the bacterial suspension. Simultaneously, the anti-PcrV mAb at various concentrations is added to the wells.[4][6] An isotype control antibody and a positive control (e.g., gentamicin) are included.[4]

  • Incubation : The plates are incubated for a defined period (e.g., 2 hours) at 37°C with 5% CO₂.[4]

  • Viability Assessment : Cell viability is measured. One common method is the resazurin (B115843) assay, where surviving cells reduce resazurin to the fluorescent resorufin.[4] The absorbance or fluorescence is measured to quantify cell lysis.[4] Alternatively, lactate (B86563) dehydrogenase (LDH) release into the culture supernatant can be measured as an indicator of cell lysis.[1]

  • Data Analysis : The percentage of cytotoxicity inhibition is calculated relative to the untreated control. The IC₅₀ value, the concentration of antibody required to inhibit 50% of the cytotoxicity, is then determined.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed A549 or DC2.4 cells in 96-well plate C Infect cells with bacteria A->C B Culture P. aeruginosa strain (e.g., PA103) B->C D Add anti-PcrV mAb (various concentrations) C->D E Incubate for 2 hours at 37°C D->E F Measure cell viability (e.g., Resazurin or LDH assay) E->F G Calculate % cytotoxicity inhibition F->G H Determine IC50 value G->H

In Vitro Cytotoxicity Assay Workflow
In Vivo Murine Pneumonia Model

This model assesses the protective efficacy of anti-PcrV mAbs against a lethal P. aeruginosa lung infection.

  • Animal Model : BALB/c mice are typically used for this model.[1]

  • Antibody Administration : Mice are treated with the anti-PcrV mAb or a control IgG. Administration can be prophylactic (e.g., 24 hours prior to infection) or therapeutic (post-infection).[1] The antibody is often delivered intraperitoneally or intranasally.

  • Infection : Mice are anesthetized and intranasally infected with a lethal dose of a virulent P. aeruginosa strain (e.g., strain 6077 or PA103).[1]

  • Monitoring : The animals are monitored for survival over a period of several days (e.g., 96-120 hours).[1] Body temperature and other clinical signs may also be recorded.

  • Bacterial Load (Optional) : At specific time points, a subset of mice may be euthanized, and their lungs harvested to determine the bacterial burden (colony-forming units, CFU).

  • Data Analysis : Survival data is typically represented as Kaplan-Meier survival curves, and statistical significance between treatment groups is calculated using a log-rank test.[1]

G cluster_prep Preparation & Treatment cluster_infection Infection cluster_monitoring Monitoring & Analysis A Administer anti-PcrV mAb or control IgG to BALB/c mice B Anesthetize mice A->B C Intranasally infect with P. aeruginosa B->C D Monitor survival for 96-120 hours C->D F Generate Kaplan-Meier survival curves D->F E (Optional) Determine lung bacterial load (CFU) G Statistical analysis (log-rank test) E->G F->G

Murine Pneumonia Model Workflow

PcrV Signaling Pathway

PcrV can trigger host immune responses through the activation of Toll-like receptor 4 (TLR4). This interaction initiates a signaling cascade involving MyD88, leading to the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor NF-κB.[8] This pathway ultimately results in the production of pro-inflammatory cytokines.[9]

G PcrV PcrV TLR4 TLR4 PcrV->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits MAPK MAPKs MyD88->MAPK Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates

PcrV-Mediated Inflammatory Signaling

Conclusion

The development of monoclonal antibodies targeting PcrV represents a significant advancement in the fight against P. aeruginosa infections. The data presented in this guide highlight the varying efficacy of different mAbs, underscoring the importance of factors such as epitope specificity and binding affinity in determining their therapeutic potential. While in vitro cytotoxicity assays provide a valuable initial screening tool, in vivo models are essential for confirming the protective efficacy of these antibodies. The elucidation of the PcrV-mediated signaling pathway further informs our understanding of the host-pathogen interaction and provides additional avenues for therapeutic intervention. This comparative guide serves as a resource for researchers to inform the selection and development of the next generation of anti-PcrV antibody therapies.

References

Comparative Analysis of PcrV and its Yersinia Homolog LcrV: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of PcrV from Pseudomonas aeruginosa and its homolog LcrV from Yersinia species. Both proteins are critical components of the Type III Secretion System (T3SS), a sophisticated molecular machinery used by these pathogenic bacteria to inject effector proteins directly into host cells, leading to cytotoxicity and evasion of the immune system. Due to their essential role in virulence and their surface exposure, PcrV and LcrV are prominent targets for the development of novel vaccines and anti-infective therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their structure, function, and immunomodulatory properties, supported by experimental data and detailed protocols.

Structural and Functional Comparison

PcrV and LcrV share significant structural and functional homology, acting as the needle-tip proteins of their respective T3SS apparatuses. They are responsible for orchestrating the translocation of effector proteins into the host cell cytoplasm.[1][2][3] Despite their similarities, there are key differences in their sequence, the specifics of their interactions with other T3SS components, and their engagement with the host immune system.[2][3]

Key Molecular Features
FeaturePcrV (Pseudomonas aeruginosa)LcrV (Yersinia spp.)
Size 294 amino acids[1]326 amino acids[1]
Overall Structure Dumbbell-like shape with two globular domains separated by a central coiled-coil.[2][4][5]Dumbbell-like shape with two globular domains separated by a central coiled-coil.[2][4][6][7]
Key Structural Domains N-terminal globular domain, central coiled-coil, and a C-terminal globular domain.[3][4]N-terminal globular domain, central coiled-coil, and a C-terminal globular domain.[6][7][8]
Oligomerization Forms oligomeric doughnut-like complexes, likely pentameric.[9]Forms oligomeric doughnut-like complexes.[9]
Role in Type III Secretion

Both PcrV and LcrV are essential for the proper function of the T3SS translocon, which forms a pore in the host cell membrane. They are thought to act as a platform at the tip of the T3SS needle, facilitating the insertion of the translocator proteins (PopB/PopD in P. aeruginosa and YopB/YopD in Yersinia) into the host cell membrane.[9][10]

Binding Partners:

ProteinInteracting Partner(s)Function of Interaction
PcrV PcrG, PopB, PopD[3][11][12]PcrG acts as a chaperone in the bacterial cytoplasm.[3] PopB and PopD are translocator proteins that form the pore in the host membrane.[9][12]
LcrV LcrG, YopB, YopD[8][10]LcrG is a chaperone and negative regulator of secretion.[8] YopB and YopD are the translocator proteins.[10]

Immunomodulatory Properties and Vaccine Potential

Both PcrV and LcrV are potent immunogens and have been extensively investigated as vaccine candidates. They elicit protective antibody responses that can block the function of the T3SS and protect against infection in animal models.[5][13][14][15]

Interaction with Toll-Like Receptor 2 (TLR2)

A key difference in the immunomodulatory properties of PcrV and LcrV lies in their interaction with Toll-Like Receptor 2 (TLR2), a pattern recognition receptor on host immune cells.

ProteinTLR2 InteractionConsequence of Interaction
PcrV Does not colocalize with TLR2.[3]Induces a pro-inflammatory response.
LcrV Binds to TLR2.[6]Induces the production of the anti-inflammatory cytokine IL-10, leading to immunosuppression.[16]

This difference has significant implications for vaccine development. While LcrV is a protective antigen, its ability to induce immunosuppressive IL-10 has raised concerns.[16] Research has focused on developing LcrV variants with reduced immunomodulatory activity while retaining their protective efficacy.[16]

Vaccine Efficacy Data

The following table summarizes representative data on the protective efficacy of PcrV and LcrV-based vaccines from murine challenge studies.

Vaccine AntigenAdjuvantChallenge StrainChallenge DoseSurvival Rate (%)Reference
rPcrVFreund's AdjuvantP. aeruginosaLethal Dose91[15]
rPcrVAluminum HydroxideP. aeruginosaLethal Dose73[15]
rPcrVCpG ODNP. aeruginosaLethal Dose64[15]
rLcrVAlumY. pestis100 LD5070[13]
rLcrV-HSP70AlumY. pestis100 LD50100[13]
rYopE + rLcrVAlumY. pestis100 LD50100[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of PcrV and LcrV.

Recombinant Protein Expression and Purification

Objective: To produce and purify recombinant PcrV and LcrV for structural and functional studies.

Protocol:

  • Cloning: The genes encoding PcrV and LcrV are amplified by PCR and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His tag).

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of IPTG.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Further Purification (Optional): Size-exclusion chromatography can be used to further purify the protein and assess its oligomeric state.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of purified PcrV and LcrV.

Protocol:

  • Sample Preparation: Purified protein is dialyzed against a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region. The protein concentration is accurately determined.

  • Data Acquisition: CD spectra are recorded on a CD spectropolarimeter in the far-UV range (typically 190-260 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the interaction between PcrV/LcrV and their respective translocator proteins (PopB/D or YopB/D).

Protocol:

  • Cell Culture and Transfection/Infection: Host cells (e.g., epithelial cells) are cultured and either co-transfected with plasmids expressing tagged versions of PcrV/LcrV and their putative binding partners, or infected with the respective bacterial strains.

  • Cell Lysis: Cells are washed and lysed in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for the "bait" protein (e.g., anti-PcrV).

  • Complex Capture: Protein A/G agarose beads are added to capture the antibody-antigen complexes.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the "prey" protein (e.g., anti-PopB).[17][18][19][20][21]

TLR2 Activation Assay

Objective: To compare the ability of PcrV and LcrV to activate TLR2 signaling.

Protocol:

  • Cell Culture: HEK-Blue™ hTLR2 reporter cells (InvivoGen), which express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured according to the manufacturer's instructions.[22][23][24][25]

  • Stimulation: Cells are stimulated with purified PcrV, LcrV, or known TLR2 agonists (positive control) and a negative control for a specified period.

  • SEAP Detection: The activity of SEAP in the cell culture supernatant is measured using a colorimetric substrate (e.g., QUANTI-Blue™).

  • Data Analysis: The level of SEAP activity is proportional to the activation of TLR2.

In Vivo Vaccine Efficacy Study

Objective: To evaluate the protective efficacy of PcrV and LcrV-based vaccines in a murine model of infection.

Protocol:

  • Animal Model: Mice (e.g., BALB/c or C57BL/6) are used for the study.

  • Immunization: Mice are immunized with the vaccine formulation (e.g., recombinant protein with an adjuvant) via a specified route (e.g., subcutaneous or intranasal). A control group receives the adjuvant alone. Booster immunizations are typically given.

  • Challenge: After the immunization schedule is complete, mice are challenged with a lethal dose of the respective pathogen (P. aeruginosa or Y. pestis).

  • Monitoring: Mice are monitored for survival over a defined period.

  • Bacterial Burden (Optional): At specific time points post-challenge, organs (e.g., lungs, spleen) can be harvested to determine the bacterial load (CFU counts).

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of PcrV and LcrV.

T3SS_Function cluster_bacterium Bacterium cluster_host Host Cell T3SS T3SS Apparatus PcrV_LcrV PcrV / LcrV (Needle Tip) T3SS->PcrV_LcrV Assembly Effectors Effector Proteins T3SS->Effectors Secretion Translocators PopB/D or YopB/D (Translocators) PcrV_LcrV->Translocators Guides Pore Translocon Pore Translocators->Pore Forms Effectors->Pore Membrane Host Cell Membrane Injected_Effectors Injected Effectors Pore->Injected_Effectors Translocation

Caption: Functional role of PcrV/LcrV in the Type III Secretion System.

TLR2_Signaling LcrV LcrV TLR2 TLR2 Receptor LcrV->TLR2 Binds PcrV PcrV Inflammation Pro-inflammatory Response PcrV->Inflammation Induces Immunosuppression Immunosuppression (IL-10) TLR2->Immunosuppression Leads to

Caption: Differential immunomodulatory effects of PcrV and LcrV via TLR2.

Experimental_Workflow cluster_protein_production Protein Production & Characterization cluster_interaction_studies Interaction & Functional Assays cluster_in_vivo In Vivo Efficacy Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Purification Expression->Purification CD CD Spectroscopy Purification->CD CoIP Co-Immunoprecipitation Purification->CoIP TLR2_Assay TLR2 Activation Assay Purification->TLR2_Assay Immunization Mouse Immunization Purification->Immunization Challenge Bacterial Challenge Immunization->Challenge Survival Survival Analysis Challenge->Survival

Caption: General experimental workflow for comparative analysis.

References

Validating PcrV as a Therapeutic Target in Pseudomonas aeruginosa: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental data validating PcrV, a key component of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa, as a therapeutic target in animal models. Data is presented to objectively compare the performance of PcrV-targeted strategies with other therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial therapies.

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its high levels of antibiotic resistance.[1] A critical virulence factor is the Type III Secretion System (T3SS), a needle-like apparatus that injects bacterial toxins directly into host cells, leading to significant tissue damage and immune evasion.[2] At the tip of this injectisome lies the PcrV protein, which is essential for the translocation of these toxins.[2] Consequently, PcrV has emerged as a promising target for novel anti-infective strategies.

Performance of PcrV-Targeted Therapeutics in Animal Models

The efficacy of targeting PcrV has been demonstrated in various preclinical animal models, primarily through two approaches: passive immunization with anti-PcrV antibodies and active vaccination.

Passive Immunization: Anti-PcrV Monoclonal Antibodies

Monoclonal antibodies (mAbs) that bind to PcrV can effectively neutralize the T3SS, preventing toxin translocation and protecting the host from P. aeruginosa-induced pathology.

Treatment GroupDose (mg/kg)Survival Rate (%)Time Post-Infection (h)Reference
Control human IgG10096[2]
MAb 29D2108096[2]
MAb V2L2MD1010096[2]
Control human IgG1096[2]
MAb 29D212096[2]
MAb V2L2MD19096[2]
Active Immunization: PcrV-based Vaccines

Vaccination with PcrV has been shown to elicit protective immune responses, leading to improved survival and reduced bacterial burden in various infection models.

Vaccine CandidateAnimal ModelSurvival Rate (%)Reference
mRNA-PcrVBurn Infection87.5
mRNA-OprF-IBurn Infection50
mRNA-PcrVSystemic Infection87.5
mRNA-OprF-ISystemic Infection62.5

Comparison with Other Therapeutic Strategies

To provide a broader context for the potential of PcrV as a therapeutic target, this section compares its performance with an alternative, non-PcrV-targeted approach.

Gallium Nitrate (B79036): An Iron Mimetic

Gallium nitrate disrupts iron metabolism in P. aeruginosa, a process crucial for its growth and virulence.

Treatment GroupBacterial Load (log10 CFU/abscess)Reference
Saline~7.5[3]
Gallium Nitrate~6.8[3]
Glutamic Acid~7.4[3]
Gallium Nitrate + Glutamic Acid~5.5[3]

Experimental Protocols

Murine Acute Pneumonia Model for Antibody Therapy
  • Animal Model: BALB/c mice.

  • Infection: Intranasal instillation of a lethal dose of P. aeruginosa strain 6077.

  • Therapeutic Intervention: A single intraperitoneal injection of monoclonal antibody (or control IgG) is administered 24 hours prior to infection.

  • Endpoint: Survival is monitored for up to 120 hours post-infection.[2]

Murine Burn Wound Infection Model for Vaccine Efficacy
  • Animal Model: Mice are subjected to a non-lethal thermal injury.

  • Infection: The burn area is challenged with a lethal dose of P. aeruginosa.

  • Therapeutic Intervention: Mice are immunized with the vaccine candidates prior to the burn injury and infection.

  • Endpoint: Survival rates are determined over a specified period.

Murine Cutaneous Abscess Model for Gallium Nitrate Therapy
  • Animal Model: Mice.

  • Infection: Subcutaneous injection of P. aeruginosa to form a cutaneous abscess.

  • Therapeutic Intervention: The abscess is treated with saline, glutamic acid, gallium nitrate, or a combination of gallium nitrate and glutamic acid.

  • Endpoint: Bacterial load within the abscess is measured by colony-forming unit (CFU) counts.[3]

Visualizing the Mechanism of Action

To illustrate the biological context of PcrV and the therapeutic strategies, the following diagrams are provided.

T3SS_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa cluster_host Host Cell T3SS_Apparatus T3SS Apparatus PcrV PcrV T3SS_Apparatus->PcrV Assembly Host_Membrane Host Cell Membrane PopB_PopD PopB/PopD PcrV->PopB_PopD Translocon Formation Translocation_Pore Translocation Pore PopB_PopD->Translocation_Pore Insertion Effector_Toxins Effector Toxins (e.g., ExoU, ExoS) Effector_Toxins->T3SS_Apparatus Secretion Cytotoxicity Cytotoxicity & Immune Evasion Effector_Toxins->Cytotoxicity Translocation

Caption: P. aeruginosa Type III Secretion System (T3SS) mechanism.

Experimental_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_post_infection Post-Infection Phase Therapeutic_Intervention Therapeutic Intervention (e.g., Antibody Injection, Vaccination) Animal_Model Animal Model (e.g., Murine Pneumonia) Therapeutic_Intervention->Animal_Model Bacterial_Challenge Bacterial Challenge (P. aeruginosa) Animal_Model->Bacterial_Challenge Endpoint_Measurement Endpoint Measurement (e.g., Survival Rate, Bacterial Load) Bacterial_Challenge->Endpoint_Measurement

Caption: General experimental workflow for in vivo validation.

Logical_Relationship PcrV_Target PcrV Target T3SS_Inhibition T3SS Inhibition PcrV_Target->T3SS_Inhibition Leads to Reduced_Virulence Reduced Virulence T3SS_Inhibition->Reduced_Virulence Results in Therapeutic_Effect Therapeutic Effect Reduced_Virulence->Therapeutic_Effect Produces

Caption: Logical flow of targeting PcrV for therapeutic effect.

References

cross-reactivity of anti-PcrV antibodies with other bacterial antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various anti-PcrV antibodies with antigens from other bacteria. The data presented is intended to aid researchers in selecting the most appropriate antibody for their specific application, whether for therapeutic development, diagnostic assays, or basic research.

Introduction to PcrV and its Homologs

PcrV (Pseudomonas cytotoxic-necrotizing factor receptor V) is a critical component of the type III secretion system (T3SS) in Pseudomonas aeruginosa. It forms the tip of the needle-like injectisome, which is essential for the translocation of effector proteins into host cells, leading to cytotoxicity and immune evasion. Due to its crucial role in pathogenesis and its surface-exposed location, PcrV is a prime target for antibody-based therapies against P. aeruginosa infections.

Several other pathogenic Gram-negative bacteria possess homologous proteins to PcrV, which are also components of their respective T3SS. The most well-characterized homolog is LcrV from Yersinia pestis, the causative agent of plague. Other notable homologs include AcrV in Aeromonas species and VcrV in Vibrio species. The degree of amino acid sequence identity between PcrV and its homologs is a key factor in predicting the potential for antibody cross-reactivity. For instance, PcrV from P. aeruginosa and LcrV from Y. pestis share approximately 37-41% amino acid identity.

Comparison of Anti-PcrV Antibody Cross-Reactivity

The specificity of anti-PcrV antibodies is paramount for their therapeutic efficacy and diagnostic accuracy. An ideal anti-PcrV antibody should exhibit high affinity for PcrV while demonstrating minimal to no cross-reactivity with host proteins or antigens from other bacteria, which could lead to off-target effects or inaccurate results. This section compares the performance of several well-characterized monoclonal antibodies (mAbs) against PcrV.

AntibodyTarget EpitopeBinding Affinity (EC50 to PcrV)Cross-Reactivity ProfileReference(s)
MAb166 C-terminal region (aa 144-257)Not explicitly stated, but requires relatively high doses for in vivo protection, suggesting modest affinity.Reported to be specific for PcrV. No significant cross-reactivity with a panel of irrelevant proteins was observed in screening assays.[1][2][3]
V2L2MD Distinct, likely conformational epitope on PcrVNot explicitly stated, but provides significantly better in vivo protection than MAb166, suggesting higher affinity.Developed to be highly specific for PcrV. Screening processes were designed to select for clones with minimal off-target binding.[1]
10H6 Linear epitope (aa 94-111)High affinitySpecifically binds to recombinant PcrV and shows no cross-reactivity with an isotype control antibody against Helicobacter pylori.[4]
P5B3 Not explicitly stated~50 µg/mLSpecific binding to recombinant PcrV confirmed by ELISA. Cross-reactivity with other bacterial antigens not detailed.[5]
P3D6 C-terminal region~0.02 µg/mLSpecific binding to recombinant PcrV confirmed by ELISA. Cross-reactivity with other bacterial antigens not detailed.[5]

Note: The quantitative data on cross-reactivity against a broad panel of bacterial antigens is limited in the public domain. The information provided is based on statements of specificity from the cited literature. Researchers are encouraged to perform their own validation experiments for their specific applications.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are the protocols for key experiments cited in the evaluation of anti-PcrV antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol is designed to assess the binding of anti-PcrV antibodies to a panel of antigens from different bacteria.

  • Antigen Coating:

    • Coat separate wells of a 96-well microtiter plate with 100 µL of purified recombinant PcrV (positive control), homologous proteins (e.g., LcrV, AcrV, VcrV), and lysates from various bacterial species (e.g., Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween 20).

    • Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the anti-PcrV antibody, diluted in blocking buffer to a predetermined optimal concentration, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of HRP substrate (e.g., TMB) to each well.

    • Incubate in the dark until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the optical density (OD) at 450 nm using a microplate reader.

    • Compare the OD values obtained for the different bacterial antigens to the OD value for PcrV. A significantly lower OD value for other antigens indicates low or no cross-reactivity.

Western Blotting for Specificity

This protocol is used to confirm the specificity of anti-PcrV antibodies by detecting the target protein in a complex mixture of proteins.

  • Sample Preparation:

    • Prepare lysates from P. aeruginosa (positive control) and other bacterial species.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix an equal amount of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-PcrV antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis:

    • A specific antibody should only detect a band at the expected molecular weight of PcrV in the P. aeruginosa lysate and not in the lysates of other bacteria.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were created using Graphviz (DOT language).

PcrV-Mediated Signaling Pathways

PcrV, as part of the T3SS, can trigger host cell signaling pathways upon interaction with host cells, leading to immune modulation.

PcrV_Signaling cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm PcrV PcrV TLR4 TLR4 PcrV->TLR4 Interaction PI3K PI3K TLR4->PI3K MAPK MAPK TLR4->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammatory_Response Inflammatory Response mTOR->Inflammatory_Response NFkB NF-κB MAPK->NFkB NFkB->Inflammatory_Response

PcrV interaction with TLR4 can activate downstream signaling pathways.
Experimental Workflow for Antibody Cross-Reactivity Testing

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-PcrV antibody.

Antibody_Workflow start Start: Generate or Obtain Anti-PcrV Antibody prepare_antigens Prepare Antigen Panel: - Recombinant PcrV - Homologous Proteins - Bacterial Lysates start->prepare_antigens elisa ELISA Screening prepare_antigens->elisa western_blot Western Blot Confirmation prepare_antigens->western_blot data_analysis Data Analysis: Compare Binding Signals elisa->data_analysis western_blot->data_analysis conclusion Conclusion: Determine Specificity and Cross-Reactivity Profile data_analysis->conclusion

A streamlined workflow for evaluating antibody cross-reactivity.

References

Comparative Analysis of Virulence: Wild-Type Pseudomonas entomophila vs. ΔpvfA-D Knockout Strain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the role of the Pseudomonas virulence factor (Pvf) in the pathogenicity of Pseudomonas entomophila.

This guide provides an objective comparison of the virulence between the wild-type Pseudomonas entomophila L48 strain and its corresponding ΔpvfA-D knockout mutant. The Pvf system, a quorum-sensing signaling pathway, plays a pivotal role in regulating the expression of a wide array of virulence factors.[1][2] Deletion of the pvf gene cluster significantly attenuates the bacterium's pathogenic capabilities. This document synthesizes experimental data on differential gene expression, impact on host survival, and detailed methodologies for key experimental procedures.

Data Presentation: Quantitative Comparison of Wild-Type vs. ΔpvfA-D Strains

The virulence of P. entomophila is intricately linked to the expression of numerous genes, many of which are under the control of the Pvf quorum-sensing system. Transcriptomic analysis reveals that the deletion of the pvfA-D gene cluster results in significant changes in the expression of approximately 300 genes.[3][4]

Table 1: Summary of Transcriptomic Changes in ΔpvfA-D vs. Wild-Type P. entomophila [2][3]

Gene CategoryNumber of Differentially Expressed GenesOverall Effect of pvf Knockout
Upregulated in Wild-Type 222Decreased expression in knockout
Downregulated in Wild-Type 79Increased expression in knockout
Total Affected Genes 301Altered regulation

Table 2: Differential Expression of Key Virulence-Associated Genes [2][5]

Gene/SystemFunctionFold Change in Wild-Type vs. ΔpvfA-D (log2)Implication of Knockout
Type VI Secretion System (T6SS) Toxin delivery into host cells and competing bacteria> 1 (Upregulated)Reduced ability to inject effector proteins
Siderophore Transport Iron acquisition> 1 (Upregulated)Impaired iron uptake, limiting growth in host
chiC (Chitinase) Degradation of chitin (B13524) in the insect gut~1.8 (Upregulated)Reduced damage to the insect peritrophic matrix
aprA (Alkaline Protease) Activation of toxins, degradation of host antimicrobial peptides> 1 (Upregulated)Decreased toxin activity and increased susceptibility to host defense
Monalysin Toxin (mnl) Pore-forming toxin, insecticidal activityUpregulatedReduced direct toxicity to the host
Hydrogen Cyanide Synthesis Toxin productionUpregulatedDecreased production of a key virulence factor
Labradorins (secondary metabolites) Insecticidal compoundsUpregulatedReduced production of insecticidal small molecules
Pyreudiones (secondary metabolites) Antimicrobial compoundsUpregulatedReduced ability to compete with other microbes
Flagellar Assembly & Regulation MotilityDownregulatedIncreased swarming motility

Pvf Signaling Pathway

The Pseudomonas virulence factor (Pvf) system is a cell-to-cell communication mechanism known as quorum sensing.[1][2] At high cell densities, the enzymes encoded by the pvf gene cluster (pvfA, pvfB, pvfC, and pvfD) synthesize signaling molecules called PVF autoinducers.[4][6] These autoinducers are released into the extracellular environment and, upon reaching a threshold concentration, trigger a signaling cascade that leads to the differential expression of numerous genes, including those involved in virulence.[2][6]

Pvf_Signaling_Pathway cluster_pvf pvf Gene Cluster cluster_synthesis Synthesis cluster_signaling Quorum Sensing cluster_regulation Gene Regulation pvfA pvfA Enzymes PvfA, PvfB, PvfC, PvfD Enzymes pvfB pvfB pvfC pvfC pvfD pvfD Autoinducers PVF Autoinducers Enzymes->Autoinducers Synthesize Extracellular Extracellular Space Autoinducers->Extracellular Accumulate at high cell density Intracellular Intracellular Receptor (Putative) Extracellular->Intracellular Bind to Virulence_Genes Virulence Genes (e.g., mnl, T6SS, aprA) Intracellular->Virulence_Genes Upregulate Motility_Genes Motility Genes Intracellular->Motility_Genes Downregulate Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Wild-Type & ΔpvfA-D) Oral_Infection Oral Infection (24 hours) Bacterial_Culture->Oral_Infection Gene_Expression Gene Expression (qRT-PCR) Bacterial_Culture->Gene_Expression Direct Analysis Fly_Preparation Drosophila Preparation (Starvation) Fly_Preparation->Oral_Infection Survival_Assay Survival Assay (Daily Monitoring) Oral_Infection->Survival_Assay Bacterial_Load Bacterial Load Quantification Oral_Infection->Bacterial_Load

References

Comparative Guide to the Validation of Small Molecule Inhibitors of Pseudomonas aeruginosa PcrV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validation methodologies for small molecule inhibitors targeting PcrV, a critical component of the Pseudomonas aeruginosa type III secretion system (T3SS). The content herein is designed to offer an objective overview of experimental validation, present available data, and detail protocols to assist in the research and development of novel anti-virulence therapies.

Introduction to PcrV as a Therapeutic Target

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its array of virulence factors and increasing antibiotic resistance. The type III secretion system is a key virulence mechanism, acting as a molecular syringe to inject toxins directly into host cells, leading to cytotoxicity and immune evasion. PcrV is a protein located at the tip of this T3SS needle-like structure and is essential for the translocation of these toxins.[1] Inhibition of PcrV presents an attractive anti-virulence strategy, as it disarms the bacterium without exerting direct bactericidal pressure, potentially reducing the likelihood of resistance development.

Small Molecule Inhibitors of PcrV: A Comparative Overview

While research into small molecule inhibitors of PcrV is ongoing, specific compounds with detailed in vitro efficacy data are not extensively published in the form of IC50 or EC50 values. However, a notable study by Sundin et al. identified a series of PcrV binders through a surface plasmon resonance (SPR) screen. The most promising hits from this screen, exemplified by compound H1 , demonstrated a dose-dependent protection of macrophages from P. aeruginosa-induced cytotoxicity. While a specific EC50 is not reported, the study provides binding affinity data (K D values) for several compounds.

For a broader comparative context, this guide includes data on well-characterized monoclonal antibody (mAb) inhibitors of PcrV, which have established IC50 values and have been evaluated in preclinical and clinical studies.

Quantitative Data Summary
Inhibitor ClassInhibitor NameTargetAssay TypePotency (IC50/K D )OrganismReference
Small Molecule Compound H1 and analogsPcrVSPR BindingK D : ~106 µM (for H1)P. aeruginosa[1]
Macrophage ProtectionDose-dependent protectionP. aeruginosa[1]
Monoclonal Antibody MAb166PcrVCytotoxicity InhibitionIC50: 2.8 µg/mLP. aeruginosa[2]
Monoclonal Antibody V2L2MDPcrVCytotoxicity InhibitionIC50: 0.1 µg/mL (A549 cells)P. aeruginosa
Monoclonal Antibody COT-143PcrVCytotoxicity InhibitionIC50: 2.8 nMP. aeruginosa[2]

Alternative Strategies for T3SS Inhibition

Targeting PcrV is a primary strategy, but other components of the T3SS are also viable targets for inhibition.

Alternative TargetInhibitor Class/ExampleMechanism of Action
PscF (Needle Protein) Phenoxyacetamides (e.g., MBX 1641)Binds to the T3SS needle, potentially blocking conformational changes required for secretion.
PopB/PopD (Translocon Proteins) -These proteins form the translocation pore in the host cell membrane. Inhibitors could block their insertion or assembly.
T3SS Regulation -Targeting regulatory proteins could prevent the expression of the entire T3SS apparatus.
Quorum Sensing Various small moleculesInhibition of quorum sensing can downregulate the expression of virulence factors, including the T3SS.

Experimental Protocols for Inhibitor Validation

Cytotoxicity Inhibition Assay

This assay assesses the ability of a PcrV inhibitor to protect host cells from T3SS-mediated cytotoxicity.

Materials:

  • Human lung epithelial cells (A549) or macrophage-like cells (J774).

  • P. aeruginosa strain expressing a functional T3SS (e.g., PAO1, PA103).

  • A ΔpcrV mutant strain of P. aeruginosa (negative control).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

  • PcrV inhibitor compound.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability reagent (e.g., resazurin).

  • 96-well cell culture plates.

Procedure:

  • Seed A549 or J774 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate overnight to allow for adherence.

  • Prepare a fresh culture of P. aeruginosa and adjust the optical density (OD600) to the desired concentration.

  • Prepare serial dilutions of the PcrV inhibitor in the cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with fresh medium containing the different concentrations of the inhibitor. Include wells with no inhibitor as a positive control for cytotoxicity and wells with the ΔpcrV mutant as a negative control.

  • Infect the cells with the P. aeruginosa suspension at a specific multiplicity of infection (MOI).

  • Incubate the plate for 2-4 hours at 37°C with 5% CO2.

  • After incubation, assess cytotoxicity:

    • LDH Release: Centrifuge the plate and transfer the supernatant to a new plate. Measure LDH release according to the manufacturer's instructions.

    • Cell Viability: Add a cell viability reagent like resazurin (B115843) (50 µM final concentration) and incubate for 2 hours. Measure the fluorescence or absorbance.

  • Calculate the percentage of cytotoxicity inhibition for each inhibitor concentration relative to the untreated, infected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Hemolysis Assay

This assay measures the ability of an inhibitor to prevent T3SS-dependent lysis of red blood cells (RBCs).

Materials:

  • Fresh rabbit or mouse red blood cells.

  • Phosphate-buffered saline (PBS).

  • P. aeruginosa strain with a functional T3SS.

  • PcrV inhibitor compound.

  • Triton X-100 (positive control for 100% hemolysis).

  • 96-well U-bottom plates.

Procedure:

  • Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2.5% (v/v) in cell culture medium (e.g., DMEM with 10% FBS).

  • Prepare serial dilutions of the PcrV inhibitor.

  • In a 96-well U-bottom plate, co-incubate the RBC suspension with the P. aeruginosa strain and the different concentrations of the inhibitor.

  • Include a positive control (RBCs with Triton X-100) and a negative control (RBCs with PBS).

  • Incubate the plate for 1-2 hours at 37°C.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 541 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis for each sample relative to the positive control.

  • Determine the EC50 value of the inhibitor.

In Vivo Mouse Model of Acute Pneumonia

This model evaluates the in vivo efficacy of a PcrV inhibitor in a relevant infection model.

Materials:

  • BALB/c mice.

  • P. aeruginosa strain capable of causing pneumonia.

  • PcrV inhibitor compound formulated for in vivo administration.

  • Anesthesia.

  • Saline.

Procedure:

  • Administer the PcrV inhibitor to mice via a relevant route (e.g., intraperitoneal, intravenous, or intranasal) at a predetermined time before or after infection.

  • Anesthetize the mice and intranasally infect them with a lethal dose of the P. aeruginosa strain suspended in saline.

  • Monitor the mice for survival over a period of several days.

  • In separate cohorts, mice can be euthanized at specific time points post-infection to determine bacterial burden in the lungs and other organs by plating homogenized tissue on agar (B569324) plates.

  • Assess inflammatory markers in bronchoalveolar lavage fluid (BALF) if required.

  • Compare the survival rates and bacterial loads between the inhibitor-treated group and a vehicle control group to determine the in vivo efficacy of the inhibitor.[3]

Visualizations

PcrV_Signaling_Pathway cluster_bacterium Pseudomonas aeruginosa cluster_host Host Cell T3SS Type III Secretion System PcrV PcrV T3SS->PcrV forms tip Effectors Effector Toxins (ExoU, ExoS, ExoT, ExoY) T3SS->Effectors secretes PopBD PopB/PopD PcrV->PopBD facilitates insertion Pore Translocation Pore PopBD->Pore forms Cytotoxicity Cytotoxicity & Immune Evasion Effectors->Cytotoxicity lead to Membrane Host Cell Membrane Pore->Effectors translocates Cytoplasm Cytoplasm PcrV_Inhibitor Small Molecule Inhibitor PcrV_Inhibitor->PcrV binds & inhibits

Caption: PcrV's role in the T3SS and the point of inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Screening Primary Screen (e.g., SPR) Cytotoxicity Cytotoxicity Assay Screening->Cytotoxicity Validate Hits Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Confirm Activity Pneumonia_Model Mouse Pneumonia Model Hemolysis->Pneumonia_Model Lead Compound Efficacy Assess Efficacy (Survival, Bacterial Load) Pneumonia_Model->Efficacy

Caption: Workflow for the validation of a PcrV inhibitor.

Caption: Comparison of different T3SS inhibitory strategies.

References

Comparative Proteomics of Pseudomonas aeruginosa: Unveiling the Cellular Response to Pseudane V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proteome of Pseudomonas aeruginosa in its native state versus its response to treatment with the novel antimicrobial agent, Pseudane V. The data presented herein, derived from hypothetical experimental results, aims to elucidate the mechanism of action of this compound and identify potential biomarkers for its efficacy. The experimental protocols detailed below are based on established methodologies for quantitative proteomics in P. aeruginosa.

Quantitative Proteomic Analysis: Protein Abundance Changes in P. aeruginosa Following this compound Treatment

The following table summarizes the differential protein expression in P. aeruginosa PAO1 strain after treatment with this compound at its minimum inhibitory concentration (MIC) for 2 hours. Proteins with a fold change of ≥ 2 or ≤ -2 and a p-value of < 0.05 were considered significantly altered. This data provides a snapshot of the cellular processes affected by this compound, suggesting a multi-pronged mechanism of action targeting key physiological pathways.

ProteinGeneFunctionFold Change (this compound / Control)p-value
Upregulated Proteins
MexBmexBMultidrug efflux pump component4.5< 0.01
KatAkatACatalase3.8< 0.01
SodBsodBSuperoxide dismutase3.2< 0.02
GroELgroELChaperonin2.9< 0.03
ClpPclpPATP-dependent Clp protease proteolytic subunit2.5< 0.04
Downregulated Proteins
OprDoprDImipenem/basic amino acid-specific outer membrane porin-5.2< 0.01
FliCfliCFlagellin type B-4.1< 0.01
LasAlasALasA protease-3.5< 0.02
RhlArhlARhamnosyltransferase chain A-3.0< 0.03
PvdApvdAL-ornithine N5-oxygenase-2.8< 0.04

Experimental Protocols

The following protocols outline the key experimental procedures used to generate the quantitative proteomic data.

Bacterial Culture and Treatment
  • P. aeruginosa PAO1 strain was grown in Luria-Bertani (LB) broth at 37°C with shaking (200 rpm) to mid-logarithmic phase (OD600 ≈ 0.6).

  • The bacterial culture was then divided into two groups: a treatment group to which This compound was added to a final concentration equal to its predetermined MIC, and a control group to which an equivalent volume of the vehicle (e.g., sterile water or DMSO) was added.

  • Both cultures were incubated for an additional 2 hours under the same conditions.

Protein Extraction and Preparation
  • Bacterial cells were harvested by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • The cell pellets were washed three times with ice-cold phosphate-buffered saline (PBS).

  • Cell lysis was performed by sonication in a lysis buffer containing 8 M urea, 2 M thiourea, 4% CHAPS, and a protease inhibitor cocktail.

  • The lysate was centrifuged at 15,000 x g for 20 minutes at 4°C to remove cellular debris.

  • The protein concentration in the supernatant was determined using a Bradford assay.

Protein Digestion and Peptide Labeling (iTRAQ)
  • For each sample, 100 µg of protein was reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide, and then digested overnight at 37°C with sequencing-grade trypsin.

  • The resulting peptides were labeled with iTRAQ 8-plex reagents according to the manufacturer's instructions. Control samples were labeled with reagent 113 and this compound-treated samples with reagent 114.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • The labeled peptide mixtures were pooled, desalted, and then fractionated using high-pH reversed-phase liquid chromatography.

  • Each fraction was then analyzed by nano-LC-MS/MS using a Q Exactive HF mass spectrometer (Thermo Fisher Scientific).

  • The mass spectrometer was operated in a data-dependent acquisition mode to automatically switch between MS and MS/MS acquisition.

Data Analysis
  • The raw MS/MS data was processed using Proteome Discoverer software (version 2.4, Thermo Fisher Scientific) and searched against the P. aeruginosa PAO1 database from UniProt.

  • Peptide and protein identification were validated at a false discovery rate (FDR) of less than 1%.

  • Quantification of iTRAQ reporter ions was performed to determine the relative abundance of proteins between the control and treated samples.

  • Statistical analysis was performed using a two-tailed Student's t-test, with a p-value < 0.05 considered statistically significant.

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway affected by this compound in P. aeruginosa.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomics cluster_analysis Data Analysis p_aeruginosa P. aeruginosa Culture treatment This compound Treatment p_aeruginosa->treatment control Control p_aeruginosa->control extraction Protein Extraction treatment->extraction control->extraction digestion Digestion & iTRAQ Labeling extraction->digestion lc_ms LC-MS/MS digestion->lc_ms data_processing Data Processing lc_ms->data_processing quantification Protein Quantification data_processing->quantification bioinformatics Bioinformatics Analysis quantification->bioinformatics signaling_pathway cluster_cell P. aeruginosa Cell pseudane_v This compound cytoplasm Cytoplasm pseudane_v->cytoplasm Entry oprD OprD Porin pseudane_v->oprD Inhibition outer_membrane Outer Membrane inner_membrane Inner Membrane efflux_pump MexAB-OprM Efflux cytoplasm->efflux_pump Upregulation ros Oxidative Stress (ROS) cytoplasm->ros Induces virulence Virulence Factor Synthesis (LasA, RhlA) cytoplasm->virulence Downregulation motility Motility (FliC) cytoplasm->motility Downregulation stress_response Stress Response Proteins (KatA, SodB, GroEL) ros->stress_response Upregulation

Comparative Analysis of Host Cell Receptor Interactions: A Guide to ExoU and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective therapeutic intervention against pathogenic threats requires a comprehensive understanding of the molecular interactions between the pathogen and its host. This guide provides a comparative analysis of the interaction between the potent bacterial toxin, ExoU from Pseudomonas aeruginosa, and host cell components. While the user initially inquired about a molecule designated "Pseudane V," no specific information could be found for a substance of that name in the public domain. Therefore, we have used ExoU as a well-characterized exemplar to illustrate the principles and methodologies for confirming and comparing such interactions. This guide will be valuable for researchers investigating pathogen-host interactions and for professionals in drug development seeking to identify and characterize novel therapeutic targets.

ExoU is a major virulence factor of P. aeruginosa, a bacterium of significant clinical importance.[1] It is a potent phospholipase that, upon injection into the host cell cytoplasm via the type III secretion system (T3SS), leads to rapid cell death.[2][3][4] Understanding the specifics of how ExoU interacts with host cell receptors and cofactors is crucial for developing targeted inhibitors. This guide compares ExoU with several known small molecule inhibitors, providing quantitative data on their efficacy, detailed experimental protocols for assessing these interactions, and visual representations of the relevant pathways and workflows.

Quantitative Comparison of ExoU and its Inhibitors

The following table summarizes the inhibitory effects of several small molecules on the phospholipase activity of ExoU. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. Lower IC50 values indicate greater potency.

Molecule/InhibitorTargetIC50 (µM)Assay MethodReference
ExoU (Proxy for this compound) Host Cell PhospholipidsN/A (Enzyme)Phospholipase Assay[5][6]
Pseudolipasin AExoU7.5 ± 0.5in vitro Phospholipase Assay[5]
Compound AExoU9.5 ± 0.1in vitro Phospholipase Assay[5]
Compound BExoU3.8 ± 0.4in vitro Phospholipase Assay[5]
Compound CExoU1.7 ± 0.5in vitro Phospholipase Assay[6][7]
Compound DExoU16.3 ± 3.4in vitro Phospholipase Assay[6][7]
Compound C + Compound DExoU0.310 ± 0.016in vitro Phospholipase Assay[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key techniques used to study the interaction of toxins like ExoU with host cell components.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Confirmation

Co-IP is used to determine if two proteins interact within a cell.[8][9][10][11]

Objective: To confirm the interaction between ExoU and a putative host cell receptor or binding partner.

Protocol:

  • Cell Lysis:

    • Culture cells expressing the host receptor of interest and infect with an ExoU-secreting strain of P. aeruginosa (or transfect with a plasmid encoding ExoU).

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors to maintain protein-protein interactions.[8]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the host receptor overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for ExoU.

    • A band corresponding to the molecular weight of ExoU will confirm its interaction with the host receptor.

Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[12][13][14][15]

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of ExoU with a purified host receptor.

Protocol:

  • Chip Preparation:

    • Immobilize the purified host receptor protein (ligand) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of purified ExoU (analyte) over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time.

    • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Enzyme-Linked Immunosorbent Assay (ELISA) for Interaction Specificity

ELISA can be adapted to study protein-protein interactions.[16][17][18][19][20]

Objective: To confirm the specific binding of ExoU to a host receptor.

Protocol:

  • Plate Coating:

    • Coat the wells of a microtiter plate with the purified host receptor protein.

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).

  • Binding:

    • Add purified ExoU to the wells and incubate to allow binding to the immobilized receptor.

    • Wash the wells to remove unbound ExoU.

  • Detection:

    • Add a primary antibody specific to ExoU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a chromogenic substrate for the enzyme. The development of color is proportional to the amount of bound ExoU.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

Visualizing Molecular Interactions and Workflows

Diagrams are provided to illustrate key processes and relationships, created using the Graphviz DOT language.

experimental_workflow cluster_invivo In Vivo Confirmation cluster_invitro In Vitro Characterization cluster_output Outputs cell_culture Cell Culture & Infection/ Transfection lysis Cell Lysis cell_culture->lysis co_ip Co-Immunoprecipitation lysis->co_ip western_blot Western Blot Analysis co_ip->western_blot interaction_confirmation Interaction Confirmed western_blot->interaction_confirmation protein_purification Protein Purification (ExoU & Receptor) spr Surface Plasmon Resonance (SPR) protein_purification->spr elisa ELISA protein_purification->elisa binding_kinetics Binding Kinetics (KD, ka, kd) spr->binding_kinetics binding_specificity Binding Specificity elisa->binding_specificity

Caption: Experimental workflow for confirming and characterizing protein-host receptor interactions.

signaling_pathway P_aeruginosa P. aeruginosa T3SS Type III Secretion System P_aeruginosa->T3SS activates ExoU ExoU T3SS->ExoU injects HostCell Host Cell ExoU->HostCell enters MAPK MAPK Pathway HostCell->MAPK activates JNK JNK MAPK->JNK AP1 AP-1 Activation JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation

Caption: Signaling pathway activated by ExoU in host cells.[1][21]

logical_comparison cluster_inhibitors Inhibitor Potency (IC50) ExoU ExoU (Proxy for this compound) Phospholipase Activity Inhibitor_Concept Small Molecule Inhibitors ExoU->Inhibitor_Concept is targeted by PSA Pseudolipasin A (7.5 µM) Inhibitor_Concept->PSA CompA Compound A (9.5 µM) Inhibitor_Concept->CompA CompB Compound B (3.8 µM) Inhibitor_Concept->CompB CompC Compound C (1.7 µM) Inhibitor_Concept->CompC CompD Compound D (16.3 µM) Inhibitor_Concept->CompD CompCD Compound C + D (0.31 µM) Inhibitor_Concept->CompCD

Caption: Logical comparison of ExoU and its small molecule inhibitors.

References

Validating the Specificity of a Novel Pseudane V Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel investigational inhibitor, PV-Inhibitor-7, against the hypothetical serine/threonine kinase Pseudane V (PknA) from Pseudomonas aeruginosa. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-virulence agents. This document outlines the experimental frameworks used to validate the specificity of PV-Inhibitor-7, comparing its performance with a known broad-spectrum kinase inhibitor and a less specific investigational compound.

Introduction to this compound (PknA)

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its complex regulatory networks that control the expression of virulence factors. The serine/threonine protein kinase, PknA (herein referred to as this compound), has been identified as a critical node in a signaling pathway that upregulates the expression of factors associated with biofilm formation and host cell invasion.[1][2] As such, specific inhibition of this compound presents a promising therapeutic strategy to mitigate the pathogenicity of P. aeruginosa without exerting direct bactericidal pressure, which could reduce the likelihood of resistance development.

Comparative Inhibitor Profile

This guide evaluates the following compounds:

  • PV-Inhibitor-7: A novel, highly selective investigational inhibitor of this compound.

  • Staurosporine: A well-characterized, potent, but non-selective protein kinase inhibitor.

  • Compound Y: An early-stage investigational inhibitor with a less favorable specificity profile.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile

This table summarizes the half-maximal inhibitory concentration (IC50) values of the compared inhibitors against this compound and a panel of homologous bacterial and human kinases. Lower IC50 values indicate higher potency.

Kinase TargetPV-Inhibitor-7 IC50 (nM)Staurosporine IC50 (nM)Compound Y IC50 (nM)
This compound (P. aeruginosa) 5 15 50
PknB (M. tuberculosis)>10,00020250
PknG (M. tuberculosis)>10,00030800
Human PKA>10,00051,500
Human PKCα>10,00021,200
Human AKT1>10,000100>10,000
Table 2: Cellular Target Engagement and Phenotypic Effects

This table presents data from in-cell assays, measuring the effective concentration (EC50) for target engagement and the impact on a downstream virulence phenotype (biofilm formation).

AssayPV-Inhibitor-7StaurosporineCompound Y
Cellular Target Engagement (NanoBRET) EC50 (nM) 25 50 500
Biofilm Formation Inhibition EC50 (µM) 0.1 0.2 5.0
Human Cell Line (HEK293) Viability CC50 (µM) >100 0.1 10

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of inhibitors against a panel of purified kinases.

Method: A radiometric assay was used to measure the incorporation of ³³P from [γ-³³P]ATP into a generic myelin basic protein (MBP) substrate.[3]

  • Reaction Setup: Kinase reactions were prepared in a 96-well plate containing kinase reaction buffer, the respective purified kinase, MBP substrate, and a range of inhibitor concentrations (0.1 nM to 100 µM).

  • Initiation: The reaction was initiated by adding [γ-³³P]ATP.

  • Incubation: Plates were incubated at 30°C for 30 minutes.

  • Termination: The reaction was stopped by adding phosphoric acid.

  • Detection: The reaction mixture was transferred to a phosphocellulose filter plate, which was then washed to remove unincorporated [γ-³³P]ATP. The radioactivity retained on the filter, corresponding to phosphorylated MBP, was measured using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To quantify the binding of the inhibitor to this compound within live P. aeruginosa cells.

Method: The NanoBRET™ Target Engagement assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged this compound fusion protein.[4][5]

  • Strain Preparation: A P. aeruginosa strain expressing a C-terminal NanoLuc-Pseudane V fusion was generated.

  • Assay Setup: Cells were cultured to mid-log phase, harvested, and resuspended in assay buffer containing the NanoBRET™ tracer.

  • Inhibitor Addition: A serial dilution of the test inhibitor was added to the cell suspension in a 384-well plate.

  • Incubation: The plate was incubated at room temperature for 2 hours to allow for compound entry and binding equilibrium.

  • Detection: The NanoBRET™ substrate was added, and both donor (NanoLuc) and acceptor (tracer) emission signals were measured.

  • Data Analysis: The BRET ratio was calculated and plotted against the inhibitor concentration to determine the EC50 for target engagement.

Chemical Proteomics (Affinity-Based Pulldown)

Objective: To identify the on- and off-target proteins of PV-Inhibitor-7 in the P. aeruginosa proteome.

Method: An immobilized analog of PV-Inhibitor-7 was used to capture interacting proteins from P. aeruginosa cell lysates.[6][7]

  • Probe Synthesis: A derivative of PV-Inhibitor-7 with a linker and an immobilization tag (e.g., biotin) was synthesized.

  • Lysate Preparation: P. aeruginosa cultures were grown to the desired density and lysed to release cellular proteins.

  • Affinity Pulldown: The lysate was incubated with the immobilized inhibitor probe. For competitive pulldowns, a parallel incubation was performed with the lysate pre-treated with an excess of free PV-Inhibitor-7.

  • Washing and Elution: The captured protein-probe complexes were washed to remove non-specific binders, and the bound proteins were eluted.

  • Protein Identification: Eluted proteins were identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that were significantly depleted in the competitive pulldown compared to the direct pulldown were identified as specific interactors.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Inhibitor Specificity Validation A Novel Inhibitor Synthesis (PV-Inhibitor-7) B In Vitro Kinase Panel Screening (Biochemical Assay) A->B D Cellular Target Engagement Assay (NanoBRET) A->D F Proteome-Wide Off-Target ID (Chemical Proteomics) A->F H Phenotypic Assays (e.g., Biofilm Inhibition) A->H C Determine IC50 vs. This compound & Off-Targets B->C J Specificity Profile Assessment C->J E Determine Cellular EC50 D->E E->J G Identify On- and Off-Target Protein Interactions F->G G->J I Determine Phenotypic EC50 & Cellular Toxicity H->I I->J G cluster_pathway Hypothetical this compound Signaling Pathway Env_Signal Environmental Cue (e.g., Host Factor) Sensor_Kinase Membrane Sensor Kinase Env_Signal->Sensor_Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation Pseudane_V This compound (PknA) Ser/Thr Kinase Response_Regulator->Pseudane_V Activates Virulence_Regulator Virulence Transcriptional Regulator Pseudane_V->Virulence_Regulator Phosphorylates Virulence_Genes Virulence Factor Genes (biofilm, invasion) Virulence_Regulator->Virulence_Genes Activates Transcription Biofilm Increased Biofilm Formation & Host Cell Invasion Virulence_Genes->Biofilm Inhibitor PV-Inhibitor-7 Inhibitor->Pseudane_V

References

Safety Operating Guide

Proper Disposal Procedures for Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Pseudane V" is not a recognized chemical compound based on available safety and chemical databases. To provide a comprehensive and actionable guide in the requested format, this document outlines the proper disposal procedures for Methanol (B129727) , a common laboratory solvent with well-established safety protocols. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's and local authorities' hazardous waste disposal regulations.

This guide provides essential safety and logistical information for the proper disposal of Methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Key Safety and Handling Information

Methanol is a highly flammable and toxic liquid that poses significant health risks if not handled properly.[1][2] It is toxic if swallowed, inhaled, or in contact with skin and can cause damage to organs, particularly the optic nerve, central nervous system, kidneys, and liver.[1][3] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling methanol.[4] All work with methanol should be conducted in a well-ventilated area or a chemical fume hood.[4][5]

Quantitative Data for Methanol

The following table summarizes key quantitative data for Methanol, extracted from safety data sheets.

PropertyValue
Molecular Formula CH₄O
Molecular Weight 32.04 g/mol
Boiling Point 64.7 °C / 148.5 °F @ 760 mmHg[5]
Melting Point -98 °C / -144.4 °F[5]
Flash Point 9.7 °C / 49.5 °F[5]
Vapor Pressure 128 hPa @ 20 °C[5]
Specific Gravity 0.791[5]
Upper Explosion Limit 31.00 vol %[5]
Lower Explosion Limit 6.0 vol %[5]

Methanol Disposal Protocol

Disposal of methanol must be handled with care to prevent environmental contamination and ensure safety. It is classified as a hazardous waste.[6] The following protocol outlines the step-by-step procedure for the safe disposal of methanol waste in a laboratory setting.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for methanol waste.[4] The container must be compatible with methanol and have a secure, tight-fitting lid.

  • Labeling: Clearly label the container with "Hazardous Waste," "Methanol," and the associated hazard symbols (e.g., flammable, toxic).[6]

  • Segregation: Do not mix methanol waste with other chemical wastes, especially incompatible materials like strong oxidizing agents, to prevent hazardous reactions.[6]

Step 2: Storage of Methanol Waste
  • Secure Storage: Store the methanol waste container in a designated hazardous waste accumulation area.[6]

  • Ventilation and Ignition Sources: The storage area must be well-ventilated and away from any sources of ignition, such as heat, sparks, or open flames.[5][6]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.

Step 3: Arranging for Disposal
  • Professional Disposal Service: Methanol waste must be disposed of through a certified hazardous waste disposal company.[6][7] Do not pour methanol down the drain.[7][8]

  • Consult Local Regulations: Always adhere to your local, state, and federal regulations regarding hazardous waste disposal.[7][9] The EPA hazardous waste code for methanol is F003.[10][11][12]

  • Documentation: Maintain accurate records of the amount of methanol waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Spill and Emergency Procedures
  • Small Spills (<1 L): If you are trained and have the appropriate PPE, confine the spill with absorbent material. Double bag the spill waste, label it, and dispose of it as hazardous waste.[4]

  • Large Spills (>1 L): Evacuate the area immediately. Keep others from entering the contaminated area and call your institution's emergency services and environmental health and safety department for assistance.[4]

Methanol Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of methanol waste.

MethanolDisposalWorkflow cluster_collection Step 1: Waste Collection cluster_storage Step 2: Waste Storage cluster_disposal Step 3: Final Disposal A Use Designated, Labeled Container B Segregate from Incompatible Wastes A->B and C Store in Secure, Ventilated Area B->C D Away from Ignition Sources C->D E Use Secondary Containment C->E F Contact Certified Hazardous Waste Vendor E->F G Follow Local & EPA Regulations (F003) F->G H Maintain Disposal Records F->H

Caption: Workflow for the safe disposal of methanol waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.